Methylammonium
Description
Structure
3D Structure
Properties
Molecular Formula |
CH6N+ |
|---|---|
Molecular Weight |
32.065 g/mol |
IUPAC Name |
methylazanium |
InChI |
InChI=1S/CH5N/c1-2/h2H2,1H3/p+1 |
InChI Key |
BAVYZALUXZFZLV-UHFFFAOYSA-O |
SMILES |
C[NH3+] |
Canonical SMILES |
C[NH3+] |
Synonyms |
aminomethane methylamine methylamine bisulfite methylamine hydride methylamine hydrobromide methylamine hydrochloride methylamine hydrochloride, 14C-labeled methylamine hydrofluoride methylamine hydrogen cyanide methylamine hydroiodide methylamine ion (1-) methylamine nitrate methylamine perchlorate methylamine sulfate (1:1) methylamine sulfate (2:1) methylamine, 13C-labeled methylamine, 14C-labeled methylamine, 15N-labeled methylamine, cesium salt methylamine, monopotassium salt methylamine, monosodium salt methylammonium methylammonium ion monomethylamine monomethylammonium ion |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Methylammonium
For Researchers, Scientists, and Drug Development Professionals
Methylammonium, the simplest organic ammonium cation, plays a crucial role as a fundamental building block in a variety of advanced materials and chemical syntheses. Its salts are integral to the development of high-efficiency perovskite solar cells and have applications in organic synthesis. This technical guide provides a comprehensive overview of the core chemical and physical properties of various this compound salts, detailed experimental protocols for their synthesis and characterization, and a visualization of key reaction pathways.
Core Physical and Chemical Properties
The properties of this compound salts are primarily defined by the counter-anion. The following tables summarize the key quantitative data for several common this compound salts, facilitating easy comparison.
Table 1: General and Physical Properties of this compound Salts
| Property | This compound Chloride | This compound Bromide | This compound Iodide | This compound Nitrate | This compound Sulfate |
| Chemical Formula | CH₃NH₃Cl | CH₃NH₃Br[1] | CH₃NH₃I | CH₃NH₃NO₃[2] | (CH₃NH₃)₂SO₄ |
| Molecular Weight ( g/mol ) | 67.52[3][4][5] | 111.97[6][7] | 158.97[8][9][10] | 94.07[2][11] | 160.20[12] |
| Appearance | White crystalline powder/solid[3][13] | White crystals/powder[1][6] | White to yellow powder or crystals[8] | Colorless solid | White to almost white powder to crystal[14] |
| Melting Point (°C) | 228–233[4][5] | 296[1][7] | 270–280[8][15][16] | 101-108.5[2][17] | 73.2 (as hydrogen sulfate)[18] |
| Boiling Point (°C) | 225-230 (decomposes)[4][5] | N/A | N/A | 206.8[2] | N/A |
| Density (g/cm³) | 1.1 (bulk)[5][13] | N/A | N/A | 1.243[2] | N/A |
Table 2: Solubility and Chemical Properties of this compound Salts
| Property | This compound Chloride | This compound Bromide | This compound Iodide | This compound Nitrate | This compound Sulfate |
| Solubility in Water | 1.08 g/L at 20 °C[4][13] | Soluble[1] | Poorly soluble[10] | Highly soluble (≥200 g/L at 25°C)[2] | Soluble |
| Solubility in Organic Solvents | Highly soluble in ethanol, DMF, DMSO; Insoluble in acetone, diethyl ether[4] | Soluble | Soluble in ethanol, diethyl ether[10] | Soluble in ethanol[2] | N/A |
| pKa of this compound Cation | ~10.6 (of parent amine)[2] | ~10.6 (of parent amine) | ~10.6 (of parent amine) | ~10.6 (of parent amine) | ~10.6 (of parent amine) |
| pH (in aqueous solution) | 5.0–7.0 (10 g/L)[4][5] | N/A | N/A | ~5.5[2] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound salts.
The general method for synthesizing this compound halides is through the acid-base neutralization reaction between methylamine (CH₃NH₂) and the corresponding hydrohalic acid (HX, where X = Cl, Br, I).
Protocol for Synthesis of this compound Iodide (CH₃NH₃I):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of methylamine (e.g., 40% in water) with a stoichiometric amount of hydroiodic acid. The reaction is exothermic and should be performed with caution in a well-ventilated fume hood.
-
Reaction Execution: Slowly add the hydroiodic acid to the methylamine solution while stirring continuously. Maintain the temperature below 10 °C to control the reaction rate and prevent the loss of volatile reactants.
-
Crystallization: After the addition is complete, continue stirring for 1-2 hours as the solution warms to room temperature. The product can be crystallized by removing the solvent via rotary evaporation.
-
Purification: The crude product is purified by recrystallization. Ethanol is a common solvent for this purpose[9]. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.
This protocol can be adapted for the synthesis of other this compound salts by substituting the corresponding acid (e.g., hydrochloric acid for this compound chloride, nitric acid for this compound nitrate).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the this compound cation.
-
¹H NMR: The proton NMR spectrum of the this compound cation typically shows two distinct signals: a peak for the methyl protons (-CH₃) and a peak for the ammonium protons (-NH₃⁺)[19]. The chemical shifts can vary depending on the solvent and the anion. In MASnI₃, the -NH₃ and -CH₃ protons appear at approximately 5.3 ppm and 2.4 ppm, respectively[19].
-
¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbon.
-
¹⁴N NMR: Nitrogen-14 NMR can provide information about the electronic environment of the nitrogen atom[20].
Vibrational Spectroscopy (FTIR and Raman): FTIR and Raman spectroscopy are used to identify the vibrational modes of the this compound cation.
-
Raman Spectroscopy: The Raman spectra of this compound lead halides show characteristic bands. For instance, in CH₃NH₃PbI₃, bands at 62 cm⁻¹ and 94 cm⁻¹ are assigned to the bending and stretching of the Pb-I bonds, while librations of the organic cation are observed at 119 and 154 cm⁻¹[21]. Intramolecular vibrations of the this compound cation are typically observed above 400 cm⁻¹[22][23].
-
FTIR Spectroscopy: FTIR can be used to identify the characteristic N-H and C-H stretching and bending vibrations of the this compound cation.
X-ray Diffraction (XRD): XRD is essential for determining the crystal structure of the this compound salts[24][25]. The crystal system and lattice parameters can be obtained from powder or single-crystal XRD data.
Signaling Pathways and Logical Relationships
A key aspect of the utility of this compound salts, particularly in perovskite materials, is their thermal stability. The thermal decomposition of this compound lead iodide (CH₃NH₃PbI₃) is a critical process that affects the long-term stability of perovskite-based devices.
The thermal degradation of CH₃NH₃PbI₃ can proceed through multiple pathways, leading to different products. Understanding these pathways is crucial for developing strategies to enhance material stability.
Caption: Thermal and photodecomposition pathways of this compound lead iodide.
The decomposition of this compound lead iodide can follow three main routes[26][27][28]:
-
Pathway 1: A reversible decomposition into methylamine (CH₃NH₂), hydrogen iodide (HI), and lead(II) iodide (PbI₂). This process has been observed at temperatures as low as 76 °C[27].
-
Pathway 2: An irreversible decomposition into ammonia (NH₃), methyl iodide (CH₃I), and lead(II) iodide (PbI₂), which typically occurs at higher temperatures (300–420 °C)[27].
-
Pathway 3: A reversible photodecomposition into elemental lead (Pb) and iodine gas (I₂), which can be initiated by light exposure[26].
The prevalence of each pathway depends on the specific conditions, such as temperature and illumination. For applications requiring long-term stability, minimizing the irreversible decomposition pathway is a key challenge.
This guide provides a foundational understanding of the chemical and physical properties of this compound and its common salts. The data and protocols presented are intended to support researchers and professionals in the fields of materials science, chemistry, and drug development in their work with these versatile compounds.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. Methylamine nitrate | 22113-87-7 | Benchchem [benchchem.com]
- 3. chemiis.com [chemiis.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 甲基氯化铵 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound bromide [myskinrecipes.com]
- 8. americanelements.com [americanelements.com]
- 9. This compound iodide | 14965-49-2 [chemicalbook.com]
- 10. noctiluca.eu [noctiluca.eu]
- 11. Methylamine nitrate | CH6N2O3 | CID 159924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound sulfate | C2H12N2O4S | CID 87182987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. americanelements.com [americanelements.com]
- 14. Methylamine Sulfate | CymitQuimica [cymitquimica.com]
- 15. Cas 14965-49-2,this compound iodide | lookchem [lookchem.com]
- 16. This compound iodide 98 14965-49-2 [sigmaaldrich.com]
- 17. hiyka.com [hiyka.com]
- 18. This compound hydrogen sulfate [chemister.ru]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scispace.com [scispace.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Photodecomposition and thermal decomposition in this compound halide lead perovskites and inferred design principles to increase photovoltaic device stability - Beijing Institute of Technology [pure.bit.edu.cn]
Synthesis of Methylammonium Iodide for Perovskite Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methylammonium iodide (MAI), a critical precursor for the fabrication of perovskite-based optoelectronic devices, including solar cells and LEDs. This document details various synthesis methodologies, presents quantitative data for comparison, and offers detailed experimental protocols. Furthermore, it includes visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction
This compound iodide (CH₃NH₃I), an organic ammonium halide, is a fundamental component in the synthesis of this compound lead iodide (MAPbI₃) perovskites. The purity and quality of MAI directly impact the crystallinity, stability, and performance of the resulting perovskite films. Therefore, a reproducible and reliable synthesis protocol for high-purity MAI is paramount for researchers in this field. This guide explores the most common and effective methods for MAI synthesis.
Synthesis Methodologies
Several methods have been developed for the synthesis of MAI. The most prevalent is the dripping method, which involves the reaction of methylamine with hydroiodic acid. Other notable methods include reverse-strike synthesis, mechanochemical synthesis (a solid-state, solvent-free approach), and gas-phase synthesis. Each method offers distinct advantages and disadvantages in terms of reaction time, yield, purity, and scalability.
Dripping Method
The dripping method is the most widely reported and utilized technique for MAI synthesis due to its simplicity and relatively high yield of pure product. The reaction involves the dropwise addition of hydroiodic acid to a solution of methylamine, typically at a reduced temperature to control the exothermic reaction.
Reverse-Strike Synthesis
In this variation of the solution-based method, the methylamine solution is added dropwise to hydroiodic acid. This approach can offer better control over the reaction stoichiometry and potentially lead to different crystal growth dynamics.
Mechanochemical Synthesis
This solid-state method involves the direct grinding or milling of solid reactants, such as lead iodide and this compound iodide, to induce a chemical reaction.[1] This solvent-free approach is environmentally friendly and can lead to the formation of unique crystal phases.[1]
Gas-Phase Synthesis
Gas-phase synthesis involves the reaction of gaseous precursors, such as methylamine and hydrogen iodide, to form MAI.[2] This method can produce high-purity thin films of perovskites directly on a substrate and is amenable to upscaling.[2]
Quantitative Data Presentation
The following tables summarize the quantitative data extracted from various literature sources for the different MAI synthesis methods.
| Table 1: Dripping Method - Reactant and Solvent Parameters | |
| Parameter | Value |
| Methylamine Solution | 40% in Methanol or 33-40% in Water |
| Hydroiodic Acid | 57% in Water (with H₃PO₂ as stabilizer) or 35% in Water |
| Molar Ratio (CH₃NH₂:HI) | Typically 1:1.2 - 1:1.4 |
| Reaction Solvent | Ethanol, Methanol, or Water |
| Purification Solvent | Diethyl Ether |
| Table 2: Reaction Conditions and Reported Yields | |||
| Synthesis Method | Reaction Temperature (°C) | Reaction Time | Reported Yield |
| Dripping Method | 0 | 2 hours | >90% (typical) |
| Reverse-Strike Synthesis | Not explicitly stated | Not explicitly stated | Not widely reported |
| Mechanochemical Synthesis | Room Temperature | 10 - 45 minutes | Quantitative |
| Gas-Phase Synthesis | Elevated temperatures (e.g., 150°C for perovskite formation) | Varies | Not directly applicable for MAI powder |
| Table 3: Purity and Characterization Data | |
| Purity | >99.5% (after purification) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~2.4 ppm (s, 3H, CH₃), δ ~7.5 ppm (br s, 3H, NH₃⁺) |
| XRD (Cu Kα) | Characteristic peaks for the tetragonal phase of MAI |
Experimental Protocols
Detailed Protocol for the Dripping Method
This protocol is a synthesis of commonly reported procedures for the dripping method.[3]
Materials:
-
Methylamine solution (e.g., 40% in methanol)
-
Hydroiodic acid (e.g., 57% in water)
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, cool a solution of methylamine in ethanol to 0 °C using an ice bath and continuous stirring.
-
Slowly add hydroiodic acid dropwise to the methylamine solution using a dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.
-
Remove the solvent using a rotary evaporator at a temperature of 50-60 °C until a white or yellowish precipitate is formed.
-
Wash the crude product with anhydrous diethyl ether by stirring or sonicating the solid in the solvent.
-
Filter the white crystalline product using a Büchner funnel.
-
Repeat the washing step with diethyl ether two more times to ensure the removal of any unreacted starting materials and impurities.
-
Dry the purified this compound iodide crystals in a vacuum oven at 45-60 °C for at least 12 hours.
-
Store the final product in a desiccator or glovebox to prevent moisture absorption.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction for the synthesis of this compound Iodide.
Experimental Workflow for the Dripping Method
Caption: Step-by-step workflow for the dripping synthesis method.
References
The Crystalline Heart of High-Performance Photovoltaics: A Technical Guide to Methylammonium Lead Halide Perovskites
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Methylammonium lead halide perovskites (MAPbX₃, where X = I, Br, Cl) have emerged as a revolutionary class of materials, particularly in the field of photovoltaics, due to their exceptional optoelectronic properties. Their performance is intrinsically linked to their precise crystal structure. This technical guide provides a comprehensive overview of the crystal structure of these materials, detailing their various phases, crystallographic parameters, and the experimental protocols for their synthesis and characterization.
The Perovskite Crystal Structure: An Overview
The fundamental crystal structure of this compound lead halide perovskites is the ABX₃ perovskite structure. In this arrangement, the 'A' site is occupied by the organic this compound cation (CH₃NH₃⁺), the 'B' site by a lead cation (Pb²⁺), and the 'X' site by a halide anion (I⁻, Br⁻, or Cl⁻)[1]. The Pb²⁺ and X⁻ ions form a network of corner-sharing [PbX₆]⁴⁻ octahedra, with the CH₃NH₃⁺ cation situated in the cuboctahedral void at the center of eight such octahedra[2]. The orientation and dynamics of the this compound cation and the tilting of the PbX₆ octahedra are highly sensitive to temperature, leading to a series of structural phase transitions.
Temperature-Dependent Polymorphism
This compound lead halide perovskites exhibit distinct crystallographic phases at different temperatures. These phase transitions are crucial as they significantly influence the material's electronic and optical properties.
This compound Lead Iodide (MAPbI₃)
MAPbI₃ undergoes two primary phase transitions[3][4]. At low temperatures, it adopts an orthorhombic crystal system. As the temperature increases, it transitions to a tetragonal phase and subsequently to a cubic phase at higher temperatures[4].
-
Orthorhombic (γ-phase): Stable below approximately 160-162 K.
-
Tetragonal (β-phase): Stable between approximately 160-162 K and 327-330 K. This is the operational phase for most photovoltaic applications at room temperature.
-
Cubic (α-phase): Stable above approximately 327-330 K.
This compound Lead Bromide (MAPbBr₃)
Similar to the iodide variant, MAPbBr₃ also displays temperature-dependent polymorphism, transitioning from a low-temperature orthorhombic phase to tetragonal and then to a high-temperature cubic phase[5]. There is also evidence of a novel intermediate orthorhombic phase[5].
-
Orthorhombic: Stable at low temperatures.
-
Tetragonal: Stable at intermediate temperatures.
-
Cubic: Stable at higher temperatures.
This compound Lead Chloride (MAPbCl₃)
At room temperature, MAPbCl₃ typically crystallizes in the cubic phase[3][6]. It undergoes transitions to a tetragonal and then an orthorhombic phase at lower temperatures[3].
-
Orthorhombic: Stable at low temperatures (below ~173 K).
-
Tetragonal: Stable in a narrow intermediate temperature range (~173 K to ~179 K).
-
Cubic: Stable at room temperature and above.
Quantitative Crystallographic Data
The precise lattice parameters for each phase are critical for understanding the material's properties. The following tables summarize the crystallographic data for the different phases of MAPbI₃, MAPbBr₃, and MAPbCl₃.
Table 1: Crystal Structure Data for this compound Lead Iodide (MAPbI₃)
| Phase (Temperature) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Orthorhombic (γ) < 162 K | Orthorhombic | Pnma | 8.84 | 12.64 | 8.59 | 90 | 90 | 90 |
| Tetragonal (β) ~298 K | Tetragonal | I4/mcm | 8.87 | 8.87 | 12.67 | 90 | 90 | 90 |
| Cubic (α) > 327 K | Cubic | Pm-3m | 6.32 | 6.32 | 6.32 | 90 | 90 | 90 |
Table 2: Crystal Structure Data for this compound Lead Bromide (MAPbBr₃)
| Phase (Temperature) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Orthorhombic < 147 K | Orthorhombic | Pnma | 7.94 | 11.83 | 8.57 | 90 | 90 | 90 |
| Tetragonal ~150 K - 236 K | Tetragonal | I4/mcm | 8.35 | 8.35 | 11.85 | 90 | 90 | 90 |
| Cubic ~298 K | Cubic | Pm-3m | 5.93 | 5.93 | 5.93 | 90 | 90 | 90 |
Table 3: Crystal Structure Data for this compound Lead Chloride (MAPbCl₃)
| Phase (Temperature) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Orthorhombic < 173 K | Orthorhombic | P222₁ | 7.94 | 11.23 | 7.91 | 90 | 90 | 90 |
| Tetragonal 173-179 K | Tetragonal | P4/mmm | 5.66 | 5.66 | 11.32 | 90 | 90 | 90 |
| Cubic ~293 K | Cubic | Pm-3m | 5.68 - 5.71 | 5.68 - 5.71 | 5.68 - 5.71 | 90 | 90 | 90 |
Experimental Protocols
Synthesis of this compound Lead Halide Perovskite Thin Films
A common and effective method for producing high-quality perovskite thin films for research and device fabrication is the one-step solution processing method.
4.1.1. Substrate Preparation
-
Clean FTO (Fluorine-doped Tin Oxide) coated glass substrates by sequential ultrasonication in a detergent solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each[7].
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface[7][8].
4.1.2. Precursor Solution Preparation (Example for MAPbI₃)
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve equimolar amounts of this compound iodide (MAI) and lead iodide (PbI₂) in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO). A typical concentration is around 1.0 M.
-
Stir the solution at room temperature or with gentle heating (e.g., 60-70 °C) until the precursors are fully dissolved.
-
Filter the precursor solution through a 0.2 µm PTFE syringe filter before use to remove any particulates.
4.1.3. Thin Film Deposition by Spin Coating
-
Transfer the cleaned substrate into a spin coater within the inert atmosphere.
-
Dispense a sufficient volume of the perovskite precursor solution (e.g., 50-100 µL) to cover the substrate surface.
-
Initiate the spin coating program. A typical two-step program is used:
-
A low-speed spin (e.g., 1000 rpm for 10 seconds) to evenly spread the solution.
-
A high-speed spin (e.g., 4000-6000 rpm for 30-45 seconds) to control the film thickness and remove excess solvent[5].
-
-
During the high-speed step, an anti-solvent (e.g., toluene, chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film[5].
4.1.4. Annealing
-
Immediately after spin coating, transfer the substrate to a hotplate for annealing.
-
Anneal the film at a specific temperature and for a set duration to promote crystal growth and remove residual solvent. Typical annealing conditions for MAPbI₃ are 100-130 °C for 10-15 minutes[8][9][10].
Crystal Structure Characterization by X-Ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure, phase purity, and orientation of perovskite films.
4.2.1. Sample Preparation
The perovskite thin film on its substrate can be directly mounted onto the XRD sample holder. For powder diffraction, the perovskite material can be gently scraped from the substrate.
4.2.2. XRD Measurement Parameters
-
X-ray Source: Commonly a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Instrument Configuration: Bragg-Brentano geometry is typical for thin-film analysis.
-
Scan Parameters:
-
2θ Range: A wide range, for example, from 10° to 60°, is scanned to capture the main diffraction peaks.
-
Step Size: A small step size, such as 0.02°, is used for good resolution.
-
Time per Step: A sufficient counting time, for example, 0.1 to 1 second per step, is necessary to obtain good signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting diffraction pattern is analyzed to identify the peak positions (2θ) and intensities.
-
These peaks are then compared to standard diffraction patterns from crystallographic databases (e.g., ICDD) to identify the crystal phase and determine the lattice parameters.
-
The crystallite size can be estimated from the peak broadening using the Scherrer equation.
-
Visualizing Structural Relationships and Experimental Workflows
References
- 1. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Performance optimization of perovskite solar cells with an automated spin coating system and artificial intelligence technologies - EES Solar (RSC Publishing) DOI:10.1039/D5EL00007F [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Fabrication of perovskite solar cells [bio-protocol.org]
- 8. ossila.com [ossila.com]
- 9. osti.gov [osti.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
electronic band structure of methylammonium lead iodide
An In-depth Technical Guide on the Electronic Band Structure of Methylammonium Lead Iodide
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound lead iodide (CH₃NH₃PbI₃ or MAPI) is a prototypical hybrid organic-inorganic perovskite material that has garnered immense research interest due to its exceptional optoelectronic properties and high power conversion efficiencies in photovoltaic devices.[1] A fundamental understanding of its electronic band structure is crucial for optimizing device performance and exploring new applications. This guide provides a comprehensive overview of the electronic band structure of MAPI, detailing its key parameters, the experimental and theoretical methods used for its characterization, and the intricate interplay of structural and relativistic effects that govern its electronic properties.
The valence and conduction bands of this compound lead iodide are primarily determined by the inorganic PbI₃ lattice atoms.[2] The organic this compound cation (CH₃NH₃⁺) has a less direct, but still significant, influence on the electronic structure, primarily through its role in defining the crystal symmetry and through weaker interactions with the inorganic framework.[2][3]
Data Presentation
The is characterized by several key quantitative parameters, which are summarized in the tables below for easy comparison. These values are compiled from a range of experimental and theoretical studies and can vary depending on the crystal phase, temperature, and measurement or calculation technique.
Table 1: Band Gap of this compound Lead Iodide (CH₃NH₃PbI₃)
| Crystal Phase | Temperature | Method | Band Gap (eV) | Reference(s) |
| Tetragonal | Room Temp. | UV-Vis Spectroscopy | 1.55 | [4] |
| Tetragonal | 170 K | Two-Photon Absorption | 1.55 ± 0.01 | [5][6] |
| Orthorhombic | Low Temp. | Two-Photon Absorption | 1.68 | [5] |
| Cubic | High Temp. | DFT (PBE) | 1.7 | [7] |
| Tetragonal | Room Temp. | DFT (HSE06) | 1.63 - 1.72 | [8] |
| Tetragonal | Room Temp. | GW Approximation | 1.62 - 1.67 | [4][9] |
| Pseudocubic | - | QSGW | 1.62 | [4] |
Table 2: Effective Mass of Charge Carriers in this compound Lead Iodide (CH₃NH₃PbI₃)
| Carrier Type | Crystal Phase | Direction | Method | Effective Mass (m₀) | Reference(s) |
| Hole | Cubic | M-point | ARPES | 0.24 ± 0.10 | [10] |
| Hole | Cubic | X-point | ARPES | 0.35 ± 0.15 | [10] |
| Hole | Cubic | R-point | ARPES | ~0.50 | [11] |
| Electron | - | - | DFT | Comparable to hole | [12] |
| Hole | Orthorhombic | [2] | DFT (HSE06) | 11.979 | [13] |
Table 3: Influence of Spin-Orbit Coupling (SOC) on the Band Gap of CH₃NH₃PbI₃
| Method | Band Gap without SOC (eV) | Band Gap with SOC (eV) | Reduction (eV) | Reference(s) |
| DFT (PBE) | 1.72 | 0.71 | 1.01 | [8] |
| DFT | 1.68 | 0.61 | 1.07 | [14] |
| GW Approximation | - | 1.65 | - | [15] |
Experimental and Theoretical Protocols
Synthesis of this compound Lead Iodide
Single Crystal Growth
High-quality single crystals are essential for techniques like Angle-Resolved Photoemission Spectroscopy (ARPES). A common method is the antisolvent vapor-assisted crystallization technique.[16]
-
Precursor Solution Preparation: A saturated solution of pre-synthesized CH₃NH₃PbI₃ powder is prepared by dissolving it in a suitable solvent, such as stabilized hydroiodic acid (HI) with a reducing agent like H₃PO₂ to prevent degradation.[16]
-
Crystallization: The precursor solution is placed in a vial, which is then placed inside a larger beaker containing an antisolvent, such as dichloromethane. The beaker is sealed to allow the antisolvent vapor to slowly diffuse into the precursor solution.
-
Growth: Over several days, the slow diffusion of the antisolvent reduces the solubility of the perovskite, leading to the formation of large, high-quality single crystals.
-
Harvesting and Cleaning: The grown crystals are carefully harvested, washed with a suitable solvent like diethyl ether, and dried under vacuum.
Thin Film Deposition
For many optical and electronic characterization techniques, thin films are required. A widely used method is the two-step deposition technique.[17]
-
Lead Iodide Deposition: A layer of lead iodide (PbI₂) is deposited onto a substrate (e.g., FTO-coated glass) by spin-coating a solution of PbI₂ in a solvent like dimethylformamide (DMF). The substrate is then annealed to form a uniform PbI₂ film.
-
Conversion to Perovskite: The PbI₂-coated substrate is then exposed to a solution or vapor of this compound iodide (MAI). In the solution-based method, the substrate is dipped into or spin-coated with a solution of MAI in a solvent like isopropanol. In the vapor-based method, the substrate is placed in a closed chamber with a source of MAI vapor.
-
Annealing: A final annealing step is performed to complete the conversion of PbI₂ to CH₃NH₃PbI₃ and to improve the crystallinity and morphology of the film.
Experimental Characterization Techniques
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful technique to directly probe the electronic band structure of crystalline solids.[18]
-
Sample Preparation: A high-quality single crystal of CH₃NH₃PbI₃ is mounted on a sample holder and introduced into an ultra-high vacuum (UHV) chamber. The crystal is cleaved in-situ to expose a clean, pristine surface.
-
Photon Source: A monochromatic light source, typically a helium discharge lamp (providing He I radiation at 21.2 eV) or a synchrotron beamline, is used to illuminate the sample.[19]
-
Electron Analyzer: The photoemitted electrons are collected by a hemispherical electron energy analyzer, which measures their kinetic energy and emission angle.[18]
-
Data Acquisition: The intensity of the photoemitted electrons is recorded as a function of their kinetic energy and emission angle.
-
Band Structure Mapping: By converting the kinetic energy and emission angle to binding energy and crystal momentum, a map of the electronic band dispersion along specific high-symmetry directions in the Brillouin zone can be constructed.[11]
Ultraviolet Photoemission Spectroscopy (UPS)
UPS is used to determine the valence band maximum (VBM) and work function of a material.
-
Sample Preparation: A thin film or single crystal of CH₃NH₃PbI₃ is placed in a UHV chamber.
-
UV Source: The sample is irradiated with a UV light source, typically a helium discharge lamp (He I).
-
Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron spectrometer.
-
Valence Band Maximum (VBM) Determination: The VBM is determined from the onset of the photoemission signal at the high kinetic energy side of the spectrum.
-
Work Function Measurement: The work function is calculated by subtracting the width of the photoemission spectrum (from the Fermi level to the secondary electron cutoff) from the photon energy.
Theoretical Calculation Methods
Density Functional Theory (DFT)
DFT is a widely used computational method to calculate the electronic structure of materials.[20]
-
Crystal Structure Definition: The calculation starts with the crystal structure of CH₃NH₃PbI₃, specifying the lattice parameters and atomic positions for the desired phase (e.g., tetragonal, cubic, or orthorhombic).
-
Choice of Functional: An appropriate exchange-correlation functional is chosen. The Perdew-Burke-Ernzerhof (PBE) functional is a common choice, while hybrid functionals like HSE06 often provide more accurate band gaps.[21]
-
Inclusion of Spin-Orbit Coupling (SOC): Due to the presence of heavy elements (Pb and I), spin-orbit coupling effects must be included in the calculations to accurately describe the band structure, particularly the band gap.[8]
-
Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density is obtained.
-
Band Structure and Density of States (DOS) Calculation: Once the SCF cycle has converged, the electronic band structure along high-symmetry k-point paths in the Brillouin zone and the density of states are calculated.
GW Approximation
The GW approximation is a more computationally intensive method that provides more accurate quasiparticle energies and band gaps than standard DFT.[2][22]
-
DFT Calculation: A standard DFT calculation is first performed to obtain the initial wavefunctions and eigenvalues.
-
Screened Coulomb Interaction (W): The dynamically screened Coulomb interaction, W, is calculated within the random phase approximation (RPA) or by solving the Bethe-Salpeter equation.
-
Self-Energy (Σ): The electron self-energy, Σ, is calculated as the product of the Green's function, G, and the screened Coulomb interaction, W (Σ = iGW).
-
Quasiparticle Energies: The quasiparticle energies are then obtained by solving the quasiparticle equation, which includes the self-energy correction to the DFT eigenvalues.
-
Self-Consistency: For improved accuracy, the GW calculation can be performed self-consistently, where the updated quasiparticle energies are used to recalculate the Green's function and the self-energy in an iterative manner.[15]
Mandatory Visualization
Caption: Electronic band structure of CH₃NH₃PbI₃.
Caption: Workflow for determining the electronic band structure.
References
- 1. Perovskite solar cell - Wikipedia [en.wikipedia.org]
- 2. Relativistic GW calculations on CH3NH3PbI3 and CH3NH3SnI3 perovskites for solar cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical optical properties of this compound lead halide perovskites - Nanoscale (RSC Publishing) DOI:10.1039/C5NR05435D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. researchgate.net [researchgate.net]
- 8. events.saip.org.za [events.saip.org.za]
- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. light.northwestern.edu [light.northwestern.edu]
- 13. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 14. research.unipd.it [research.unipd.it]
- 15. arxiv.org [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 19. Angle-Resolved Photoemission Study on the Band Structure of Organic Single Crystals [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
optical absorption properties of methylammonium-based perovskites
An In-depth Technical Guide to the Optical Absorption Properties of Methylammonium-Based Perovskites
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (MAPbX₃, where X = I, Br, Cl). These materials have garnered significant attention for their exceptional optoelectronic characteristics, making them promising candidates for a wide range of applications, including photovoltaics and light-emitting diodes.[1][2] This document summarizes key quantitative data, details common experimental protocols, and provides visualizations of fundamental concepts and workflows.
Core Optical Absorption Properties
This compound (MA)-based perovskites exhibit strong light absorption across the visible spectrum, a key attribute for their high performance in optoelectronic devices.[1][3] The optical properties, such as the bandgap and absorption characteristics, can be readily tuned by altering the halide composition (I, Br, or Cl).[1]
Quantitative Data Summary
The following tables summarize the key optical parameters for the this compound lead halide family.
Table 1: Optical Bandgap and Absorption Onset
| Perovskite Material | Optical Bandgap (eV) | Wavelength of Absorption Onset (nm) | Crystal Structure (Room Temp.) |
| MAPbI₃ | 1.5 - 1.6 | ~800 | Tetragonal |
| MAPbBr₃ | ~2.2 - 2.3 | ~560 | Cubic |
| MAPbCl₃ | ~3.0 - 3.1 | ~415 | Cubic |
A blue shift in the absorption band edge is observed when transitioning from MAPbI₃ to MAPbCl₃.[1]
Table 2: Exciton Binding Energies
| Perovskite Material | Exciton Binding Energy (meV) | Notes |
| MAPbI₃ | 9 - 32 | Values can vary with temperature and sample preparation.[4][5] At room temperature, the binding energy is around 10 meV, which is less than the available thermal energy, indicating that excitons are not stable.[6] |
| MAPbBr₃ | 35 - 60 | Higher than MAPbI₃, suggesting stronger electron-hole interactions.[5][6] |
Table 3: Carrier Lifetimes and Absorption Coefficient
| Perovskite Material | Carrier Lifetime (ns) | Absorption Coefficient (α) at visible wavelengths (cm⁻¹) |
| MAPbI₃ | ~1.72 | High, ~8 x 10⁴ at 550 nm |
| MAPbBr₃ | ~1.87 | High |
| MAPbCl₃ | ~7.65 | High |
The long carrier lifetimes indicate efficient charge separation and transport within these materials.[1]
Experimental Protocols
The characterization of the relies on several key experimental techniques.
Synthesis of this compound Lead Halide Perovskites
A common and cost-effective method for synthesizing MAPbX₃ perovskites is the Hot-Injection Method (HIM) .[1]
Protocol:
-
Precursor Preparation: this compound halides (MAX) and lead halides (PbX₂) are used as precursors.[7]
-
Solution A: Oleylamine (OAm) and Oleic acid (OA) are dissolved in toluene.[8]
-
Solution B: Lead iodide (PbI₂) and this compound iodide (MAI) are dissolved in acetonitrile.[8]
-
Injection: Solution B is injected into Solution A under vigorous stirring. The formation of perovskite crystals is indicated by a color change.[8]
-
Morphology Control: The morphology of the resulting nanocrystals (e.g., nanoplates, nanocubes, nanorods) can be controlled by adjusting the precursor concentrations, the injection rate, and the drying temperature.[8]
Another common technique is the one-step solution deposition method , where a precursor solution of equimolar lead iodide (PbI₂) and this compound iodide (CH₃NH₃I) in a solvent like γ-butyrolactone is deposited onto a substrate.[9]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental technique to determine the absorption spectrum and estimate the optical bandgap of perovskite thin films.
Protocol:
-
Sample Preparation: A thin film of the perovskite material is deposited on a transparent substrate (e.g., glass).
-
Measurement: The absorbance or transmittance of the film is measured over a range of wavelengths (typically 300-900 nm) using a spectrophotometer.[10]
-
Data Analysis: The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (t) using the formula: α = 2.303 * A / t.[11]
-
Bandgap Determination (Tauc Plot): For direct bandgap semiconductors like perovskites, the optical bandgap (Eg) is determined by plotting (αhν)² versus the photon energy (hν) and extrapolating the linear portion of the curve to the energy axis where (αhν)² = 0.[12]
It is crucial to be aware of potential artifacts in absorption measurements, such as light scattering from samples with incomplete surface coverage, which can be mitigated by using an integrating sphere detector.[9]
Photoluminescence (PL) Spectroscopy
PL spectroscopy provides insights into the emission properties and electronic quality of the perovskites.
Protocol:
-
Excitation: The perovskite sample is excited with a light source of energy greater than its bandgap (e.g., a 375 nm or 405 nm laser).[13][14]
-
Emission Collection: The emitted light (photoluminescence) is collected and analyzed by a spectrometer.[13]
-
Data Analysis: The PL spectrum reveals the peak emission wavelength, which is typically close to the material's band edge. The intensity and width of the PL peak can provide information about defect densities and crystal quality.[15] Time-Resolved Photoluminescence (TRPL) measurements are used to determine the charge carrier lifetimes.[1]
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a powerful non-destructive technique for determining the optical constants (refractive index and extinction coefficient) of thin films.
Protocol:
-
Measurement: The change in polarization of light upon reflection from the perovskite sample is measured over a range of wavelengths and at multiple angles of incidence.[16]
-
Modeling: A multi-oscillator model is used to fit the experimental data and extract the optical constants.[17]
Visualizations
The following diagrams illustrate key concepts and workflows related to the .
References
- 1. Advances in this compound Lead Halide Perovskites Synthesis, Structural, Optical, and Photovoltaic Insights – Oriental Journal of Chemistry [orientjchem.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. hpstar.ac.cn [hpstar.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and numerical investigations on feasibility of inorganic KSnCl3 perovskite absorber and SWCNT-HTL for solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method to control the optical properties: Band gap energy of mixed halide Organolead perovskites - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Experimental and theoretical optical properties of this compound lead halide perovskites - Nanoscale (RSC Publishing) DOI:10.1039/C5NR05435D [pubs.rsc.org]
- 17. refractiveindex.info [refractiveindex.info]
A Technical Guide to the Fundamental Role of Methylammonium in Perovskite Stability
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The organic cation methylammonium (CH₃NH₃⁺ or MA⁺) is a cornerstone component in many high-performing hybrid organic-inorganic perovskite solar cells. Its inclusion is critical for achieving the desirable electronic and optical properties that have led to power conversion efficiencies rivaling traditional silicon-based technologies. However, the chemical and physical nature of the this compound cation is also a primary contributor to the material's inherent instability. This technical guide provides an in-depth analysis of the dual role of this compound, detailing its impact on perovskite structure and properties while also exploring the degradation mechanisms it initiates under thermal, moisture, and photo-oxidative stress. We present key quantitative data, detailed experimental protocols for stability assessment, and visual diagrams of core processes to offer a comprehensive resource for professionals working to overcome the stability challenges of perovskite technology.
The Structural and Electronic Role of this compound
The archetypal hybrid perovskite, this compound lead iodide (MAPbI₃), adopts the ABX₃ crystal structure. In this framework, the 'A' site is occupied by the this compound cation, which sits within an inorganic cage formed by corner-sharing lead iodide (PbI₆)⁴⁻ octahedra.
The size, polarity, and dynamic nature of the MA⁺ cation are fundamental to the material's properties:
-
Structural Stabilization: The ionic radius of MA⁺ is suitable for stabilizing the desired photoactive cubic or tetragonal perovskite phase at room temperature, as dictated by the Goldschmidt tolerance factor.
-
Hydrogen Bonding: The N-H bonds of the ammonium group form dynamic hydrogen bonds with the iodide anions of the inorganic cage.[1][2][3] This interaction is not static; the MA⁺ cation undergoes continuous, temperature-dependent reorientation.[1][3] This dynamic coupling influences the electronic structure and is a key factor in the material's unique properties.[3][4]
-
Dielectric Properties: The polar nature of the MA⁺ cation and its rotational freedom contribute to the material's high dielectric constant, which is believed to screen charge carriers and reduce electron-hole recombination rates.
Key Instability Mechanisms Involving this compound
The very properties that make MA⁺ beneficial also render it the weak link in perovskite stability. Its volatility, hygroscopic nature, and reactive protons are central to the primary degradation pathways.
Thermal Instability
This compound-based perovskites, particularly MAPbI₃, are thermally unstable, even in inert environments.[5][6][7][8] Elevated temperatures, often experienced during solar cell operation (which can exceed ambient temperatures by over 45°C), accelerate decomposition.[5][6][7][8] The primary thermal degradation pathway is a reversible decomposition into its precursors:
CH₃NH₃PbI₃ (s) ⇌ PbI₂ (s) + CH₃NH₃I (g)
The volatile this compound iodide (MAI) can then further decompose into methylamine (CH₃NH₂) and hydrogen iodide (HI) or, via a different route, into methyl iodide (CH₃I) and ammonia (NH₃).[9][10][11] The loss of these volatile organic species from the film is a major cause of irreversible degradation.[9]
Moisture-Induced Degradation
Hybrid perovskites are notoriously sensitive to moisture.[9] The hygroscopic nature of the MA⁺ cation facilitates the adsorption of water molecules onto the perovskite surface. The degradation process is generally understood to proceed as follows:
-
Hydration: Water molecules penetrate the lattice and form a hydrated perovskite intermediate, (CH₃NH₃)₄PbI₆·2H₂O. This process is reversible if the material is dried promptly.
-
Decomposition: In the continued presence of moisture, the hydrated complex decomposes into lead iodide (PbI₂) and an aqueous solution of this compound iodide (MAI).[12]
-
Further Reaction: The dissolved MAI can further break down, and the HI component can be oxidized to iodine (I₂), which contributes to performance degradation.[13]
This entire process disrupts the crystal structure, leading to the formation of a yellow, non-photoactive PbI₂ phase and a severe drop in device efficiency.[13]
Light-Induced Degradation
The combination of light and oxygen is particularly detrimental. This photo-oxidative degradation is initiated when photo-generated electrons in the perovskite react with molecular oxygen to form highly reactive superoxide (O₂⁻) species.[13][14] These superoxides can then deprotonate the this compound cation:
CH₃NH₃⁺ + O₂⁻ → CH₃NH₂ + HO₂
This reaction extracts a proton from the MA⁺ cation, leading to the formation of volatile methylamine and initiating the collapse of the perovskite structure.[15] This process is accelerated by moisture and leads to the formation of PbI₂, significantly reducing the light-absorbing capability of the film.[15]
Quantitative Stability Data
The stability of this compound-based perovskites is highly dependent on the specific environmental conditions. The following tables summarize key quantitative metrics found in the literature.
Table 1: Thermal Properties of this compound Lead Halide Perovskites
| Compound | Phase at Room Temp. | Tetragonal to Cubic Phase Transition | Onset of Significant Decomposition | Reference(s) |
|---|---|---|---|---|
| MAPbI₃ | Tetragonal | ~50-60 °C (323 K) | ~85-150 °C | [6] |
| MAPbBr₃ | Cubic | - | >200 °C | [6] |
| MAPbCl₃ | Cubic | - | >200 °C |[6] |
Table 2: Impact of Environmental Stressors on MAPbI₃ Stability
| Stressor Condition | Observation | Duration | Reference(s) |
|---|---|---|---|
| High Molar Ratio of MAI (25:1 to PbI₂) | Film remained stable in air and humidity | 20 days | [16][17] |
| High Humidity (~100% RH) | Formation of PbI₂ and aqueous CH₃NH₃I | 2 hours | [12] |
| Light and Dry Air | Significant decrease in absorbance | 6 hours | [15] |
| Electric Field | Reversible photoluminescence quenching due to iodine ion migration | Minutes |[18][19] |
Experimental Protocols for Stability Assessment
Standardized testing protocols are crucial for comparing stability data across different studies.[20][21] Below are detailed methodologies for key stability experiments.
Protocol: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
-
Sample Preparation: Prepare a perovskite thin film on a substrate (e.g., FTO glass) using a standard deposition method (e.g., spin-coating). Scrape a small amount of the perovskite powder (5-10 mg) from the film into a TGA crucible (alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove ambient air.
-
Measurement Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a controlled rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Protocol: Moisture Stability Testing in a Controlled Environment
-
Sample Preparation: Fabricate complete perovskite solar cell devices or thin films on substrates. Encapsulate a subset of the samples using a UV-curable epoxy and a glass coverslip for comparison.
-
Initial Characterization: Measure the initial power conversion efficiency (PCE) of the devices using a solar simulator under standard test conditions (AM 1.5G, 100 mW/cm²). Characterize the initial state of the films using UV-Vis spectroscopy and X-ray diffraction (XRD) to record the initial absorbance and crystal structure.
-
Exposure: Place the unencapsulated and encapsulated samples into a humidity-controlled chamber. Set the desired relative humidity (RH), for example, 85% RH, and a constant temperature, such as 85 °C (a common accelerated aging condition known as "85/85" testing).
-
Periodic Monitoring: At set time intervals (e.g., 2, 4, 8, 24, 100 hours), remove the samples from the chamber and re-measure their PCE, UV-Vis spectra, and XRD patterns. Visually inspect the films for color changes (e.g., turning yellow, indicating PbI₂ formation).
-
Data Analysis: Plot the normalized PCE as a function of time for both encapsulated and unencapsulated devices. Analyze the XRD patterns for the appearance and growth of PbI₂ peaks (typically around 12.6° 2θ) and the corresponding decrease in perovskite peaks.
Conclusion
This compound is integral to the high performance of many state-of-the-art perovskite solar cells, playing a crucial role in stabilizing the photoactive perovskite phase and contributing to favorable electronic properties through its dynamic hydrogen bonding. However, its chemical nature—specifically its volatility and reactivity with water and photo-generated species—makes it a primary driver of thermal, moisture, and light-induced degradation. Understanding these MA-centric degradation pathways is essential for developing targeted mitigation strategies, such as compositional engineering (e.g., mixing or replacing MA with more stable cations like formamidinium and cesium), developing robust encapsulation, and engineering interfaces to prevent the ingress of environmental stressors. The continued advancement of perovskite technology towards commercial viability hinges on effectively managing the paradoxical role of this critical organic cation.
References
- 1. core.ac.uk [core.ac.uk]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mixed formamidinium–this compound lead iodide perovskite from first-principles: hydrogen-bonding impact on the electronic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. "A Review: Thermal Stability of this compound Lead Halide Based Perovs" by Tanzila Tasnim Ava, Abdullah Al Mamun et al. [digitalcommons.odu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Degradation Mechanism and Relative Stability of this compound Halide Based Perovskites Analyzed on the Basis of Acid-Base Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 14. Photo-oxidative degradation of this compound lead iodide perovskite: mechanism and protection - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Mechanistic insights into the key role of this compound iodide in the stability of perovskite materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Mechanistic insights into the key role of this compound iodide in the stability of perovskite materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. itcc.nju.edu.cn [itcc.nju.edu.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Improving Protocols to test the stability of perovskite solar cells » Specific [specific-ikc.uk]
- 21. youtube.com [youtube.com]
The Pivotal Role of Methylammonium Cation Rotation in Hybrid Perovskite Functionality: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The remarkable performance of hybrid organic-inorganic perovskites in optoelectronic applications is intrinsically linked to the dynamic behavior of the organic cation residing within the inorganic framework. This technical guide delves into the core of this phenomenon, focusing on the rotational dynamics of the methylammonium (MA) cation in lead halide perovskites. Understanding and controlling this molecular motion is paramount for the rational design of more efficient and stable perovskite-based devices.
Quantitative Insights into this compound Cation Dynamics
The rotational motion of the this compound cation is characterized by its speed and the energy required to initiate or alter this motion. These parameters, the rotational correlation time (τc) and the activation energy (Ea), are crucial for understanding the material's properties at a fundamental level. The following table summarizes key quantitative data from various experimental and computational studies.
| Perovskite Composition | Phase | Method | Parameter | Value | Reference |
| CH₃NH₃PbI₃ | Cubic (>330 K) | ²H NMR | Rotational Correlation Time (τ₂) of C-N axis | 0.85 ± 0.30 ps at 330 K | [1] |
| CH₃NH₃PbI₃ | Tetragonal | Solid-State NMR | Perpendicular rotation τc (298 K) | 1.95 ps | [2] |
| FAₓMA₁₋ₓPbI₃ | Cubic | Solid-State NMR | Perpendicular rotation τc (298 K) | ~1.0 ps | [2] |
| CH₃NH₃PbI₃ | Orthorhombic (<160 K) | QENS & DFT | Activation Energy (Ea) for CH₃ rotation | ~48 meV | [3][4] |
| CH₃NH₃PbI₃ | Orthorhombic (<160 K) | DFT | Activation Energy (Ea) for NH₃ rotation | ~120 meV | [3][4] |
| FA₀.₆MA₀.₄PbI₃ | - | QENS | Activation Energy (Ea) for MA C₃ rotation | ~13 meV | [5][6] |
| CH₃NH₃PbI₃ | - | 2D-IR Spectroscopy & MD | Wobbling-in-a-cone motion timescale | ~300 fs | [7] |
| CH₃NH₃PbI₃ | - | 2D-IR Spectroscopy & MD | Jump-like reorientation timescale | ~3 ps | [7] |
| CH₃NH₃PbI₃ | Cubic | First Principles | Rotational Barrier (C₄ symmetry) | 6-11 kJ mol⁻¹ | [8][9] |
Experimental Protocols for Probing Cation Dynamics
The investigation of this compound cation dynamics relies on a suite of sophisticated experimental and computational techniques. Here, we outline the detailed methodologies for the key experiments cited.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful, non-invasive technique that provides atomic-level insights into the structure and dynamics of materials.[10] For studying MA cation rotation, ²H and ¹⁴N NMR are particularly valuable.[1][2][11]
Methodology:
-
Sample Preparation: Synthesize the desired perovskite material, often with isotopic enrichment (e.g., deuterated this compound) to enhance the NMR signal of the nucleus of interest.[1] The synthesized powder is then packed into an MAS (Magic Angle Spinning) rotor.
-
NMR Spectrometer Setup: The experiments are performed on a solid-state NMR spectrometer equipped with a variable temperature MAS probe.
-
Data Acquisition:
-
Quadrupolar Relaxation Measurements: To determine rotational correlation times (τc) and activation energies (Ea), spin-lattice relaxation times (T₁) are measured as a function of temperature.[2][11] This is typically done using an inversion-recovery pulse sequence.
-
Linewidth Analysis: The width of the NMR signal is sensitive to the rate of molecular motion. By analyzing the temperature dependence of the linewidth, information about the dynamics can be extracted.
-
-
Data Analysis: The experimental T₁ relaxation data is fitted to a rotational diffusion model.[2][11] This model relates the relaxation rate to the correlation time and the quadrupolar coupling constant of the nucleus, allowing for the extraction of the activation energy and the pre-exponential factor for the rotational motion.
Quasi-elastic Neutron Scattering (QENS)
QENS is an ideal technique for studying the diffusive and rotational motions of hydrogen-containing molecules, such as the this compound cation, due to the large incoherent scattering cross-section of hydrogen.[12]
Methodology:
-
Sample Preparation: A powder sample of the perovskite material is loaded into a suitable sample holder (e.g., an aluminum can) that is transparent to neutrons.
-
QENS Spectrometer Setup: The experiment is conducted on a QENS spectrometer at a neutron source. The instrument is configured to provide a beam of neutrons with a specific energy.
-
Data Acquisition: The sample is exposed to the neutron beam, and the scattered neutrons are detected at various angles and energies. The energy transfer between the neutrons and the sample is measured, providing information about the dynamics of the scattering atoms. Measurements are typically performed over a range of temperatures.
-
Data Analysis: The QENS spectra are analyzed by fitting them to a model that describes the rotational motion of the MA cation. This model can include components for different types of motion, such as uniaxial rotation or isotropic tumbling. The fitting procedure yields parameters such as the rotational diffusion constant and the residence time between jumps, from which the activation energy can be determined using the Arrhenius law.[3][4]
Ab Initio Molecular Dynamics (MD) Simulations
MD simulations provide a computational microscope to visualize and quantify the motion of atoms and molecules in a material over time.
Methodology:
-
Model Construction: A supercell of the perovskite crystal structure is created. For instance, a 2x2 slab can be cut from the bulk tetragonal MAPbI₃ crystal structure.[13]
-
Computational Details:
-
Software: Quantum Espresso or similar electronic structure packages are used.[13]
-
Method: Car-Parrinello Molecular Dynamics (CPMD) or Born-Oppenheimer MD is employed.[13]
-
Functional and Pseudopotentials: A suitable density functional, such as PBE, and appropriate pseudopotentials to describe the electron-ion interactions are chosen.[13]
-
Basis Set: A plane-wave basis set with a defined energy cutoff is used.[13]
-
-
Simulation Protocol:
-
Equilibration: The system is first equilibrated at the desired temperature to reach a stable state.
-
Production Run: A long simulation trajectory is then generated, from which the atomic positions and velocities are saved at regular time intervals.
-
-
Data Analysis: The simulation trajectory is analyzed to extract information about the rotational dynamics of the MA cations. This can include calculating the rotational autocorrelation function to determine the correlation time, and analyzing the orientation of the C-N axis to identify preferred orientations and jump-like motions.[7][14]
Visualizing the Impact of Cation Rotation
The rotational dynamics of the this compound cation are intimately linked to the temperature and the crystallographic phase of the perovskite, which in turn dictates the material's optoelectronic properties. The following diagram illustrates this fundamental relationship.
Caption: Relationship between temperature, perovskite phase, MA cation dynamics, and material properties.
The orientation and rotational freedom of the this compound cation can significantly influence the electronic and optical properties of the perovskite material.[15] For instance, the dynamic disorder introduced by the rotating cations can affect the band gap and the lifetime of charge carriers.[16] The dipole moment of the MA cation also contributes to the dielectric properties of the material, and its alignment can lead to the formation of ferroelectric domains.[14]
Conclusion
The rotational dynamics of the this compound cation are a critical factor in determining the performance of hybrid perovskite materials. As demonstrated, a combination of advanced experimental techniques and computational simulations is essential to unravel the complex interplay between molecular motion, crystal structure, and optoelectronic properties. A thorough understanding of these dynamics will continue to guide the development of next-generation perovskite technologies with enhanced efficiency and stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Complete Picture of Cation Dynamics in Hybrid Perovskite Materials from Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation Energy of Organic Cation Rotation in CH3NH3PbI3 and CD3NH3PbI3: Quasi-Elastic Neutron Scattering Measurements and First-Principles Analysis Including Nuclear Quantum Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rotational Dynamics of Organic Cations in Formamidinium Lead Iodide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rotational Energy Barriers and Relaxation Times of the Organic Cation in Cubic this compound Lead/Tin Halide Perovskites from First Principles [agris.fao.org]
- 10. Local Structure and Dynamics in this compound, Formamidinium, and Cesium Tin(II) Mixed-Halide Perovskites from 119Sn Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The dynamics of this compound ions in hybrid organic–inorganic perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Relation between Rotational Dynamics of the Organic Cation and Phase Transitions in Hybrid Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rug.nl [rug.nl]
Theoretical Efficiency Limits of Methylammonium Lead Halide Solar Cells: An In-depth Technical Guide
For Researchers, Scientists, and Photovoltaic Professionals
Methylammonium lead iodide (CH₃NH₃PbI₃ or MAPbI₃) has emerged as a cornerstone material in the field of perovskite photovoltaics, demonstrating a remarkable rise in power conversion efficiencies. However, the performance of these solar cells is fundamentally governed by a set of theoretical and practical limits. This technical guide provides a comprehensive overview of these limitations, with a focus on the underlying physical principles, quantitative performance metrics, and the experimental methodologies used for their characterization.
The Shockley-Queisser Limit and its Implications for MAPbI₃
The absolute theoretical maximum efficiency for a single-junction solar cell is described by the Shockley-Queisser (S-Q) limit. This limit is calculated based on the principle of detailed balance, considering only the fundamental loss mechanism of radiative recombination. For a material with a bandgap of approximately 1.34 eV, the S-Q limit reaches a peak of 33.7% under standard AM1.5G solar illumination.[1][2][3] this compound lead iodide (MAPbI₃) possesses a bandgap typically in the range of 1.55 to 1.6 eV. For this bandgap, the theoretical maximum efficiency is slightly lower, calculated to be around 31% to 33%.[1][4]
The primary factors dictating the S-Q limit are:
-
Blackbody Radiation: The solar cell itself, being at a finite temperature, radiates photons, which constitutes a loss of energy.
-
Spectral Mismatch: Photons with energy below the material's bandgap are not absorbed and are lost. For photons with energy significantly above the bandgap, the excess energy is quickly dissipated as heat through phonon interactions, a process known as thermalization.
-
Radiative Recombination: The unavoidable recombination of an electron and a hole that results in the emission of a photon is the only recombination pathway considered in the S-Q limit.
Key Performance-Limiting Factors Beyond the S-Q Limit
In practice, the efficiency of MAPbI₃ solar cells is further constrained by several non-ideal loss mechanisms. These are primarily dominated by non-radiative recombination pathways, which do not produce a photon and thus represent a significant loss of charge carriers.
Non-Radiative Recombination
Non-radiative recombination is the most significant factor preventing current perovskite solar cells from reaching their theoretical potential. These processes can be broadly categorized as:
-
Shockley-Read-Hall (SRH) Recombination: This occurs via defect states, or "traps," within the bandgap of the perovskite material. These defects can be point defects (vacancies, interstitials), grain boundaries, or surface defects. When an electron or hole is captured by a trap state, it can then recombine with a carrier of the opposite charge. The rate of SRH recombination is directly proportional to the density of these trap states.
-
Surface Recombination: Recombination can also occur at the interfaces between the perovskite absorber layer and the electron and hole transport layers. Mismatched energy levels and defects at these interfaces can act as recombination centers.
-
Auger Recombination: This is a three-particle process where the energy from an electron-hole recombination is transferred to a third charge carrier (either an electron or a hole), which is then excited to a higher energy level and subsequently relaxes by emitting phonons (heat). Auger recombination becomes more prominent at high charge carrier concentrations, such as those that might occur under concentrated sunlight or in light-emitting applications.[4][5][6][7]
Open-Circuit Voltage (V_OC) Deficit
The open-circuit voltage is a critical parameter determining the overall power conversion efficiency. The difference between the bandgap of the absorber material (E_g) and the measured V_OC (E_g/q - V_OC, where q is the elementary charge) is known as the V_OC deficit. While the S-Q limit dictates a minimum V_OC deficit due to radiative recombination, any additional non-radiative recombination will further increase this deficit, thereby lowering the V_OC and the overall efficiency.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the efficiency limits of MAPbI₃ solar cells, compiled from various research findings.
| Parameter | Value | Unit | Notes | References |
| Theoretical Efficiency Limits | ||||
| Shockley-Queisser Limit (Optimal Bandgap ~1.34 eV) | 33.7 | % | Ideal single-junction solar cell. | [1][2][3] |
| Shockley-Queisser Limit (for MAPbI₃, E_g ≈ 1.6 eV) | ~31 | % | Calculated for the specific bandgap of MAPbI₃. | [8] |
| Practical Efficiency Limit (considering Auger recombination) | ~29.53 | % | Theoretical maximum considering intrinsic Auger losses. | [7] |
| Recombination Parameters | ||||
| Radiative Recombination Coefficient (B) | 0.7 - 8.4 x 10⁻¹⁰ | cm³/s | Represents the rate of band-to-band radiative recombination. | [9][10][11][12] |
| Non-Radiative Recombination Lifetime (τ_nr) | 148 - 846.1 | ns | Represents the average time before a carrier recombines non-radiatively. Highly dependent on film quality. | [13][14] |
| Auger Recombination Coefficient (C) | 1.5 x 10⁻²⁹ - 7.3 x 10⁻²⁹ | cm⁶/s | Represents the rate of three-body Auger recombination. | [5][6][9][11][12] |
| Defect and Carrier Properties | ||||
| Defect (Trap) Density | 4 x 10¹⁶ - 2 x 10¹⁷ | cm⁻³ | Density of electronic trap states within the perovskite film. Varies significantly with fabrication methods. | [15][16][17][18][19] |
| Carrier Diffusion Length | > 1 | µm | The average distance a charge carrier can travel before recombining. | [20] |
| Device Performance Metrics | ||||
| Open-Circuit Voltage (V_OC) Loss (Radiative Limit) | ~0.25 - 0.3 | V | The unavoidable voltage loss due to radiative recombination. | |
| Open-Circuit Voltage (V_OC) Loss (Non-Radiative) | 0.094 - 0.165 | V | Additional voltage loss due to non-radiative recombination in high-performance devices. | [14][21] |
Experimental Protocols
Accurate characterization of the parameters limiting solar cell efficiency is crucial for advancing the technology. Below are detailed methodologies for key experiments.
Photoluminescence Quantum Yield (PLQY) Measurement
Objective: To determine the ratio of photons emitted to photons absorbed, which provides a direct measure of the dominance of radiative recombination over non-radiative pathways.
Methodology:
-
Sample Preparation: A thin film of MAPbI₃ is deposited on a glass substrate.
-
Experimental Setup: The setup typically consists of an excitation source (e.g., a laser or LED with a wavelength that is strongly absorbed by the perovskite, such as 455 nm or 532 nm), an integrating sphere to collect all emitted and scattered light, and a calibrated spectrometer or photodiode for detection.[22]
-
Measurement Procedure:
-
A first measurement is taken of the excitation source light scattered by a reference sample (e.g., a highly reflective standard) within the integrating sphere to determine the initial photon flux.
-
The perovskite sample is then placed in the integrating sphere, and the excitation source is directed onto it.
-
The spectrometer records the spectrum of the light within the sphere. This will include scattered excitation light and the photoluminescence emission from the perovskite.
-
A second measurement is taken with the excitation beam directed at the sphere wall without hitting the sample to account for the sphere's response.
-
-
Data Analysis: The PLQY is calculated by comparing the number of emitted photons (integrated area of the PL spectrum) to the number of absorbed photons (the difference between the integrated intensity of the excitation peak with and without the sample present).
Time-Resolved Photoluminescence (TRPL) Spectroscopy
Objective: To measure the decay of photoluminescence over time after a short pulse of excitation, providing information about the charge carrier recombination dynamics and lifetimes.
Methodology:
-
Sample Preparation: A MAPbI₃ film is prepared on a suitable substrate (e.g., glass for bulk lifetime measurements or on top of charge transport layers to study interfacial dynamics).
-
Experimental Setup: The core components are a pulsed laser with a short pulse duration (picoseconds to nanoseconds) and a wavelength that is absorbed by the perovskite (e.g., 405 nm), and a sensitive, high-speed photodetector such as a streak camera or a time-correlated single-photon counting (TCSPC) system.
-
Measurement Procedure:
-
The pulsed laser excites the sample, creating a population of electron-hole pairs.
-
The subsequent photoluminescence emission is collected and directed to the photodetector.
-
The detector records the arrival time of photons relative to the laser pulse. By accumulating data from many pulses, a histogram of photon arrival times is constructed, which represents the PL decay curve.[23]
-
-
Data Analysis: The TRPL decay curve is typically fitted with one or more exponential decay functions. The decay constants (lifetimes) correspond to different recombination channels. A fast initial decay may be attributed to surface recombination or Auger recombination at high excitation fluences, while a slower decay component is often associated with bulk SRH and radiative recombination.
Visualizing Core Concepts
The following diagrams, generated using the DOT language, illustrate key processes and relationships in this compound lead halide solar cells.
Caption: Fundamental processes in a perovskite solar cell.
Caption: Workflow for characterizing perovskite solar cell efficiency.
Caption: Relationship between theoretical limits and actual efficiency.
References
- 1. Shockley–Queisser limit - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. universitywafer.com [universitywafer.com]
- 4. Understanding Auger recombination in perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. www-thz.physics.ox.ac.uk [www-thz.physics.ox.ac.uk]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. A carrier density dependent diffusion coefficient, recombination rate and diffusion length in MAPbI3 and MAPbBr3 crystals measured under one- and two-photon excitations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Dual Interface Modification for Reduced Nonradiative Recombination in n–i–p this compound-Free Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.spms.ntu.edu.sg [web.spms.ntu.edu.sg]
- 15. Defect quantification in metal halide perovskites: the solid-state electrochemical alternative - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. Perovskite solar cell - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. amolf.nl [amolf.nl]
The Advent and Evolution of Methylammonium in Photovoltaics: A Technical Guide
Abstract
The emergence of methylammonium lead halide perovskites has marked a revolutionary turning point in the field of photovoltaics. This technical guide provides an in-depth exploration of the discovery, historical development, and fundamental principles of this compound-based perovskite solar cells. It is intended for researchers, scientists, and professionals in materials science and solar energy development. This document details the rapid evolution of device efficiencies, outlines key experimental protocols for the fabrication of high-performance perovskite solar cells, and visually represents the critical developmental milestones and operational principles through structured data and diagrams.
Introduction
This compound lead iodide (CH₃NH₃PbI₃ or MAPbI₃) is a perovskite-structured compound that has garnered immense interest as a light-harvesting material in solar cells.[1][2] Perovskite solar cells (PSCs) have demonstrated a remarkable and unprecedented rise in power conversion efficiency (PCE), from a mere 3.8% in their initial report in 2009 to certified efficiencies exceeding 25% for single-junction devices in recent years.[3][4] This rapid advancement is attributed to the exceptional optoelectronic properties of this compound lead halides, including a direct and tunable bandgap, high absorption coefficient, and long charge carrier diffusion lengths.[5][6] This guide chronicles the pivotal moments in the history of this compound in photovoltaics, provides detailed experimental methodologies, and presents a quantitative overview of the performance evolution of these groundbreaking solar cells.
Discovery and Historical Development
The journey of this compound in photovoltaics began in the late 20th century with the synthesis of the first hybrid organic-inorganic lead halide perovskites. However, their potential in solar energy conversion was not realized until much later.
The Pioneering Work of Miyasaka et al. (2009)
In 2009, a seminal paper by Kojima, Teshima, Shirai, and Miyasaka, published in the Journal of the American Chemical Society, first reported the use of this compound lead iodide (CH₃NH₃PbI₃) and this compound lead bromide (CH₃NH₃PbBr₃) as visible-light sensitizers in a photoelectrochemical cell.[7][8] This marked the birth of perovskite photovoltaics. The initial devices utilized a liquid electrolyte, similar to dye-sensitized solar cells (DSSCs), and achieved a power conversion efficiency of 3.8% for CH₃NH₃PbI₃.[7]
The Solid-State Breakthrough (2012)
A major breakthrough occurred in 2012 when Kim et al. and Lee et al. independently reported the first solid-state perovskite solar cells.[1][9] By replacing the corrosive liquid electrolyte with a solid-state hole-transporting material (HTM), specifically spiro-OMeTAD, they fabricated devices with significantly improved stability and a remarkable PCE of 9.7%.[1] This development ignited a surge of research interest in the field and set the stage for the rapid efficiency gains that would follow.
The Rise to Prominence and Key Innovations
Following the 2012 breakthrough, the PCE of this compound-based perovskite solar cells climbed at an unprecedented rate. Key innovations that propelled this advancement include:
-
Solvent Engineering: The development of solvent engineering techniques to control the crystallization and morphology of the perovskite film, leading to more uniform and pinhole-free layers.
-
Compositional Engineering: The introduction of mixed halides (e.g., incorporating bromide or chloride) and mixed cations (e.g., replacing some this compound with formamidinium or cesium) to improve thermal stability and tune the bandgap.
-
Interface Engineering: The optimization of the interfaces between the perovskite layer and the charge transport layers to enhance charge extraction and reduce recombination.
-
Advanced Deposition Techniques: The refinement of fabrication methods, including the development of anti-solvent dripping in one-step deposition and the optimization of two-step sequential deposition, to achieve high-quality perovskite films with large grain sizes.[10][11]
The rapid evolution of device architectures, from the initial DSSC-like structure to mesoporous and then planar n-i-p and p-i-n configurations, has also been a critical factor in the performance enhancement of these solar cells.
Quantitative Performance Evolution
The progress of this compound lead iodide (MAPbI₃) based solar cells is best illustrated by the evolution of their key performance parameters. The following table summarizes the performance of seminal and representative MAPbI₃-based devices.
| Year | Lead Researcher/Group | Key Innovation | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 2009 | Miyasaka, T. | First use of MAPbI₃ in a liquid-junction solar cell | 0.61 | 9.8 | 64 | 3.8 | [7] |
| 2012 | Kim, H.-S. et al. | First solid-state PSC with spiro-OMeTAD HTM | 0.888 | 17 | 62 | 9.7 | [1][12] |
| 2014 | Momblona, C. et al. | Dual-source thermal evaporation for planar devices | 1.07 | 18.8 | 63 | 12.7 | [13][14] |
| 2020 | Saliba, M. et al. | In-situ solidification of TiO₂ compact layer | Not Specified | Not Specified | Not Specified | 20.43 | [15][16] |
| 2021 | Zhang, L. et al. | Room-temperature drop-coating method | Not Specified | Not Specified | Not Specified | 18.21 | [1] |
| 2023 | Jokar, E. et al. | Iodine intercalation-declaration technique | Not Specified | Not Specified | Not Specified | 24 | [17] |
Experimental Protocols
The fabrication of high-efficiency perovskite solar cells requires precise control over the deposition of each layer. The following are detailed protocols for the two most common solution-based methods for depositing the this compound lead iodide perovskite layer.
One-Step Solution Deposition with Anti-Solvent Treatment
This method involves spin-coating a precursor solution containing both this compound iodide (MAI) and lead iodide (PbI₂) and then introducing an anti-solvent to induce rapid crystallization.
Materials and Reagents:
-
This compound iodide (MAI)
-
Lead (II) iodide (PbI₂)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Toluene or Chlorobenzene (anti-solvent)
-
Substrates with appropriate electron and hole transport layers (e.g., FTO/c-TiO₂/mp-TiO₂ and PTAA/ITO)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 1.35 M MAPbI₃ precursor solution by dissolving equimolar amounts of MAI and PbI₂ in a mixed solvent of DMF and DMSO (e.g., 9:1 volume ratio).[11]
-
Stir the solution at room temperature for at least one hour to ensure complete dissolution.
-
-
Spin-Coating:
-
Transfer the prepared substrates into a nitrogen-filled glovebox.
-
Dispense the MAPbI₃ precursor solution onto the substrate.
-
Spin-coat in a two-step program: a low-speed spin (e.g., 2000 rpm for 5 seconds) to spread the solution, followed by a high-speed spin (e.g., 4000 rpm for 20 seconds).[11]
-
-
Anti-Solvent Dripping:
-
During the high-speed spin, typically around 10 seconds before the end of the program, rapidly dispense a controlled volume of an anti-solvent (e.g., 130 µL of toluene) onto the center of the spinning substrate.[11]
-
-
Annealing:
-
Immediately transfer the substrate to a preheated hotplate.
-
Anneal at 100°C for 10-30 minutes to remove residual solvent and complete the perovskite crystallization.[11]
-
Two-Step Sequential Deposition
This method involves the sequential deposition of PbI₂ followed by its conversion to MAPbI₃ upon reaction with a MAI solution.
Materials and Reagents:
-
Lead (II) iodide (PbI₂)
-
N,N-Dimethylformamide (DMF)
-
This compound iodide (MAI)
-
Isopropanol (IPA)
-
Substrates with an electron transport layer (e.g., FTO/c-TiO₂/mp-TiO₂)
Procedure:
-
PbI₂ Deposition:
-
Conversion to Perovskite:
-
Prepare a solution of MAI in isopropanol (e.g., 35 mg/mL).[18]
-
Deposit the MAI solution onto the PbI₂-coated substrate. This can be done either by dipping the substrate in the MAI solution for a specific duration or by spin-coating the MAI solution.
-
For spin-coating, dispense the MAI solution and spin at a moderate speed (e.g., 4000 rpm for 30 seconds).[18]
-
-
Rinsing and Annealing:
-
Optionally, spin-coat pure isopropanol onto the film to remove any excess, unreacted MAI.[18]
-
Anneal the film on a hotplate at a temperature between 100°C and 150°C for 10-45 minutes to drive the conversion to the perovskite phase and improve crystallinity.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and function of this compound in photovoltaics.
Historical Timeline of this compound in Photovoltaics
Experimental Workflow for One-Step Perovskite Solar Cell Fabrication
Working Principle of a Perovskite Solar Cell
Conclusion
The discovery and development of this compound lead halide perovskites have undeniably reshaped the landscape of photovoltaic research. In a little over a decade, these materials have achieved performance levels that took other solar technologies many decades to reach. The journey from the initial 3.8% efficiency liquid-junction cell to over 25% efficient solid-state devices is a testament to the remarkable properties of these materials and the ingenuity of the scientific community. While challenges related to long-term stability and the toxicity of lead remain, the ongoing research and innovations in materials synthesis, device architecture, and fabrication techniques continue to bring perovskite solar cells closer to commercial viability. This technical guide has provided a comprehensive overview of the history, key performance data, and detailed experimental protocols that have been central to the rapid advancement of this compound-based perovskite photovoltaics.
References
- 1. Lead iodide perovskite sensitized all-solid-state submicron thin film mesoscopic solar cell with efficiency exceeding 9% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. moserbaersolar.com [moserbaersolar.com]
- 4. The Evolution of Solar Panel Efficiency- Breaking New Records [greenworld-energy.com]
- 5. ossila.com [ossila.com]
- 6. Organometal Halide Perovskite as Visible-Light Sensitizers for Photovoltaic Cells | Usage examples | AC Series | RIKEN KEIKI Co., Ltd. [product.rikenkeiki.co.jp]
- 7. Organometal halide perovskites as visible-light sensitizers for photovoltaic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. A modified two-step sequential deposition method for preparing perovskite CH3NH3PbI3 solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Crystallization in one-step solution deposition of perovskite films: Upward or downward? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tsutomu Miyasaka - Google Scholar [scholar.google.com]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Over 20% Efficiency in this compound Lead Iodide [research.amanote.com]
- 15. [PDF] Over 20% Efficiency in this compound Lead Iodide Perovskite Solar Cells with Enhanced Stability via "In-Situ Solidification" of the TiO2 Compact Layer. | Semantic Scholar [semanticscholar.org]
- 16. Breakthrough in Solar Energy: Perovskite Cells Achieve 24% Efficiency and Long-Lasting Stability - Solar360 Media [solar360media.com]
- 17. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide on the Core Characteristics of Methylammonium Bromide and Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylammonium bromide (MABr) and this compound chloride (MACl) are organic halide salts that have garnered significant attention in the scientific community, particularly for their role as precursors in the fabrication of perovskite solar cells and other optoelectronic devices.[1][2] Their fundamental properties, including their crystal structure, and optical and electronic characteristics, are crucial for understanding their function in these applications. This technical guide provides a comprehensive overview of the basic characteristics of MABr and MACl, detailed experimental protocols for their synthesis and characterization, and a visualization of their role in relevant processes.
Core Chemical and Physical Properties
This compound bromide and chloride are white crystalline solids at room temperature.[1][3] They are the salts formed from the neutralization of the weak base methylamine with hydrobromic acid and hydrochloric acid, respectively.[2] Both compounds are highly soluble in polar solvents such as water, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2]
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for this compound bromide and this compound chloride for easy comparison.
Table 1: General and Physical Properties
| Property | This compound Bromide (MABr) | This compound Chloride (MACl) |
| Chemical Formula | CH₃NH₃Br | CH₃NH₃Cl |
| Molecular Weight | 111.97 g/mol [4] | 67.52 g/mol [1] |
| Appearance | White crystalline powder/crystals[5] | White crystalline solid[3] |
| Melting Point | 296 °C[5] | 225 - 233 °C (with decomposition)[2][3] |
| Density | 1.23 g/cm³[6] | 1.10 g/cm³[3] |
| Solubility in Water | Soluble[5] | Moderately soluble (~1.08 g/L at 20 °C)[2] |
Table 2: Crystallographic and Electronic Properties
| Property | This compound Bromide (MABr) | This compound Chloride (MACl) |
| Crystal System (at RT) | Cubic[7] | Tetragonal |
| Space Group (at RT) | Pm-3m[7] | P4/nmm |
| Lattice Parameters (at RT) | a = 5.92 Å[7] | a = 5.05 Å, c = 5.05 Å |
| Band Gap | ~2.3 eV (in MAPbBr₃ perovskite)[8] | - |
| Enthalpy of Formation | - | -315.6 kJ/mol[3] |
| Standard Entropy of Formation | - | 192.3 J/mol·K[3] |
Experimental Protocols
Synthesis of this compound Halides
The synthesis of this compound bromide and chloride is typically achieved through an acid-base neutralization reaction between methylamine and the corresponding hydrohalic acid.
Protocol 2.1.1: Synthesis of this compound Bromide (MABr)
This protocol is adapted from a stepwise synthesis of this compound lead bromide perovskite.[9]
-
Reaction Setup: In a round-bottom flask placed in an ice bath (0 °C), add an excess of methylamine solution (e.g., 5.0 mL, 40% in water).
-
Acid Addition: While stirring vigorously, slowly add hydrobromic acid (e.g., 5.0 mL, 47% in water) dropwise to the methylamine solution.[9] The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Completion: After the addition is complete, continue stirring the solution for an additional 30 minutes in the ice bath.[9]
-
Purification: The resulting solution is then subjected to rotary evaporation to remove the solvent and excess reactants, yielding a white precipitate of this compound bromide. The crude product can be further purified by recrystallization from a solvent such as ethanol.
Protocol 2.1.2: Synthesis of this compound Chloride (MACl)
This protocol is based on a similar procedure for the synthesis of this compound iodide.[10]
-
Reaction Setup: In a round-bottom flask, combine stoichiometric amounts of methylamine solution (e.g., 33 wt% in absolute ethanol) and hydrochloric acid (e.g., 37% in water) in ethanol under a nitrogen atmosphere in an ice bath.[10]
-
Reaction: Stir the mixture for approximately 2 hours.[10]
-
Purification: Recover the white precipitate of this compound chloride by rotary evaporation at 40 °C.[10] The product can be further purified by recrystallization from ethanol three times.
-
Drying: Dry the purified MACl powder in a vacuum oven at 50 °C for 24 hours.[10]
Characterization Techniques
Protocol 2.2.1: Powder X-ray Diffraction (XRD)
-
Sample Preparation: Finely grind the this compound halide powder to ensure random crystal orientation. Mount approximately 200 mg of the powder onto a zero-background sample holder.[11] Use a glass slide to flatten the surface of the sample, ensuring it is flush with the holder.[11]
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection: Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns from databases such as the Crystallography Open Database (COD) to confirm the phase purity and determine the crystal structure.
Protocol 2.2.2: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound halide in a suitable solvent (e.g., deionized water or ethanol) of known concentration.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.
-
Measurement: Record the absorbance spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference to obtain a baseline correction.
-
Data Analysis: The absorbance spectrum can be used to study the electronic transitions of the material. For perovskite precursor solutions, the absorbance can provide information about the formation of intermediate phases.
Protocol 2.2.3: Photoluminescence (PL) Spectroscopy
-
Sample Preparation: For perovskite films incorporating this compound halides, deposit the film on a glass substrate.
-
Instrument Setup: Use a photoluminescence spectrometer with a suitable excitation source (e.g., a laser with a wavelength shorter than the absorption edge of the material, such as 405 nm).
-
Measurement: Excite the sample with the laser and collect the emitted light using a detector. Record the PL spectrum at room temperature. For time-resolved photoluminescence (TRPL), use a pulsed laser and a time-correlated single-photon counting (TCSPC) system.
-
Data Analysis: The PL spectrum reveals information about the radiative recombination processes and the band gap of the material. The TRPL decay curve provides insights into the charge carrier lifetime.[12]
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound halides.
Role in Perovskite Solar Cell Fabrication (One-Step Solution Processing)
Caption: A simplified workflow for the fabrication of a perovskite solar cell using a one-step solution processing method.
References
- 1. chemiis.com [chemiis.com]
- 2. grokipedia.com [grokipedia.com]
- 3. webqc.org [webqc.org]
- 4. This compound bromide [myskinrecipes.com]
- 5. This compound bromide - Wikipedia [en.wikipedia.org]
- 6. This compound chloride(593-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. materials database [materials.hybrid3.duke.edu]
- 8. This compound bromide | 6876-37-5 [chemicalbook.com]
- 9. gcs.itb.ac.id [gcs.itb.ac.id]
- 10. rsc.org [rsc.org]
- 11. mcgill.ca [mcgill.ca]
- 12. Revealing Charge Transfer Dynamics in this compound Lead Bromide Perovskites via Transient Photoluminescence Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fabrication of Methylammonium Lead Iodide (MAPbI3) Thin Films
Audience: Researchers, scientists, and professionals in materials science and optoelectronics.
Introduction
Methylammonium lead iodide (CH₃NH₃PbI₃ or MAPbI₃) is a prominent perovskite material extensively studied for its exceptional optoelectronic properties, making it a cornerstone in the development of next-generation solar cells and other photodetector devices.[1][2] The performance of these devices is critically dependent on the quality of the MAPbI₃ thin film, including its morphology, crystallinity, and purity.[3][4] This document provides detailed protocols for the fabrication of high-quality MAPbI₃ thin films using common laboratory techniques, including solution-based spin coating and vapor deposition methods.
Key Fabrication Techniques
The primary methods for MAPbI₃ thin film fabrication can be broadly categorized into solution-based and vapor-based techniques. Solution-based methods, such as spin coating, are popular due to their low cost and simplicity.[5] Vapor deposition techniques offer greater control over film uniformity and thickness, which is crucial for fabricating multilayered device structures.[1][5]
Section 1: Solution-Based Fabrication - Spin Coating
Spin coating is a widely used technique for depositing uniform thin films onto flat substrates. For MAPbI₃, both one-step and two-step sequential deposition methods are commonly employed.
One-Step Spin Coating Protocol
In the one-step method, a precursor solution containing both this compound iodide (MAI) and lead iodide (PbI₂) is spin-coated onto a substrate, followed by annealing to induce crystallization.[6]
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare a 1 M precursor solution by dissolving equimolar amounts of MAI and PbI₂ in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) with a volume ratio of 4:1.[6][7]
-
Stir the solution overnight at approximately 70°C to ensure complete dissolution.[7]
-
Filter the solution using a 0.2 µm PTFE filter before use.[8]
-
-
Substrate Preparation:
-
Clean the substrate (e.g., FTO-coated glass) sequentially with detergent, deionized water, ethanol, and isopropanol in an ultrasonic bath.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with oxygen plasma to enhance wettability.
-
-
Deposition:
-
Annealing:
Data Presentation: One-Step Spin Coating Parameters
| Parameter | Value | Reference |
| Precursor Concentration | 1 M (equimolar MAI and PbI₂) | [6][7] |
| Solvent | DMF:DMSO (4:1 v/v) | [6][7] |
| Spin Speed (Step 1) | 1000 rpm for 10 s | [9] |
| Spin Speed (Step 2) | 5000 rpm for 20 s | [9] |
| Anti-solvent | Anhydrous Toluene | [9] |
| Annealing Temperature | 100-150 °C | [4][10][11] |
| Annealing Time | 10-15 min | [8][10] |
Workflow Diagram: One-Step Spin Coating
Caption: Workflow for one-step spin coating fabrication of MAPbI₃ thin films.
Two-Step Sequential Spin Coating Protocol
The two-step method involves the sequential deposition of PbI₂ and MAI layers.[12] This approach can offer better control over the film morphology.[13]
Experimental Protocol:
-
PbI₂ Layer Deposition:
-
Conversion to Perovskite:
-
Rinsing and Annealing:
Data Presentation: Two-Step Spin Coating Parameters
| Parameter | Step 1: PbI₂ Deposition | Step 2: Conversion | Reference |
| Precursor Solution | 1 M PbI₂ in DMF | 35 mg/mL MAI in IPA | [14] |
| Spin Speed | 6000 rpm for 30 s | 4000 rpm for 30 s | [14] |
| Intermediate Drying | 70 °C | - | [14] |
| Annealing Temperature | - | 100-150 °C | [10][12] |
| Annealing Time | - | 10-30 min | [10][12] |
Workflow Diagram: Two-Step Spin Coating
Caption: Workflow for two-step sequential spin coating of MAPbI₃ thin films.
Section 2: Vapor-Based Fabrication
Vapor deposition methods can produce highly uniform and pinhole-free perovskite films, which is advantageous for large-area device fabrication.[1]
Physical Vapor Deposition (PVD)
PVD techniques involve the sublimation of precursor materials in a vacuum, which then deposit onto a substrate.
2.1.1. Dual-Source Vapor Deposition
In this method, PbI₂ and MAI are evaporated from separate sources.
Experimental Protocol:
-
System Setup:
-
Place PbI₂ and MAI in separate crucibles within a thermal evaporation chamber.
-
Mount the substrate on a holder above the sources.
-
Evacuate the chamber to a base pressure of ~10⁻⁶ Torr.
-
-
Deposition:
-
Heat the PbI₂ and MAI sources to their respective sublimation temperatures (e.g., PbI₂ at ~355°C and MAI at ~140°C).[15]
-
Co-evaporate the precursors onto the substrate. The stoichiometry of the film can be controlled by adjusting the deposition rates of the individual sources.
-
-
Annealing:
-
Post-deposition annealing may be performed to improve crystallinity, typically at temperatures around 100°C.
-
2.1.2. Single-Source Physical Vapor Deposition (SSPVD)
SSPVD utilizes a pre-synthesized MAPbI₃ powder as the evaporation source.[1][16]
Experimental Protocol:
-
Source Preparation:
-
Deposition:
-
Place the crucible in a PVD chamber and evacuate to high vacuum.
-
Rapidly heat the source to evaporate the MAPbI₃ powder without decomposition.[1] The vapor then deposits onto the substrate.
-
Data Presentation: Vapor Deposition Parameters
| Parameter | Dual-Source PVD | Single-Source PVD | Reference |
| PbI₂ Source Temp. | ~355 °C | - | [15] |
| MAI Source Temp. | ~140 °C | - | [15] |
| MAPbI₃ Source Temp. | - | Rapid heating | [1] |
| Base Pressure | ~10⁻⁶ Torr | High Vacuum | [15] |
| Substrate Temp. | ~50-75 °C | Room Temperature | [15][16] |
Workflow Diagram: Dual-Source Vapor Deposition
Caption: Workflow for dual-source physical vapor deposition of MAPbI₃ films.
Chemical Vapor Deposition (CVD)
CVD involves the reaction of volatile precursors on a substrate surface. A common approach for MAPbI₃ is the conversion of a pre-deposited PbI₂ film using MAI vapor.[17][18]
Experimental Protocol:
-
PbI₂ Film Deposition:
-
Deposit a thin film of PbI₂ onto a substrate using a method like spin coating or thermal evaporation.
-
-
Vapor-Phase Reaction:
-
Place the PbI₂-coated substrate in a CVD reactor.
-
Introduce MAI vapor into the reactor by heating MAI powder upstream of the substrate.
-
The MAI vapor reacts with the PbI₂ film to form MAPbI₃. The reaction is typically carried out at a moderate temperature (e.g., 120-150°C) for a specific duration (e.g., 2 hours).[8]
-
Section 3: Film Characterization
After fabrication, it is essential to characterize the MAPbI₃ thin films to evaluate their quality.
Common Characterization Techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the film.[3] The presence of a peak around 12.7° can indicate residual PbI₂.[8]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film thickness.[19] Pinhole-free films with large grain sizes are generally desired.[3]
-
UV-Vis Spectroscopy: To measure the optical absorbance and determine the bandgap of the perovskite film.
-
Photoluminescence (PL) Spectroscopy: To assess the electronic quality of the film. Higher PL intensity can suggest lower non-radiative recombination, indicating fewer defects.[13]
Conclusion
The choice of fabrication method for this compound lead iodide thin films depends on the specific application, desired film properties, and available equipment. Solution-based methods like spin coating are versatile and cost-effective for laboratory-scale research. Vapor deposition techniques provide excellent control over film properties and are more suitable for producing high-uniformity films required for high-performance devices. Careful control of precursor stoichiometry, deposition parameters, and post-processing steps like annealing is crucial for achieving high-quality MAPbI₃ thin films with optimal optoelectronic performance. Post-annealing treatments, for instance with methylamine, have been shown to reduce impurities at grain boundaries and improve carrier lifetime.[20][21]
References
- 1. scispace.com [scispace.com]
- 2. Ambient processed (110) preferred MAPbI3 thin films for highly efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [1806.04867] Novel Physical Vapor Deposition Approach to Hybrid Perovskites: Growth of MAPbI3 Thin Films by RF-Magnetron Sputtering [arxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Video: Low Pressure Vapor-assisted Solution Process for Tunable Band Gap Pinhole-free this compound Lead Halide Perovskite Films [jove.com]
- 9. mdpi.com [mdpi.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. afm.iikii.com.sg [afm.iikii.com.sg]
- 12. ep2-bayreuth.de [ep2-bayreuth.de]
- 13. Morphology control of perovskite films: a two-step, all solution process for conversion of lead selenide into this compound lead iodide - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [udspace.udel.edu]
- 18. On the Formation of this compound Lead Iodide Perovskite Thin Films Using a Sequential Close Space Vapor Transport Process - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. Post-annealing of MAPbI3 perovskite films with methylamine for efficient perovskite solar cells - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 21. [PDF] Post-annealing of MAPbI3 perovskite films with methylamine for efficient perovskite solar cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Solution-Processing of Methylammonium Perovskites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylammonium lead halide perovskites, particularly this compound lead iodide (MAPbI₃), have emerged as highly promising materials for next-generation photovoltaic and optoelectronic applications. Their remarkable optoelectronic properties, including a tunable bandgap, high absorption coefficient, and long charge carrier diffusion lengths, have led to a rapid increase in power conversion efficiencies (PCEs) of perovskite solar cells.[1] Solution-processing techniques offer a cost-effective and scalable approach for fabricating high-quality perovskite thin films.[2] This document provides detailed application notes and experimental protocols for the most common solution-based fabrication methods for MAPbI₃.
Key Solution-Processing Techniques
The quality of the perovskite film is paramount for achieving high-performance devices.[3] Solution-processing methods primarily revolve around controlling the crystallization of the perovskite layer. The most widely adopted techniques are one-step spin coating, two-step sequential deposition, and solvent engineering, often in combination with additives to enhance film morphology and device performance.[4][5][6]
One-Step Spin Coating
The one-step method involves spin-coating a precursor solution containing both the organic and inorganic components (e.g., this compound iodide - MAI and lead iodide - PbI₂) onto a substrate.[7] This method is straightforward but requires precise control over solvent evaporation and crystallization to prevent the formation of defects like pinholes.[8] An anti-solvent quenching step is often employed to induce rapid and uniform crystallization.[9]
Two-Step Sequential Deposition
In the two-step method, the inorganic precursor (e.g., PbI₂) is first deposited onto the substrate, followed by the deposition of the organic precursor (e.g., MAI) through dipping or spin-coating.[7][10] This sequential deposition allows for better control over the perovskite formation reaction and can lead to more uniform and crystalline films.[11][12]
Solvent Engineering
Solvent engineering involves the use of solvent mixtures or additives to modulate the precursor solution chemistry and influence the crystallization process.[6][13] Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.[6][14] Additives can act as crystallization retardants or passivating agents to improve film quality.[1]
Additive Engineering
Incorporating small amounts of additives into the precursor solution is an effective strategy to improve the quality and stability of perovskite films.[1][4] Additives like this compound chloride (MACl) can enhance crystallinity and enlarge grain sizes.[3][15] Other additives, such as ammonium halides, can also be used to reduce pinholes and improve device performance.[8]
Experimental Protocols
Protocol 1: One-Step Spin Coating with Anti-Solvent Quenching
This protocol describes the fabrication of a MAPbI₃ film using a one-step spin coating method with an anti-solvent treatment.
Materials:
-
This compound iodide (MAI)
-
Lead iodide (PbI₂)
-
N,N-dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene (CB) or Toluene (anti-solvent)[9]
-
Substrates (e.g., FTO-coated glass)
Equipment:
-
Spin coater
-
Hotplate
-
Pipettes
-
Nitrogen-filled glovebox
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 1.0 M perovskite precursor solution by dissolving equimolar amounts of MAI and PbI₂ in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).[7][14]
-
Stir the solution at room temperature or slightly elevated temperature (e.g., 65-70 °C) overnight to ensure complete dissolution.[7][14]
-
Filter the solution through a 0.2 µm PTFE filter before use.
-
-
Spin Coating:
-
Clean the substrates thoroughly.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Dispense a sufficient amount of the perovskite precursor solution onto the substrate (e.g., 80 µL).[16]
-
Spin coat the substrate in a two-step program:
-
-
Anti-Solvent Quenching:
-
During the second step of the spin coating program (at high speed), dispense a stream of anti-solvent (e.g., 100-200 µL of chlorobenzene or toluene) onto the center of the spinning substrate.[9] The timing of this step is critical and typically occurs 5-15 seconds before the end of the spin coating process.
-
-
Annealing:
Diagram of One-Step Spin Coating Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing this compound Lead Iodide Perovskite Synthesis for Solar Cells via Two-step Spin Coating with Mixed Solvents | International Journal of Nanoelectronics and Materials (IJNeaM) [ejournal.unimap.edu.my]
- 12. Investigating two-step MAPbI3 thin film formation during spin coating by simultaneous in situ absorption and photoluminescence spectroscopy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Μethylammonium Chloride: A Key Additive for Highly Efficient, Stable, and Up‐Scalable Perovskite Solar Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Vapor-Assisted Deposition of Methylammonium Lead Bromide (MAPbBr₃) Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the fabrication of high-quality methylammonium lead bromide (MAPbBr₃) perovskite thin films using vapor-assisted deposition techniques. This method offers several advantages over traditional solution processing, including improved film uniformity, better control over morphology, and suitability for large-area device fabrication.[1][2]
Introduction
This compound lead bromide (CH₃NH₃PbBr₃ or MAPbBr₃) is a metal halide perovskite with a wide bandgap of approximately 2.3 eV, making it a promising material for applications in tandem solar cells, light-emitting diodes (LEDs), and photodetectors.[3][4] Vapor-assisted deposition is a versatile method for producing MAPbBr₃ films with excellent crystalline quality and surface coverage.[3] The process typically involves a two-step approach: the deposition of a lead bromide (PbBr₂) precursor film followed by its conversion to MAPbBr₃ upon exposure to this compound bromide (MABr) vapor at elevated temperatures.[5][6]
Experimental Protocols
This section details the methodologies for the key experiments in the vapor-assisted deposition of MAPbBr₃ films.
Substrate Preparation
Proper substrate cleaning is crucial for the deposition of uniform and well-adhered perovskite films. A typical cleaning procedure for fluorine-doped tin oxide (FTO) coated glass substrates is as follows:
-
Sequentially sonicate the substrates in a solution of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15-20 minutes to remove any remaining organic residues and improve the surface wettability.
Precursor Deposition: Lead Bromide (PbBr₂) Film
The initial PbBr₂ layer can be deposited by various methods, including spin-coating or thermal evaporation.
Protocol for Spin-Coating of PbBr₂:
-
Prepare a PbBr₂ solution by dissolving PbBr₂ powder in a solvent such as N,N-dimethylformamide (DMF) at a concentration typically ranging from 0.8 M to 1.4 M.[7][8]
-
Dispense the PbBr₂ solution onto the cleaned substrate.
-
Spin-coat the solution at a speed of 1000-6000 rpm for 30-60 seconds.
-
Anneal the PbBr₂ coated substrate on a hotplate at 70-100°C for 10-30 minutes to remove the solvent and form a uniform film.[4]
Protocol for Thermal Evaporation of PbBr₂:
-
Place high-purity PbBr₂ powder (99% or higher) in a crucible within a thermal evaporation system.[9]
-
Mount the cleaned substrates in the chamber.
-
Evacuate the chamber to a base pressure of less than 10⁻⁵ Torr.
-
Heat the crucible to evaporate the PbBr₂. The deposition rate is typically controlled at 0.1-1 nm/s.[9]
-
Deposit a PbBr₂ film with a thickness ranging from 100 nm to 300 nm.[5][10]
Vapor-Assisted Conversion to MAPbBr₃
The conversion of the PbBr₂ film to MAPbBr₃ is achieved by exposing it to MABr vapor in a controlled environment, such as a tube furnace or a chemical vapor deposition (CVD) chamber.[5][9]
Protocol for Vapor Conversion in a Tube Furnace:
-
Place the PbBr₂-coated substrate in the center of a quartz tube furnace.
-
Place MABr powder (typically in excess) in a crucible upstream from the substrate.[9]
-
Purge the tube with an inert gas, such as argon or nitrogen, to create an oxygen- and moisture-free environment.[9]
-
Heat the furnace to the desired reaction temperature. The substrate temperature is a critical parameter influencing grain size and film morphology, with optimal temperatures reported between 90°C and 150°C.[5][10] Temperatures significantly higher than 120°C may not effectively convert PbBr₂ to the perovskite phase.[5]
-
Maintain the reaction for a specific duration, typically ranging from 10 minutes to 2 hours.[10]
-
After the reaction, allow the furnace to cool down naturally to room temperature before removing the substrates.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the vapor-assisted deposition of MAPbBr₃ films.
Table 1: Deposition Parameters
| Parameter | Value | Method | Reference |
| PbBr₂ Precursor Concentration | 0.8 M - 1.4 M | Spin-Coating | [7][8] |
| PbBr₂ Film Thickness | 100 nm - 300 nm | Thermal Evaporation/Spin-Coating | [5][10] |
| MABr Film Thickness (for sequential vapor deposition) | 300 nm - 500 nm | Thermal Evaporation | [10][11] |
| Substrate Temperature during Conversion | 70°C - 150°C | Chemical Vapor Deposition | [5] |
| Annealing Temperature | 100°C - 150°C | Various | [10] |
| Annealing Time | 10 min - 2 hours | Various | [10] |
Table 2: Resulting Film and Device Properties
| Property | Value | Notes | Reference |
| Bandgap | 2.25 eV - 2.3 eV | - | [3][11] |
| Crystal Structure | Cubic | Space group Pm-3m | [10] |
| Grain Size | 150 nm - 320 nm | Increases with MABr thickness | [10][11] |
| Surface Roughness | < 10 nm | Optimized CVD process | [5][6] |
| Solar Cell Efficiency (PCE) | 5.3% - 8.7% | Vapor-assisted methods | [3][5] |
| Solar Cell Open-Circuit Voltage (Voc) | 1.45 V | - | [3][4] |
| LED Luminance | > 100 cd/m² - 560 cd/m² | CVD-grown films | [5][6] |
| Carrier Diffusion Length | > 1 µm | - | [3][4] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the vapor-assisted deposition of MAPbBr₃ films.
Caption: Experimental workflow for vapor-assisted deposition of MAPbBr₃ films.
Caption: Logical relationship of components in MAPbBr₃ film formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 7. Physical and chemical properties and degradation of MAPbBr 3 films on transparent substrates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01509F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Frontiers | Characterization of Thin MAPb(I1–xBrx)3 Alloy Halide Perovskite Films Prepared by Sequential Physical Vapor Deposition [frontiersin.org]
Application Notes and Protocols for Spin-Coating High-Quality MAPbI₃ Layers
Introduction
Methylammonium lead iodide (CH₃NH₃PbI₃ or MAPbI₃) is a hallmark hybrid organic-inorganic perovskite material extensively studied for its remarkable optoelectronic properties. Its high absorption coefficient, tunable bandgap, and long charge carrier diffusion lengths make it an exceptional candidate for applications in photovoltaics, specifically perovskite solar cells (PSCs). The quality of the MAPbI₃ thin film is paramount to device performance, with characteristics like uniformity, crystal grain size, and defect density being critical factors. Spin-coating is a widely adopted, solution-based laboratory technique for depositing MAPbI₃ films due to its simplicity and low cost.
This document provides detailed protocols and comparative data for fabricating high-quality MAPbI₃ layers via spin-coating, targeting researchers and scientists in materials science and related fields. The focus is on two primary methodologies: the one-step and the two-step deposition processes, including common enhancement strategies like solvent and anti-solvent engineering.
Core Methodologies for MAPbI₃ Deposition
-
One-Step Spin-Coating : In this method, the precursors, this compound iodide (MAI) and lead iodide (PbI₂), are co-dissolved in a suitable solvent to form a single precursor solution. This solution is then spin-coated onto a substrate. The crystallization process is often rapid and can be difficult to control, but techniques like anti-solvent dripping have been developed to manage nucleation and crystal growth effectively.[1][2]
-
Two-Step Sequential Spin-Coating : This approach involves the sequential deposition of the precursor layers.[1] First, a layer of PbI₂ is deposited by spin-coating a PbI₂ solution.[3][4] This is followed by a second spin-coating step using a solution of MAI, which then reacts with the underlying PbI₂ film to form the MAPbI₃ perovskite.[3][4][5] This method allows for better control over the film morphology and crystallization process.[1]
Data Presentation: Spin-Coating Parameters
The following table summarizes various published protocols for MAPbI₃ film deposition, providing a comparative overview of key experimental parameters.
| Method | Precursor(s) & Concentration | Solvent(s) | Spin-Coating Parameters | Anti-Solvent & Application | Annealing | Reference / Key Finding |
| One-Step | 1.35 M MAPbI₃ (MAI & PbI₂) | DMF / DMSO (9:1 v/v) | 2000 rpm for 5s, then 4000 rpm for 20s | Toluene (130 µL) dripped at 10s | 100°C for 10 min | High-quality film with PCE of 19.7%.[6] |
| One-Step | MAI:PbI₂ (1:1.2 molar ratio) | DMF / DMSO | Not Specified | An anti-solvent is added during spin coating. | 90, 100, 110, 120°C | Optimal annealing temperature found to be 110°C for uniform crystal growth.[2][7] |
| One-Step | 691.5mg PbI₂, 238.5mg MAI in 1.0515 mL solvent | DMF / DMSO | 4500 rpm for 30s | Poured onto the sample at 25s | 110°C for 1 hr | Anti-solvent engineering is a facile way to tune nucleation for high-quality films.[8] |
| One-Step (No Anneal) | 553.2mg PbI₂, 190.8mg MAI in 1 mL solvent | DMAc or DMF | 2000 rpm for 15s, then 4000 rpm for 25s | Toluene dripped at 15s | Dried in glovebox for 20 min (Room Temp) | Clarifies the mechanism of solvent engineering in controlling room-temperature crystallization.[9] |
| Two-Step | Step 1: 461 mg/mL PbI₂Step 2: 40 mg/mL MAI | Step 1: DMFStep 2: Isopropanol (IPA) | Step 1: Not SpecifiedStep 2: 1000 rpm | None | Step 1: 100°C for 5 minStep 2: None | Allows for in-situ observation of the five consecutive steps of film formation.[3][4] |
| Two-Step | Step 1: 1M PbI₂Step 2: 0.038–0.063 M MAI | Step 1: Not SpecifiedStep 2: 2-propanol | Step 1: Not SpecifiedStep 2: MAI solution loaded for 20s, then spun | None | Step 1: 40°C for 3 min & 100°C for 5 minFinal: 100°C for 5 min | Procedure for forming MAPbI₃ cuboids.[10] |
| Two-Step (Spinning-SSD) | Step 1: 1M PbI₂Step 2: 0.24M MAI | Step 1: DMFStep 2: Isopropanol (IPA) | Step 1: Not SpecifiedStep 2: 4000 rpm for 30sPre-wetting & Rinsing steps included | None (IPA used for pre-wetting and rinsing) | Step 1: 70°CFinal: Not specified | Complete spin-coating process improves reproducibility and film quality.[11] |
Experimental Protocols
Protocol 1: One-Step Spin-Coating with Anti-Solvent Engineering
This protocol is based on methods that utilize a single precursor solution and an anti-solvent to induce rapid, uniform crystallization.[6][8]
1. Precursor Solution Preparation: a. Prepare a 1.35 M MAPbI₃ precursor solution by dissolving MAI and PbI₂ in a 1:1 molar ratio in a mixed solvent of N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) with a volume ratio of 9:1.[6] b. Stir the solution on a hot plate at approximately 60-70°C for at least 2 hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) until the solutes are fully dissolved. c. Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter.
2. Substrate Preparation: a. Prepare substrates (e.g., FTO-coated glass) by sequential cleaning. This typically involves ultrasonication in a series of solvents such as detergent solution, deionized water, acetone, and isopropanol, for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-Ozone for 15 minutes immediately before spin-coating to ensure a hydrophilic surface.
3. Spin-Coating and Film Deposition: a. Transfer the cleaned substrate into a nitrogen-filled glovebox. b. Dispense approximately 40-80 µL of the filtered MAPbI₃ precursor solution onto the center of the substrate. c. Immediately start the spin-coating program: i. A first step at 2000 rpm for 5 seconds with a ramp-up of 2 seconds.[6] ii. A second step at 4000 rpm for 20 seconds.[6] d. At the 10th second of the total spin time (during the second step), dynamically dispense 130 µL of an anti-solvent (e.g., Toluene) onto the center of the spinning substrate.[6]
4. Annealing: a. Immediately after spin-coating, transfer the substrate onto a preheated hotplate inside the glovebox. b. Anneal the film at 100°C for 10 minutes.[6] c. After annealing, allow the film to cool down to room temperature. The film should have a uniform, dark brown-black appearance.
Protocol 2: Two-Step Sequential Spin-Coating
This protocol is adapted from sequential deposition methods where the PbI₂ and MAI layers are deposited separately.[3][4][10][11]
1. Precursor Solutions Preparation: a. PbI₂ Solution (1 M): Dissolve 461 mg of PbI₂ in 1 mL of DMF. Stir on a hotplate at 70°C for at least 2 hours in an inert atmosphere.[4][11] b. MAI Solution (40 mg/mL): Dissolve 40 mg of MAI in 1 mL of isopropanol (IPA). Stir at room temperature until fully dissolved.[4]
2. Substrate Preparation: a. Follow the same substrate cleaning and preparation procedure as described in Protocol 1.
3. Step 1: PbI₂ Deposition: a. Inside a glovebox, preheat the substrate to 70°C. b. Dispense ~40 µL of the hot PbI₂ solution onto the substrate. c. Spin-coat at 4000 rpm for 30 seconds. d. Dry the resulting PbI₂ film on a hotplate at 70-100°C for 5-10 minutes.[4][10] The film should appear uniformly yellow.
4. Step 2: Conversion to MAPbI₃: a. Allow the PbI₂-coated substrate to cool to room temperature. b. Dispense ~200 µL of the MAI solution onto the static PbI₂ film to cover the entire surface. c. Immediately begin spinning at 1000-4000 rpm for 30 seconds.[4][11] As the MAI solution interacts with the PbI₂ film, its color will change from yellow to dark brown/black, indicating the formation of the perovskite structure.
5. Annealing: a. Transfer the substrate to a hotplate set at 100°C and anneal for 5-10 minutes to remove residual solvent and complete the crystallization process.[10] b. Let the film cool down to room temperature before further characterization or device fabrication.
Visualized Workflow
The following diagram illustrates the generalized workflows for both the one-step and two-step spin-coating processes for MAPbI₃ thin film fabrication.
Caption: General workflow for one-step and two-step MAPbI₃ spin-coating.
References
- 1. researchgate.net [researchgate.net]
- 2. afm.iikii.com.sg [afm.iikii.com.sg]
- 3. Investigating two-step MAPbI3 thin film formation during spin coating by simultaneous in situ absorption and photoluminescence spectroscopy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. ep2-bayreuth.de [ep2-bayreuth.de]
- 5. ias.ac.in [ias.ac.in]
- 6. Crystallization in one-step solution deposition of perovskite films: Upward or downward? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of anti-solvent engineering toward high performance perovskite solar cells | Journal of Materials Research | Cambridge Core [cambridge.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
Application Notes and Protocols for Methylammonium Lead Halide Synthesis via Spray Pyrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of methylammonium lead halide (MAPbX₃, where X is a halide) perovskite thin films using the spray pyrolysis method. This technique offers a scalable and cost-effective approach for depositing uniform perovskite layers, which are crucial for various applications, including solar cells and other optoelectronic devices.
Introduction to Spray Pyrolysis for Perovskite Synthesis
Spray pyrolysis is a versatile thin-film deposition technique where a precursor solution is atomized and sprayed onto a heated substrate.[1][2] The droplets undergo pyrolysis upon contact with the hot surface, leading to the formation of the desired material.[1][2] This method allows for rapid deposition over large areas and is compatible with both rigid and flexible substrates.[3] Key advantages of spray pyrolysis for this compound lead halide synthesis include its simplicity, low cost, and scalability compared to other methods like spin-coating.[2][4] The properties of the resulting perovskite film are highly dependent on the optimization of various deposition parameters.[5]
Experimental Protocols
Materials and Reagents
-
This compound Iodide (MAI)
-
Lead (II) Iodide (PbI₂)
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Substrates (e.g., FTO-coated glass)
-
Nitrogen gas (carrier gas)
Precursor Solution Preparation
A common precursor solution for this compound lead iodide (MAPbI₃) is prepared by dissolving equimolar amounts of MAI and PbI₂ in a solvent mixture.[6]
Protocol:
-
Prepare a solvent mixture of DMF and DMSO, typically in a 4:1 volume ratio.[6]
-
Dissolve this compound iodide (MAI) and lead (II) iodide (PbI₂) in the solvent mixture to achieve the desired molar concentration (e.g., 1 M).[6]
-
Stir the solution at an elevated temperature (e.g., 70 °C) overnight to ensure complete dissolution of the precursors.[6]
-
Filter the precursor solution before use to remove any particulate matter.[6]
Spray Pyrolysis Deposition
The deposition process involves spraying the precursor solution onto a pre-heated substrate using a spray nozzle with the aid of a carrier gas.
Protocol:
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Preheat the substrate to the desired deposition temperature on a hot plate.
-
Set up the spray pyrolysis apparatus, ensuring the nozzle is at the specified distance from the substrate.
-
Load the precursor solution into the spray system.
-
Initiate the spraying process, using an inert carrier gas like nitrogen to atomize the solution and direct it towards the substrate.[7]
-
Control the spray rate and duration to achieve the desired film thickness.
-
After deposition, anneal the film at a specific temperature (e.g., 100 °C) for a set duration (e.g., 40 minutes) to promote crystallization and remove residual solvent.[7]
Data Presentation: Influence of Experimental Parameters
The quality and performance of the synthesized this compound lead halide films are significantly influenced by various experimental parameters. The following tables summarize the impact of key parameters on film properties.
| Parameter | Variation | Effect on Film Properties | Reference(s) |
| Precursor Concentration | 0.125 M to 0.25 M | Thicker films are obtained with higher concentrations. Surface chemistry and reactivity can be affected, with thinner films showing more rapid degradation. | [7] |
| 1.0 M to 1.6 M | Film morphology is highly dependent on concentration, with an optimal concentration (e.g., 1.5 M) leading to compact and uniform films with improved optical absorption. | [8] | |
| Substrate Temperature | 80 °C to 160 °C | Higher temperatures can lead to the degradation of MAPbI₃ and the formation of PbI₂. An optimal temperature is crucial for achieving good crystallinity without decomposition. | [9] |
| 200 °C to 500 °C | For other materials like ZnO, higher temperatures (above 400 °C) can lead to better crystallinity and preferential orientation of the film. | [10] | |
| Spray Volume/Rate | 200 µL to 400 µL | Directly influences the film thickness. | [7] |
| Precursor Formulation (MAI:PbI₂) | Film Thickness (nm) | Crystallite Size (nm) | Power Conversion Efficiency (PCE) | Reference(s) |
| 1.0 : 1.0 | 287 ± 97 | 43.4 | - | [8] |
| 1.2 : 1.2 | 317 ± 72 | 44.2 | - | [8] |
| 1.5 : 1.5 | 337 ± 58 | 48.1 | ~14.56% | [8] |
| 1.6 : 1.6 | 346 ± 66 | 45.5 | - | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for synthesizing this compound lead halide thin films using the spray pyrolysis method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. rsc.org [rsc.org]
- 7. Understanding surface chemistry during MAPbI 3 spray deposition and its effect on photovoltaic performance - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC04864A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Growth Temperature on the Characteristics of CsPbI3-Quantum Dots Doped Perovskite Film | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Characterization of Methylammonium Perovskite Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the essential techniques used to characterize methylammonium lead iodide (CH₃NH₃PbI₃) perovskite films. Understanding the structural, morphological, optical, and electrical properties of these films is crucial for optimizing their performance in various applications, including solar cells and other optoelectronic devices.
Structural Characterization: X-ray Diffraction (XRD)
X-ray diffraction is a fundamental non-destructive technique used to determine the crystal structure, phase purity, and crystallite size of perovskite films.[1][2]
Quantitative Data Summary
| Parameter | Typical Value(s) | Key Insights |
| Crystal Structure | Tetragonal (at room temp.)[3][4] | Confirms the formation of the desired perovskite phase. |
| Lattice Parameters (Tetragonal) | a ≈ 8.87 Å, c ≈ 12.66 Å[5] | Provides information on lattice strain and stoichiometry. |
| Prominent Diffraction Peaks (2θ) | ~14.1°, ~28.4°, ~31.8°[3][6] | Corresponds to the (110), (220), and (310) crystal planes, respectively. The peak at ~12.6° indicates the presence of a PbI₂ residue.[4] |
| Crystallite Size | 20 - 400 nm[3][7] | Influences charge transport and recombination; larger crystallites are generally desirable. |
Experimental Protocol: X-ray Diffraction
-
Sample Preparation: The this compound perovskite thin film, typically on a glass or conductive substrate, is carefully mounted onto the XRD sample holder.
-
Instrument Setup:
-
X-ray Source: Commonly Cu Kα radiation (λ = 1.54 Å).
-
Scan Range (2θ): Typically from 10° to 60° to capture all major diffraction peaks.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain high-resolution data.
-
-
Data Acquisition: The sample is irradiated with X-rays at various angles, and the diffracted X-rays are detected.
-
Data Analysis:
-
Phase Identification: The positions of the diffraction peaks are compared to standard diffraction patterns for the tetragonal CH₃NH₃PbI₃ phase to confirm its formation.[3]
-
Crystallite Size Estimation: The Scherrer equation is applied to the full width at half maximum (FWHM) of the most intense diffraction peak (typically the (110) peak) to estimate the average crystallite size.[6]
-
Lattice Parameter Calculation: Precise lattice parameters can be determined from the peak positions using Bragg's Law.
-
Morphological Characterization: SEM and AFM
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the surface topography and microstructure of perovskite films. The morphology, including grain size and pinhole density, significantly impacts device performance.[8][9]
Quantitative Data Summary
| Parameter | Typical Value(s) | Key Insights |
| Grain Size (SEM) | 100 nm - 1 µm[10][11] | Larger, more uniform grains are associated with reduced charge recombination at grain boundaries. |
| Surface Roughness (AFM) | 20 - 420 nm (RMS)[7][12] | A smoother surface is generally preferred for uniform interfacial contact in devices. |
| Pinholes/Cracks | Variable | High densities of pinholes and cracks can lead to short-circuiting and performance degradation in solar cells.[10] |
Experimental Protocol: Scanning Electron Microscopy
-
Sample Preparation: A small piece of the perovskite film on its substrate is mounted onto an SEM stub using conductive carbon tape. A thin conductive coating (e.g., gold or carbon) may be sputtered onto the surface to prevent charging, although modern SEMs can often image uncoated samples at low accelerating voltages.
-
Instrument Setup:
-
Accelerating Voltage: Typically 1-15 kV. Lower voltages are used to minimize beam damage to the soft perovskite material.
-
Detector: A secondary electron (SE) detector is used for topographical imaging.
-
-
Imaging: The electron beam is scanned across the sample surface, and the emitted secondary electrons are collected to form an image of the surface morphology, revealing grain structure, pinholes, and other features.[11][13]
Optical Characterization: UV-Vis and Photoluminescence Spectroscopy
UV-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are essential for determining the optical properties of perovskite films, such as their bandgap and charge carrier dynamics.[14][15]
Quantitative Data Summary
| Parameter | Typical Value(s) | Key Insights |
| Absorption Onset (UV-Vis) | ~780-800 nm[7][16] | Indicates the wavelength at which the material begins to absorb light, corresponding to its bandgap. |
| Optical Bandgap (from Tauc Plot) | 1.55 - 1.60 eV[6][14] | A key parameter determining the portion of the solar spectrum that can be absorbed. |
| PL Emission Peak | ~769-778 nm[6][10] | The position of the peak is related to the bandgap energy and can be influenced by defects. |
| Charge Carrier Lifetime (TRPL) | Nanoseconds to >15 µs[17][18] | Longer lifetimes indicate lower non-radiative recombination and are crucial for high-efficiency solar cells. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: The perovskite film on a transparent substrate (e.g., glass) is placed in the spectrophotometer's sample holder. A blank transparent substrate is used as a reference.
-
Measurement: The absorbance or transmittance of the film is measured over a wavelength range, typically from 300 to 900 nm.
-
Data Analysis:
-
Bandgap Determination: The optical bandgap is determined by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient, and extrapolating the linear portion of the curve to the energy axis (a Tauc plot).[6]
-
Experimental Protocol: Photoluminescence Spectroscopy
-
Sample Preparation: The perovskite film is placed in the sample holder of the PL spectrometer.
-
Steady-State PL:
-
Time-Resolved PL (TRPL):
-
Excitation: A pulsed laser is used to excite the sample.
-
Detection: The decay of the PL intensity over time is measured using a high-speed detector, providing information about the charge carrier lifetime.[12]
-
Electrical Characterization
The electrical properties of this compound perovskite films, such as charge carrier mobility and concentration, are critical for their application in electronic devices. These are often characterized by fabricating a full solar cell device or through techniques like the Hall effect.
Quantitative Data Summary
| Parameter | Typical Value(s) | Key Insights |
| Charge Carrier Mobility | 8 - 12 cm²/Vs[21] | High mobility is essential for efficient charge extraction in solar cells. |
| Charge Carrier Lifetime | >15 µs (in single crystals)[17][18] | Long lifetimes allow photogenerated carriers to travel further before recombining. |
| Power Conversion Efficiency (PCE) | 5% - >20%[3][8] | The overall performance metric for a perovskite solar cell. |
Experimental Protocol: Solar Cell Characterization (J-V Measurement)
-
Device Fabrication: A complete solar cell is fabricated with the perovskite film as the active layer, sandwiched between electron and hole transport layers and electrodes.
-
Measurement Setup:
-
Data Acquisition: The current density is measured as the voltage is swept from reverse to forward bias (and often back again to check for hysteresis).
-
Data Analysis: The key solar cell parameters—open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE)—are extracted from the J-V curve.
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of characterizing this compound perovskite films and the relationship between their properties.
Caption: Workflow for perovskite film characterization.
Caption: Interrelation of key perovskite film properties.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real-time detection of aging status of this compound lead iodide perovskite thin films by using terahertz time-domain spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. nanoGe - HOPV22 - The Intrinsic Photoluminescence Spectrum of Perovskite Films [nanoge.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. www-thz.physics.ox.ac.uk [www-thz.physics.ox.ac.uk]
Application Notes and Protocols for Methylammonium Perovskites in Tandem Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of methylammonium (MA)-based perovskites in tandem solar cell applications. While the field is rapidly advancing towards mixed-cation perovskites for enhanced stability, MA-containing compounds remain foundational and are still explored, often in combination with other cations, for high-efficiency devices. These notes focus on the integration of MA-based perovskite top cells with silicon bottom cells in a monolithic, two-terminal (2T) tandem configuration, a structure that promises high power conversion efficiencies (PCE).
Introduction to this compound Perovskites in Tandem Solar Cells
Tandem solar cells offer a pathway to surpass the theoretical Shockley-Queisser limit of single-junction solar cells by absorbing a broader range of the solar spectrum.[1] In a typical perovskite/silicon tandem architecture, a wide-bandgap perovskite top cell absorbs high-energy photons (visible light), while the lower-energy photons are transmitted to the narrow-bandgap silicon bottom cell.[1]
This compound lead iodide (MAPbI₃) has an optical bandgap of approximately 1.55-1.6 eV, which, while not ideal for current matching with silicon, has been a cornerstone in the development of perovskite photovoltaics.[1][2] Through halide mixing (e.g., incorporating bromide), the bandgap of MA-based perovskites can be tuned to the optimal range of 1.6-1.8 eV for tandem applications with silicon.[1] However, a significant challenge for MA-based perovskites is their inherent instability under thermal stress and in the presence of moisture.[3]
Device Architecture and Working Principle
The most common monolithic architecture for a perovskite/silicon tandem solar cell is the two-terminal (2T) design. In this configuration, the perovskite and silicon sub-cells are connected in series through an interconnecting layer (ICL), also known as a recombination layer.[1] The ICL is a critical component that must be optically transparent and facilitate efficient recombination of electrons from the perovskite sub-cell and holes from the silicon sub-cell.[4][5]
The overall workflow for charge generation and collection in a 2T perovskite/silicon tandem solar cell can be visualized as follows:
The energy level alignment of the different layers is crucial for efficient charge extraction and recombination. A schematic energy level diagram for a typical MA-based perovskite/silicon tandem solar cell is presented below:
Quantitative Performance Data
The performance of this compound-containing perovskite tandem solar cells has been reported with varying efficiencies. While the trend is to move towards MA-free or low-MA content perovskites for improved stability, several high-performing devices have utilized MA in their absorber layer. The table below summarizes the performance of some recently reported perovskite tandem solar cells that contain this compound.
| Perovskite Absorber Composition | Tandem Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| CH₃NH₃PbI₃ (MAPbI₃) | 4T Perovskite/Silicon | ~1.1 | ~21 | 75-80 | 17.0 | [6] |
| Cs0.17FA0.83Pb(Br0.17I0.83)₃ (contains FA, a common co-cation with MA) | 2T Monolithic Perovskite/Silicon | - | 18.5 | - | 23.6 | [7] |
| Mixed MA and FA perovskites | All-Perovskite Tandem | 1.66 | 14.5 | - | 17.0 | - |
| (FASnI₃)₀.₆(MAPbI₃)₀.₄ (low bandgap for bottom cell) | Single Junction (for tandem application) | 0.795 | 26.86 | 70.6 | 15.08 | - |
Note: Extracting precise, directly comparable data for MA-only perovskite tandem cells is challenging as recent high-performance devices often use mixed cations (MA, FA, Cs) to enhance stability and performance. The data presented reflects this trend.
Detailed Experimental Protocols
The following protocols are synthesized from multiple sources to provide a comprehensive guide for the fabrication of a monolithic 2T perovskite/silicon tandem solar cell with an MA-containing top cell.
Silicon Bottom Cell Preparation
-
Substrate: Start with a p-type silicon heterojunction (SHJ) solar cell or a TOPCon (Tunnel Oxide Passivated Contact) cell.
-
Cleaning: Clean the silicon substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a nitrogen gun.
-
Surface Treatment: Treat the substrate with UV-ozone for 15 minutes to improve the wettability of the surface.
Interconnecting Layer (ICL) Deposition
The ICL is crucial for the performance of the tandem cell. A common ICL consists of a hole-transporting layer (HTL) for the silicon cell and an electron-transporting layer (ETL) for the perovskite cell, with a recombination interface.
-
Hole Transport Layer (HTL) for Silicon:
-
Recombination Layer:
-
Electron Transport Layer (ETL) for Perovskite:
-
Deposit a layer of C₆₀ (buckminsterfullerene) or SnO₂ nanoparticles. For C₆₀, thermal evaporation is commonly used. For SnO₂, a nanoparticle solution can be spin-coated and annealed.[4]
-
This compound-Based Perovskite Top Cell Fabrication (Two-Step Solution Processing)
This protocol is adapted for the deposition of a this compound lead iodide (MAPbI₃) perovskite layer.[10]
-
Lead Iodide (PbI₂) Deposition:
-
Prepare a 1 M solution of PbI₂ in a mixed solvent of DMF:DMSO (9:1 volume ratio).
-
Spin-coat the PbI₂ solution onto the ETL-coated substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate at 70°C for 10 minutes.
-
-
This compound Iodide (MAI) Conversion:
-
Prepare a 40 mg/mL solution of MAI in isopropanol.
-
Dip the PbI₂-coated substrate into the MAI solution for 1-2 minutes.
-
Rinse the substrate with isopropanol and dry it with a nitrogen gun.
-
Anneal the perovskite film at 100°C for 30-60 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) and Top Electrode Deposition
-
HTL for Perovskite:
-
Prepare a solution of Spiro-OMeTAD (2,2',7,7'-tetrakis-(N,N-di-p-methoxyphenylamine)9,9'-spirobifluorene) in chlorobenzene with additives like Li-TFSI and tBP.
-
Spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.[10]
-
-
Top Electrode:
The entire fabrication process can be visualized in the following workflow diagram:
Characterization Protocols
Standard characterization techniques are employed to evaluate the performance and properties of the fabricated tandem solar cells.[11][12]
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with an AM1.5G spectrum at 100 mW/cm² illumination.
-
A four-point probe setup is used to measure the J-V characteristics.
-
Extract key parameters: Voc, Jsc, FF, and PCE.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE setup with a light source, monochromator, and lock-in amplifier.
-
Measure the EQE of both the perovskite and silicon sub-cells by using appropriate light biasing to saturate the non-measured cell.[12]
-
-
Structural and Morphological Characterization:
-
Optical Characterization:
-
UV-Vis Spectroscopy: To determine the absorption spectrum and bandgap of the perovskite film.[11]
-
Conclusion and Future Outlook
This compound-based perovskites have been instrumental in the rapid development of perovskite solar cell technology. While their application in tandem devices is challenged by stability concerns, ongoing research into mixed-cation compositions and advanced encapsulation strategies continues to push the efficiency and longevity of these promising photovoltaic technologies. The protocols and data presented here provide a foundational understanding for researchers entering this exciting field. The future of perovskite tandem solar cells will likely involve further optimization of the perovskite composition for improved stability and the development of more efficient and robust interconnecting layers.
References
- 1. Perovskite solar cell - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Fabrication of efficient monolithic perovskite tandem solar cells with improved environmental stability | Stanford Digital Repository [purl.stanford.edu]
- 4. Researchers use hybrid interconnecting layers to achieve perovskite-silicon tandem solar cell with 28.47% efficiency | Perovskite-Info [perovskite-info.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apvi.org.au [apvi.org.au]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of various tandem solar cells: Protocols, issues, and precautions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methylammonium Lead Halides in Light-Emitting Diodes (LEDs)
Application Notes & Protocols for Researchers
This document provides detailed application notes and experimental protocols for the utilization of methylammonium lead halide (MLH) perovskites in the fabrication of light-emitting diodes (LEDs). These materials have garnered significant research interest due to their exceptional optoelectronic properties, including high color purity, tunable bandgaps, and high photoluminescence quantum yields.[1][2] This guide is intended for researchers and scientists in materials science and optoelectronics.
Introduction to this compound Lead Halide LEDs
This compound lead halides (e.g., MAPbI₃, MAPbBr₃, MAPbCl₃) are a class of organic-inorganic hybrid perovskites with the general crystal structure ABX₃.[3] In this structure, 'A' is the this compound (MA⁺) cation, 'B' is lead (Pb²⁺), and 'X' is a halide anion (I⁻, Br⁻, Cl⁻).[3] The tunable optical and electronic properties, achieved by altering the halide composition, make them highly suitable for LED applications.[3][4] While offering promising performance, the stability of MLH-based LEDs remains a significant challenge, with factors like moisture, oxygen, and prolonged electrical stress leading to degradation.[5][6]
Device Performance
The performance of MLH-based LEDs can be evaluated by several key metrics, including External Quantum Efficiency (EQE), luminance, and turn-on voltage. The following table summarizes reported performance data for various MLH compositions.
| Perovskite Material | Emission Peak (nm) | Max EQE (%) | Max Luminance (cd/m²) | Turn-on Voltage (V) | Fabrication Method | Reference |
| CH₃NH₃PbI₃ Nanocrystals | 740 | 2 | Not Reported | Not Reported | Ligand-Assisted Reprecipitation | [4] |
| CH₃NH₃PbI₂Br Nanocrystals | 635 | 2.75 | Not Reported | Not Reported | Ligand-Assisted Reprecipitation | [2][4] |
| MAPbBr₃ | 532 | ~0.016 | 560 | ~3.5 | Chemical Vapor Deposition | [7] |
| Mixed-halide MAPb(IₓBr₁₋ₓ)₃ | Not Specified | >20 (for similar perovskites) | 585 (at 10 mA cm⁻²) | Not Reported | Solution Processing | [8] |
| Blue Emitting Perovskites | 478 | 10.4 | 2485 | Not Reported | Vapor-Assist Crystallization | [5] |
| Deep-Blue Emitting Perovskites | 468 | 5.36 | 1009 | Not Reported | Vapor-Assist Crystallization | [5] |
Experimental Protocols
Synthesis of this compound Lead Halide Nanocrystals via Ligand-Assisted Reprecipitation (LARP)
This protocol describes a common method for synthesizing colloidal MLH nanocrystals.[4][9]
Materials:
-
This compound halide (MAX; X = I, Br)
-
Lead (II) halide (PbX₂; X = I, Br)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) / Methylamine (MA) mixture[4]
-
Toluene
-
Oleic Acid (OA)
-
Oleylamine (OAm)
Procedure:
-
Precursor Solution Preparation: Dissolve equimolar amounts of MAX and PbX₂ in the chosen polar solvent (e.g., DMF).[9] Add OA and OAm as capping ligands. The specific concentrations can be varied to control nanocrystal size and properties.[4]
-
Reprecipitation: Vigorously stir a beaker of toluene (the anti-solvent).
-
Injection: Rapidly inject a small volume of the precursor solution into the toluene. The solution should immediately show the formation of perovskite crystals.[1]
-
Purification: The resulting nanocrystal solution can be centrifuged to remove excess ligands and unreacted precursors. The nanocrystals are then redispersed in a non-polar solvent like toluene.
Fabrication of a p-i-n Perovskite LED (PeLED)
This protocol outlines the fabrication of a standard p-i-n device structure.[4]
Substrate and Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
This compound lead halide perovskite solution (as synthesized above)
-
Electron Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Lithium Fluoride (LiF)
-
Silver (Ag) or Aluminum (Al) for the cathode
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with nitrogen gas and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate. Anneal the substrate at approximately 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Perovskite Emissive Layer Deposition: Spin-coat the synthesized MLH perovskite solution onto the PEDOT:PSS layer. Anneal at a temperature appropriate for the specific perovskite composition (typically 70-100°C).
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate the ETL material onto the perovskite layer in a high-vacuum chamber.
-
Cathode Deposition: Sequentially evaporate a thin layer of LiF followed by a thicker layer of Ag or Al to form the top electrode.
-
Encapsulation: To improve stability, the device should be encapsulated using a UV-curable epoxy and a glass coverslip.
Visualizations
References
- 1. Facile Synthesis of this compound Lead Iodide Perovskite with Controllable Morphologies with Enhanced Luminescence Performance | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in this compound Lead Halide Perovskites Synthesis, Structural, Optical, and Photovoltaic Insights – Oriental Journal of Chemistry [orientjchem.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Stability study in lead-halide perovskite light-emitting diodes [repository.cam.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis of High-Purity Methylammonium Halides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of high-purity methylammonium halides, including this compound iodide (MAI), this compound bromide (MABr), and this compound chloride (MACl). These materials are fundamental precursors for the fabrication of perovskite-based optoelectronic devices and require high purity for optimal performance.
Data Presentation
The following tables summarize the quantitative data for the synthesis of each this compound halide.
Table 1: Synthesis Parameters for this compound Iodide (MAI)
| Parameter | Value |
| Precursors | |
| Methylamine (CH₃NH₂) solution (40% in water) | 20 mL |
| Hydroiodic acid (HI) (57 wt% in water) | 30 mL |
| Methanol (CH₃OH) | 8 mL |
| Reaction Conditions | |
| Reaction Temperature | 0 °C (ice bath) |
| Reaction Time | 2 hours |
| Purification | |
| Washing Solvent | Diethyl ether |
| Drying Conditions | 60 °C in a vacuum oven for 24 hours |
Table 2: Synthesis Parameters for this compound Bromide (MABr)
| Parameter | Value |
| Precursors | |
| Methylamine (CH₃NH₂) solution | Stoichiometric equivalent to HBr |
| Hydrobromic acid (HBr) | Stoichiometric equivalent to CH₃NH₂ |
| Reaction Conditions | |
| Reaction Temperature | 0 °C (ice bath) |
| Reaction Time | 2 hours |
| Purification | |
| Crystallization Temperature | -5 to 5 °C |
| Washing Solvent | Butanediol ether or Diethyl ether |
| Drying Conditions | 80-100 °C under vacuum |
Table 3: Synthesis Parameters for this compound Chloride (MACl)
| Parameter | Value |
| Precursors | |
| Methylamine (CH₃NH₂) aqueous solution | Stoichiometric equivalent to HCl |
| Hydrochloric acid (HCl) | Stoichiometric equivalent to CH₃NH₂ |
| Reaction Conditions | |
| Reaction | Neutralization |
| Purification | |
| Primary Purification | Evaporation to dryness |
| Recrystallization Solvent | Absolute ethanol |
Experimental Protocols
Synthesis of High-Purity this compound Iodide (MAI)
This protocol describes the synthesis of this compound iodide by the reaction of methylamine with hydroiodic acid.[1]
Methodology:
-
In a 250 mL round-bottom flask, combine 20 mL of methylamine solution (40% in water) and 8 mL of methanol.
-
Place the flask in an ice bath and begin stirring.
-
Slowly add 30 mL of hydroiodic acid (57 wt% in water) to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 2 hours.
-
After the reaction is complete, remove the solvent by placing the solution in a vacuum oven at 60 °C for 24 hours.
-
The resulting white precipitate is the this compound iodide salt.
-
Wash the final product twice with diethyl ether to remove any remaining impurities.
-
Dry the purified MAI salt and store it in a dry environment.
Synthesis of High-Purity this compound Bromide (MABr)
This protocol details the synthesis of this compound bromide from methylamine and hydrobromic acid.[2][3]
Methodology:
-
React an aqueous solution of methylamine with hydrobromic acid at 0 °C with continuous stirring for 2 hours.
-
To remove the solvent, the resulting solution is evaporated at 60 °C for 45 minutes, which transforms the solution into white powder crystals.[2]
-
The crude product is then purified by recrystallization.
-
Dissolve the crude MABr in a suitable solvent (e.g., a 1:2 mass ratio of ethanol to dibutyl ether) at 60 °C and filter while hot to remove insoluble impurities.[4]
-
Slowly cool the filtrate to between -5 and 5 °C to precipitate white crystals of high-purity this compound bromide.[4]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of butanediol ether or diethyl ether.[2][4]
-
Dry the separated crystals in a vacuum oven at 80-100 °C.[4]
Synthesis of High-Purity this compound Chloride (MACl)
This protocol outlines a straightforward method for synthesizing this compound chloride.[5]
Methodology:
-
Neutralize an aqueous solution of methylamine with hydrochloric acid.[5]
-
Evaporate the resulting solution to dryness to obtain the crude this compound chloride salt.[5]
-
For further purification, recrystallize the crude product from absolute alcohol. This step is effective in removing impurities such as ammonium chloride.[6]
-
Place the crude salt in a round-bottomed flask fitted with a reflux condenser.
-
Add absolute alcohol and heat the mixture to boiling.
-
After the undissolved material has settled, decant the clear, hot solution.
-
Allow the solution to cool to induce crystallization of pure this compound chloride.
-
Collect the crystals by filtration and dry them appropriately.
Mandatory Visualization
The following diagrams illustrate the synthesis workflows for each this compound halide.
Caption: Synthesis workflow for this compound Iodide (MAI).
Caption: Synthesis workflow for this compound Bromide (MABr).
Caption: Synthesis workflow for this compound Chloride (MACl).
References
- 1. Rapid synthesis of hybrid this compound lead iodide perovskite quantum dots and rich MnI 2 substitution favouring Pb-free warm white LED applications ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00330D [pubs.rsc.org]
- 2. periodicals.karazin.ua [periodicals.karazin.ua]
- 3. gcs.itb.ac.id [gcs.itb.ac.id]
- 4. This compound bromide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
methylammonium-based photodetectors and their performance
Application Notes: Methylammonium-Based Photodetectors
Introduction
This compound (MA) lead halide perovskites, such as this compound lead iodide (MAPbI₃) and this compound lead bromide (MAPbBr₃), have emerged as highly promising materials for optoelectronic applications, including photodetectors.[1][2] These organic-inorganic hybrid perovskites possess a unique ABX₃ crystal structure which affords them exceptional properties like high absorption coefficients, tunable bandgaps, long carrier diffusion lengths, and high carrier mobility.[1][2] Furthermore, their fabrication via low-cost, solution-based methods makes them an attractive alternative to traditional silicon-based photodetectors.[2]
A this compound-based photodetector operates by converting incident light into an electrical signal. When photons with energy greater than the perovskite's bandgap strike the material, they generate electron-hole pairs (excitons). An applied external bias or an internal built-in field separates these charge carriers, which are then collected by electrodes, producing a measurable photocurrent.
Key Performance Metrics
The performance of a photodetector is evaluated by several key metrics:
-
Responsivity (R): This measures the detector's electrical output per unit of incident optical power, typically expressed in Amperes per Watt (A/W). A high responsivity indicates a high efficiency in converting light to current.[3]
-
Specific Detectivity (D): This metric represents the ability of a detector to discern weak light signals from background noise. It is measured in Jones (cm Hz¹/² W⁻¹) and is crucial for low-light applications. A higher D value signifies a better ability to detect faint signals.[3]
-
External Quantum Efficiency (EQE): EQE is the ratio of the number of charge carriers collected to the number of incident photons. A high EQE indicates that a large fraction of incoming photons is effectively converted into charge carriers that contribute to the photocurrent.[3]
-
Response Speed: This is characterized by the rise time and fall (or decay) time. The rise time is the time taken for the photocurrent to increase from 10% to 90% of its peak value, while the fall time is the time it takes to drop from 90% to 10%.[4] Fast response times are essential for applications like high-speed imaging and optical communication.[5]
Performance of this compound-Based Photodetectors
This compound-based perovskites have demonstrated impressive performance across a range of device architectures. The choice of halide (iodide, bromide, or chloride) allows for tuning of the spectral detection range from the ultraviolet-visible to the near-infrared.[6] Heterostructures, such as combining perovskites with graphene, have been shown to enhance performance by improving charge carrier separation and transport.[7][8]
Table 1: Performance Summary of Various this compound-Based Photodetectors
| Perovskite Material | Device Structure | Responsivity (A/W) | Detectivity (Jones) | EQE (%) | Response Time (Rise/Fall) | Wavelength | Reference |
|---|---|---|---|---|---|---|---|
| MAPbI₃ | Thin Film | >80% of original performance after 300h | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| MAPbBr₃ | Planar Interdigitated | 0.4 | Not Specified | Not Specified | Not Specified | Blue Light | [10][11] |
| (C₆H₅C₂H₄NH₃)₂SnI₄ | 2D Layered Phototransistor | Not Specified | Not Specified | Not Specified | Not Specified | Visible | [2] |
| MAPbI₃/Graphene | Heterostructure | 180 | 10⁹ | 5 x 10⁴ | Not Specified | UV-Visible | [2] |
| MAPbI₃-ₓClₓ | Thin Film | 112 | 3.5 x 10¹⁴ | Not Specified | Not Specified | UV-Red | [12] |
| MAPbBr₃/Ag | Heterostructure | 950 | 5.37 x 10¹² | 2.94 x 10⁵ | 80 µs / 110 µs | 400 nm | [13] |
| MA-Pb-Sn Binary Perovskite | Thin Film | 0.39 | 7 x 10¹² | >50% (350-900 nm) | Fast | 350-1000 nm | [14] |
| MAPbI₃ | Photodiode | Not Specified | Not Specified | 1.9 x 10⁴ carriers/photon | Fast | X-ray |[15] |
Challenges: Stability and Degradation
Despite their high performance, the primary obstacle for the commercialization of this compound-based photodetectors is their long-term stability.[16] The organic this compound cation is volatile and the perovskite structure is susceptible to degradation when exposed to environmental factors.[16][17][18]
-
Moisture and Oxygen: Exposure to humidity and oxygen can lead to the decomposition of the perovskite crystal structure, forming lead iodide (PbI₂) and other degradation products.[17][18]
-
Thermal Stress: this compound lead iodide (MAPbI₃) is known to be thermally unstable, even in inert environments. Device operating temperatures can accelerate degradation pathways.[16]
-
Photoinduced Degradation: Under illumination, especially in the presence of oxygen and moisture, the material can decompose into lead salts like PbO, Pb(OH)₂, and PbCO₃.[17] The volatility of the organic component can also lead to the creation of ion vacancies, compromising intrinsic stability.[18]
Strategies to mitigate these issues include device encapsulation, designing hydrophobic capping layers, and compositional engineering by mixing cations or halides.[17][18]
Visualizations
Caption: Structure of a typical this compound-based photodetector.
Caption: Experimental workflow for fabrication and characterization.
Caption: Simplified signaling pathway for photodetection.
Experimental Protocols
Protocol 1: Synthesis of MAPbI₃ Perovskite Thin Film by One-Step Spin Coating
This protocol describes a common method for depositing a this compound lead iodide thin film.[19]
Materials:
-
This compound iodide (MAI)
-
Lead (II) iodide (PbI₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Substrates (e.g., FTO-coated glass)
-
Cleaning solvents: Acetone, Isopropanol (IPA), Deionized (DI) water
-
Nitrogen gas source
Equipment:
-
Spin coater
-
Hot plate
-
Ultrasonic bath
-
Glovebox with a nitrogen atmosphere (recommended)
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the FTO-coated glass substrates in DI water, acetone, and IPA for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
-
Precursor Solution Preparation (Perform in a glovebox): a. Prepare a 1 M precursor solution by dissolving equimolar amounts of MAI and PbI₂ in anhydrous DMF. For example, mix 159 mg of MAI and 461 mg of PbI₂ in 1 mL of DMF. b. Stir the solution on a hotplate at ~60-70 °C for at least 2 hours until the powders are fully dissolved, yielding a clear yellow solution. c. Before use, filter the solution through a 0.22 µm PTFE syringe filter.
-
Thin Film Deposition: a. Transfer the cleaned substrates to the spin coater inside the glovebox. b. Dispense approximately 100 µL of the precursor solution onto the center of the substrate. c. Spin coat the solution. A typical two-step program is: i. 1000 rpm for 10 seconds (spreads the solution). ii. 4000-6000 rpm for 30-40 seconds (forms the film).[19]
-
Annealing: a. Immediately transfer the coated substrate to a preheated hotplate. b. Anneal at 100-150 °C for 5-15 minutes.[19] The film will change color from yellow to dark brown/black, indicating the formation of the perovskite crystal phase. c. Allow the film to cool to room temperature. The resulting film is now ready for top electrode deposition or characterization.
Protocol 2: Fabrication of a Planar Photodetector
This protocol outlines the steps to create a simple planar photodetector with interdigitated electrodes.[11]
Materials:
-
Substrate with pre-patterned electrodes (e.g., gold on glass/SiO₂). If not available, photolithography and metal deposition are required.
-
MAPbBr₃ or MAPbI₃ perovskite solution (from Protocol 1).
Equipment:
-
Spin coater
-
Hot plate
-
Probe station
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation: a. Start with a substrate featuring pre-patterned interdigitated electrodes (e.g., Au, Cr/Au). The spacing between electrodes can range from a few micrometers to hundreds of micrometers. b. Clean the substrate as described in Protocol 1, Step 1.
-
Perovskite Deposition: a. Following the procedure in Protocol 1, Step 3, deposit the desired this compound lead halide perovskite solution onto the substrate with electrodes.[11] b. Anneal the film as described in Protocol 1, Step 4, to crystallize the perovskite layer over and between the electrodes.
-
Device Finalization: a. The device is now ready for testing. For improved stability, an encapsulation layer (e.g., PMMA) can be spin-coated on top, although this may affect performance.
Protocol 3: Performance Characterization
This protocol details the measurement of key photodetector metrics.
Equipment:
-
Semiconductor parameter analyzer or source meter
-
Probe station in a light-tight box
-
Calibrated light source (e.g., solar simulator or monochromatic lasers)[20]
-
Optical power meter
-
Function generator and high-speed oscilloscope (for response speed)[21]
Procedure:
-
Current-Voltage (I-V) Measurement: a. Place the fabricated device on the probe station and connect the electrodes to the semiconductor parameter analyzer. b. Measure the I-V curve in the dark to determine the dark current. c. Illuminate the device with a known optical power density (e.g., 100 mW/cm² from a solar simulator or a specific wavelength from a laser). d. Measure the I-V curve under illumination to determine the photocurrent.
-
Responsivity (R) Calculation: a. Using the data from the I-V measurement at a specific bias voltage: b. R = (I_light - I_dark) / P_in
-
Where I_light is the current under illumination, I_dark is the dark current, and P_in is the incident optical power (Power Density × Active Area).
-
-
Specific Detectivity (D) Calculation: a. D is calculated using the formula: D* = (R * √(A)) / √(2 * q * I_dark)
-
Where R is the responsivity, A is the active area of the detector, q is the elementary charge (1.602 x 10⁻¹⁹ C), and I_dark is the dark current.
-
This calculation assumes shot noise from the dark current is the dominant noise source. For a more accurate value, the total noise current should be measured independently.[22]
-
-
Response Speed Measurement: [21] a. Illuminate the device with a pulsed light source (e.g., a laser modulated by a function generator). b. Apply a constant bias voltage to the device. c. Record the transient photocurrent response using a high-speed oscilloscope. d. Measure the time it takes for the current to rise from 10% to 90% of its maximum value (rise time) and to fall from 90% to 10% (fall time).[4]
References
- 1. Advances in this compound Lead Halide Perovskites Synthesis, Structural, Optical, and Photovoltaic Insights – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Review of Perovskite-Based Photodetectors and Their Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of photodetector performance based on this compound lead halide perovskites/reduced graphene oxide heterostructure | springerprofessional.de [springerprofessional.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] High-Responsivity Planar Photodetector Based on this compound Lead Bromide Perovskite Thin Film | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. OPG [opg.optica.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Photoinduced degradation of this compound lead triiodide perovskite semiconductors [open.fau.de]
- 18. Photoinduced degradation of this compound lead triiodide perovskite semiconductors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. How to Measure Responsivity of Photodetector? - NEON [neoncq.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Thermal Stability of Methylammonium Lead Iodide
Welcome to the technical support center for improving the thermal stability of methylammonium lead iodide (MAPbI₃). This resource is designed for researchers, scientists, and professionals in drug development who are working with this promising but sensitive perovskite material. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of thermal degradation in MAPbI₃ thin films?
A1: The most common visual indicator of thermal degradation in MAPbI₃ is a color change from dark brown or black to yellow. This is due to the decomposition of the perovskite into lead iodide (PbI₂), a yellow-colored compound. Other signs can include a decrease in the film's photoluminescence intensity and a reduction in the power conversion efficiency (PCE) of a fabricated solar cell device. In-situ characterization techniques, such as X-ray diffraction (XRD), can confirm the presence of PbI₂ peaks, providing definitive evidence of degradation.
Q2: How can I distinguish between thermal and moisture-induced degradation?
A2: While both heat and moisture can lead to the formation of PbI₂, there are some distinguishing features. Moisture-induced degradation often results in the formation of hydrated perovskite intermediates, which can sometimes be observed as a change in the film's surface morphology, such as the appearance of needle-like structures. Thermal degradation in an inert atmosphere primarily leads to the sublimation of volatile components like methylamine (CH₃NH₂) and hydroiodic acid (HI), leaving behind PbI₂. In ambient air, the degradation process can be a combination of both thermal and moisture effects. Characterization under controlled environments is key to isolating the dominant degradation pathway.
Q3: What is the typical temperature at which MAPbI₃ starts to degrade?
A3: Unencapsulated MAPbI₃ is known to be thermally unstable and can begin to degrade at temperatures as low as 85 °C, even in an inert environment. The degradation rate is accelerated at higher temperatures. For instance, significant decomposition can be observed after extended periods at 80 °C, and the process is much faster at 100 °C and above.
Q4: What are the main strategies to improve the thermal stability of MAPbI₃?
A4: The primary strategies to enhance the thermal stability of MAPbI₃ include:
-
Additive Engineering: Incorporating specific additives into the perovskite precursor solution to passivate defects and strengthen the crystal lattice.
-
Dimensional Engineering: Creating 2D or mixed-dimensional (2D/3D) perovskite structures that are inherently more stable due to the presence of bulky organic cations.
-
Cation Engineering: Partially or fully replacing the this compound (MA⁺) cation with other cations like formamidinium (FA⁺) or cesium (Cs⁺) to improve the structural stability.
-
Encapsulation: Protecting the perovskite film from the environment using barrier materials to prevent the escape of volatile degradation products and the ingress of moisture and oxygen.
Troubleshooting Guides
Problem 1: My perovskite film turns yellow even with a stabilization strategy.
| Possible Cause | Troubleshooting Steps |
| Ineffective Additive Concentration: The concentration of the stabilizing additive may be too low or too high. | Optimize the additive concentration by preparing a series of samples with varying amounts of the additive and testing their thermal stability. |
| Incomplete 2D Layer Formation (for 2D/3D perovskites): The reaction to form the protective 2D layer on top of the 3D perovskite may be incomplete. | Ensure the proper concentration of the bulky amine solution and optimize the spin-coating parameters (speed, time) and annealing conditions (temperature, time) for the 2D layer formation. |
| Poor Film Quality (Pinholes): Pinholes in the perovskite film can act as nucleation sites for degradation. | Optimize the deposition and annealing processes to achieve a uniform and pinhole-free film. Consider using techniques like anti-solvent dripping or vapor-assisted solution processing.[1][2][3] |
| Inadequate Encapsulation: The encapsulation may not be hermetic, allowing volatile products to escape and/or moisture to enter. | Use a high-quality encapsulant with low water vapor transmission rate (WVTR) and ensure a proper seal around the device. Consider using a combination of a surface encapsulant and an edge sealant.[4] |
Problem 2: The power conversion efficiency (PCE) of my stabilized device is lower than the control device.
| Possible Cause | Troubleshooting Steps |
| Phase Segregation: In mixed-cation or mixed-dimensional perovskites, improper processing can lead to the formation of undesirable, photo-inactive phases. | Carefully control the stoichiometry of the precursors and the annealing conditions to promote the formation of the desired perovskite phase. |
| Charge Transport Issues: Some additives or bulky organic cations in 2D layers can hinder charge transport if not properly integrated. | Optimize the thickness of the 2D layer in 2D/3D structures to be thin enough to prevent charge blocking. For additives, ensure they do not introduce significant electronic barriers. |
| Interfacial Defects: The interface between the stabilized perovskite and the charge transport layers may have a high density of defects. | Consider surface passivation treatments after the deposition of the stabilized perovskite layer to reduce interfacial recombination. |
Quantitative Data on Thermal Stability Enhancement
The following table summarizes the performance of MAPbI₃-based perovskite solar cells with different stabilization strategies under thermal stress.
| Stabilization Strategy | Additive/Cation | Thermal Stress Conditions | Initial PCE | PCE after Stress | Reference |
| Additive Engineering | PEO + PEG | 85 °C, 120 hours (in air) | >18% | ~71% of initial | [5] |
| Dimensional Engineering | n-Butylamine (for 2D/3D structure) | 85 °C, prolonged | High | Significantly improved vs. 3D | [6] |
| Encapsulation | PMMA/SB bilayer | 85 °C, 85% RH, 100 hours | High | 80% of initial | [7] |
Experimental Protocols
Protocol 1: Additive Engineering with PEO and PEG
This protocol describes the fabrication of a MAPbI₃ perovskite film with the addition of a polyethylene oxide (PEO) and polyethylene glycol (PEG) mixture to enhance thermal stability.[5]
Materials:
-
Lead(II) iodide (PbI₂)
-
This compound iodide (MAI)
-
Polyethylene oxide (PEO, MW = 100,000)
-
Polyethylene glycol (PEG, MW = 12,000)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Substrates (e.g., FTO-coated glass)
-
Hole transport layer (HTL) material (e.g., PTAA)
-
Electron transport layer (ETL) materials (e.g., C₆₀, BCP)
-
Metal contact (e.g., Ag)
Procedure:
-
Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.
-
HTL Deposition: Spin-coat the HTL solution (e.g., PTAA in toluene) onto the substrates and anneal at 100 °C for 10 minutes.
-
Perovskite Precursor Preparation:
-
Prepare a stock solution of MAI in IPA (40 mg/mL).
-
Prepare the perovskite precursor solution by dissolving PbI₂, MAI, PEO, and PEG in DMF. A typical concentration is 1.2 M PbI₂, 0.2 M MAI, and a small amount of PEO and PEG (e.g., 1 mg each per 1 mL of DMF).
-
-
Perovskite Film Deposition (Two-Step Method):
-
Spin-coat the PbI₂-rich precursor solution (containing PEO and PEG) onto the HTL-coated substrate at 6000 rpm for 20 seconds.
-
During the spin-coating, drop the MAI solution onto the substrate.
-
Anneal the film at 100 °C for 30 minutes to form the perovskite crystal structure.
-
-
ETL and Electrode Deposition: Sequentially deposit the ETL layers (e.g., C₆₀ and BCP) and the metal electrode (e.g., Ag) via thermal evaporation.
Protocol 2: Fabrication of a 2D/3D Perovskite Heterostructure
This protocol outlines the formation of a 2D perovskite capping layer on a 3D MAPbI₃ film to improve thermal stability.[6]
Materials:
-
3D MAPbI₃ film (prepared using standard methods)
-
n-Butylamine (BA) or n-Butylammonium iodide (BAI)
-
Chlorobenzene or Isopropyl alcohol (as solvent for the 2D precursor)
Procedure:
-
Fabricate the 3D MAPbI₃ Film: Prepare a standard 3D MAPbI₃ film on a suitable substrate with a hole transport layer using your established protocol.
-
Prepare the 2D Precursor Solution:
-
For BA treatment: Dissolve n-Butylamine in chlorobenzene (e.g., 1 mg/mL).
-
For BAI treatment: Dissolve n-Butylammonium iodide in isopropyl alcohol (e.g., 5 mg/mL).
-
-
Formation of the 2D Capping Layer:
-
Spin-coat the 2D precursor solution onto the 3D perovskite film. A typical spin-coating speed is 4000 rpm for 30 seconds.
-
Anneal the film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 10 minutes) to facilitate the reaction between the 3D perovskite surface and the bulky amine, forming the 2D perovskite layer.
-
-
Complete the Device: Proceed with the deposition of the electron transport layer and the metal electrode as you would for a standard 3D perovskite solar cell.
Visualizations
References
- 1. Pinholes as critical triggers of reverse-bias failure in perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Enhanced Thermal Stability in Perovskite Solar Cells by Assembling 2D/3D Stacking Structures (2018) | Yun Lin | 496 Citations [scispace.com]
- 7. Encapsulation Strategies for Highly Stable Perovskite Solar Cells under Severe Stress Testing: Damp Heat, Freezing, and Outdoor Illumination Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation mechanisms of methylammonium perovskites in ambient air
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering degradation of methylammonium (MA) perovskites, such as MAPbI₃, in ambient air.
Frequently Asked Questions (FAQs)
Q1: My black MAPbI₃ film turned yellow after exposure to air. What is happening and can I reverse it?
A1: Your film has likely degraded into lead iodide (PbI₂), which has a characteristic yellow color. This process is initiated by moisture (H₂O) in the ambient air. Initially, water molecules can reversibly intercalate into the perovskite structure, forming hydrated perovskite species (e.g., CH₃NH₃PbI₃·H₂O).[1] However, with prolonged exposure, this intermediate decomposes irreversibly into solid PbI₂ and an aqueous solution of this compound iodide (CH₃NH₃I).[2][3][4]
-
Troubleshooting:
-
Immediate Action: Move the sample to a dry, inert environment (e.g., a nitrogen-filled glovebox) to halt further degradation.
-
Reversibility: If the degradation is minimal and only in the initial hydration stage, gentle heating (annealing) in an inert atmosphere can sometimes reverse the process by driving off the water molecules. However, once significant PbI₂ has formed, the degradation is generally considered irreversible.[5]
-
Prevention: All processing and storage of MAPbI₃ films should be conducted in a controlled, low-humidity environment (<30% RH).
-
Q2: I fabricate and store my devices in a glovebox, but their efficiency still drops over time. What could be the cause?
A2: Even in an inert atmosphere, degradation can occur due to a combination of factors, including light, heat, and residual oxygen or moisture.
-
Troubleshooting:
-
Light-Induced Degradation (Photodegradation): In the presence of even trace amounts of oxygen, light can generate superoxide (O₂⁻) radicals on the perovskite surface. These radicals can deprotonate the this compound cation, leading to the formation of volatile species like methylamine (CH₃NH₂) and ultimately the collapse of the perovskite structure into PbI₂.[6][7][8][9] Ensure devices are stored in the dark.
-
Thermal Degradation: MAPbI₃ is thermally unstable, even in an inert environment, with degradation observed at temperatures as low as 85°C.[10][11] The material can decompose into gaseous products like methylamine and hydrogen iodide (HI), leaving behind PbI₂.[10][11] Check for any heat sources near your storage area or reduce the temperature of any processing steps.
-
Intrinsic Instability: The organic component (this compound iodide) is volatile and can sublimate out of the perovskite structure, creating vacancies and defects that reduce performance.[2]
-
Q3: My perovskite film shows new peaks in its XRD pattern after ambient exposure. What do they signify?
A3: The appearance of new peaks in the X-ray diffraction (XRD) pattern is a clear indicator of chemical degradation and the formation of new crystalline phases.
-
Troubleshooting & Analysis:
-
PbI₂ Formation: The most common new peak appears at approximately 12.6° (2θ), which corresponds to the (001) plane of hexagonal PbI₂.[5][12] This confirms the degradation of the perovskite crystal structure.
-
Hydrated Perovskite: You may also observe intermediate peaks corresponding to hydrated perovskite phases, such as MAPbI₃·H₂O, before the full conversion to PbI₂.[1]
-
Monitoring Degradation: You can perform time-resolved XRD measurements to track the decrease in the intensity of the characteristic perovskite peaks (e.g., at ~14.1° and ~28.4° for the (110) and (220) planes of tetragonal MAPbI₃) and the corresponding increase in the PbI₂ peak intensity.[1][12] This provides a quantitative measure of the degradation kinetics.
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Characterization |
| Film color changes from dark brown/black to yellow. | Moisture-induced degradation into PbI₂.[2][3] | 1. Immediately move the sample to an inert, dry environment. 2. Characterize: Use XRD to confirm the presence of the PbI₂ peak at ~12.6° (2θ).[12] 3. Characterize: Use UV-Vis spectroscopy to observe the disappearance of the perovskite absorption onset (~780 nm) and the appearance of the PbI₂ absorption edge (~520 nm). |
| Device Power Conversion Efficiency (PCE) drops significantly after light exposure. | Photodegradation , likely accelerated by trace oxygen.[6][7][8] | 1. Store devices in complete darkness. 2. Use a UV filter during measurements if the light source contains UV, as high-energy photons can accelerate degradation.[8] 3. Characterize: Perform light-soaking stability tests (e.g., ISOS-L protocols) to quantify the rate of PCE decay under continuous illumination. |
| Film surface becomes rough with pinholes after storage. | Decomposition and volatilization of the organic components (MAI).[2] | 1. Ensure all processing and storage is done in a controlled, inert atmosphere. 2. Consider encapsulation of the final device to prevent the escape of volatile products. 3. Characterize: Use Scanning Electron Microscopy (SEM) to analyze the changes in film morphology and identify the formation of new structures on the surface. |
| Device performance degrades when operated at elevated temperatures. | Thermal degradation of the perovskite structure.[10][11] | 1. Implement thermal management strategies in the device architecture. 2. Avoid unnecessarily high-temperature annealing steps during fabrication. 3. Characterize: Conduct thermal stability tests (e.g., ISOS-D protocols at elevated temperatures) to assess the material's tolerance to heat. |
Quantitative Degradation Data
The stability of MAPbI₃ is highly dependent on environmental conditions. The following tables summarize typical degradation behavior.
Table 1: Influence of Humidity on MAPbI₃ Structural Integrity (in Dark)
| Relative Humidity (RH) | Observation Time | Key Structural Changes | Reference |
| ~60% RH | 2 hours | Limited impact on structural stability. | [2][4] |
| 85% RH | 200 minutes | Noticeable decrease in optical absorption begins. | [13][14] |
| 85% RH | 400+ minutes | Accelerated formation of PbI₂ observed via XRD. | [1] |
| >80% - 100% RH | 2 hours | Intense and fast phase segregation into PbI₂. | [2][4] |
Table 2: Device Performance Degradation in Ambient Air
| Device Modification | Storage Conditions | Stability Metric | Reference |
| Standard MAPbI₃ (unencapsulated) | Ambient Air (25°C, ~30% RH), Dark | Retained 85% of initial PCE after ~750 hours. | [15] |
| Modified MAPbI₃ with ABPA (encapsulated) | 85°C, Dark | Retained 80% of initial PCE after 350 hours. | [10] |
| C₆₀ ETL (vs. TiO₂) | 60°C, Full-spectrum illumination | Showed significantly more stable performance over 500 hours. | [10] |
Experimental Protocols
Protocol 1: Standard Stability Testing (ISOS-D-1 & ISOS-L-1)
The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for standardized stability testing.[11][16][17][18]
-
ISOS-D-1 (Dark Storage, Ambient):
-
Objective: To assess the intrinsic stability of the device in a controlled, dark environment.
-
Procedure:
-
Measure the initial PCE of the device using a calibrated solar simulator.
-
Store the device in the dark in an environment with controlled temperature (e.g., 25°C) and humidity (e.g., <30% RH).
-
Periodically (e.g., every 24, 48, 100 hours) remove the device and measure its PCE under the same initial conditions.
-
Plot the normalized PCE (PCE/PCE_initial) as a function of storage time.
-
-
-
ISOS-L-1 (Light Soaking, Ambient):
-
Objective: To assess the operational stability of the device under continuous illumination.
-
Procedure:
-
Measure the initial PCE of the device.
-
Place the device under a continuous light source (e.g., 1-sun, AM1.5G spectrum) at a controlled temperature.
-
Maintain the device at open-circuit or maximum power point (MPP) tracking.
-
Periodically measure the PCE.
-
Plot the normalized PCE as a function of illumination time.
-
-
Protocol 2: Characterizing Degradation with XRD
-
Objective: To identify crystalline degradation products like PbI₂.
-
Sample Preparation: Fabricate a MAPbI₃ thin film on a suitable substrate (e.g., glass or FTO).
-
Initial Scan: Perform an initial XRD scan (e.g., 2θ range of 10-60°) on the fresh film to obtain a baseline pattern. Identify the characteristic perovskite peaks.[12]
-
Exposure: Expose the film to the desired degradation condition (e.g., place in a chamber with 85% RH).
-
Time-Resolved Scans: At set time intervals, perform subsequent XRD scans on the same film.
-
Analysis: Monitor the decrease in the intensity of the perovskite peaks and the emergence and growth of the PbI₂ peak at ~12.6°. Quantify the peak intensities to analyze the degradation kinetics.[1][12]
-
Protocol 3: Characterizing Degradation with SEM
-
Objective: To observe changes in film morphology, such as pinhole formation or surface roughening.
-
Sample Preparation: Prepare perovskite films on conductive substrates (e.g., FTO/glass).
-
Initial Imaging: Acquire high-resolution, top-down SEM images of a fresh, undegraded film. Note the grain structure, surface smoothness, and any existing defects.
-
Exposure: Expose a separate, identical sample to ambient air for a defined period (e.g., 24 hours).
-
Post-Exposure Imaging: Acquire SEM images of the degraded sample in the same magnification and conditions as the initial imaging.
-
Analysis: Compare the images to identify changes in morphology. Look for the formation of new crystal structures (e.g., PbI₂ flakes), increased surface roughness, and the appearance of pinholes.[19]
-
Visualizing Degradation Pathways
Moisture-Induced Degradation Pathway
This diagram illustrates the primary chemical pathway for MAPbI₃ degradation when exposed to humidity.
Caption: Moisture-induced degradation of MAPbI₃.
Combined Light and Oxygen Degradation Pathway
This diagram shows how light and oxygen work together to degrade the perovskite structure.
Caption: Synergistic degradation by light and oxygen.
Experimental Workflow for Stability Analysis
This diagram outlines a logical workflow for troubleshooting and analyzing perovskite film degradation.
Caption: Troubleshooting workflow for perovskite degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. staff.najah.edu [staff.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Air-processed MAPbI3 perovskite solar cells achieve 20.87% efficiency and excellent bending resistance enabled via a polymer dual-passivation strategy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Review: Thermal Stability of this compound Lead Halide Based Perovskite Solar Cells [mdpi.com]
- 11. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Big data driven perovskite solar cell stability analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Passivating Defects in Methylammonium Perovskite Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to passivate defects in methylammonium (MA) perovskite films. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MAPbI₃ films show low photoluminescence (PL) intensity and short carrier lifetimes. What are the likely causes and how can I improve them?
A1: Low PL intensity and short carrier lifetimes are typically indicative of a high density of defects within the perovskite film, which act as non-radiative recombination centers. Common defects in MAPbI₃ films include halide (iodide) vacancies, this compound (MA⁺) vacancies, under-coordinated Pb²⁺ ions, and defects at grain boundaries and surfaces.[1][2]
Troubleshooting Steps:
-
Optimize Precursor Stoichiometry: An excess of PbI₂ in the precursor solution can sometimes passivate certain defects, but a large excess can negatively impact stability.[3] Conversely, an excess of MAI can help reduce halide vacancies.[3] Experiment with slight variations in the MAI:PbI₂ molar ratio to find the optimal balance for your specific fabrication process.
-
Employ Defect Passivation Strategies: Introducing additives or surface treatments can effectively neutralize defects. Common strategies include:
-
Lewis Base Passivation: Molecules with lone electron pairs (e.g., pyridine, thiophene) can coordinate with under-coordinated Pb²⁺ ions, passivating these positively charged defects.[4][5]
-
Lewis Acid Passivation: Electron-deficient molecules like fullerenes and their derivatives can interact with and passivate electron-rich defects such as under-coordinated halide ions.[4]
-
Ionic Compound Additives: Incorporating alkali halides, such as potassium iodide (KI), can help passivate halide vacancies and suppress ion migration.[4][5]
-
Organic Ammonium Halide Treatment: Post-treatment with larger organic ammonium halides like phenethylammonium iodide (PEAI) can form a 2D perovskite layer on top of the 3D MAPbI₃, effectively passivating surface defects.[6][7]
-
Q2: I am observing significant hysteresis in the J-V curves of my perovskite solar cells. What is causing this and how can I mitigate it?
A2: Hysteresis in perovskite solar cells is often attributed to ion migration within the perovskite layer under an applied electric field, as well as charge trapping and de-trapping at defect sites.[8] The mobile ions are typically iodide and MA⁺ vacancies.
Troubleshooting Steps:
-
Grain Boundary Passivation: Grain boundaries are primary pathways for ion migration. Passivating these boundaries can significantly reduce hysteresis.
-
Zwitterionic Additives: Molecules with both positive and negative functional groups (zwitterions) can simultaneously passivate oppositely charged defects at grain boundaries.[9][10]
-
Large Cation Incorporation: Introducing a small amount of larger cations, such as phenethylammonium (PEA⁺), can segregate at the grain boundaries, suppressing ion migration.[11]
-
-
Interface Passivation: Defects at the interfaces between the perovskite and the charge transport layers are major contributors to charge trapping.
Q3: My perovskite films are degrading rapidly when exposed to ambient air. How can I improve their stability?
A3: The degradation of MAPbI₃ in the presence of moisture is a well-known issue. Water molecules can initiate a decomposition process, leading to the formation of PbI₂.[15] Defects on the film's surface and at grain boundaries can act as initiation sites for this degradation.
Troubleshooting Steps:
-
Hydrophobic Passivation Layers: The use of hydrophobic molecules can act as a barrier to moisture.
-
Polymer Passivation: A thin layer of an insulating and hydrophobic polymer like poly(methyl methacrylate) (PMMA) can be spin-coated onto the perovskite film to physically block moisture ingress.[5]
-
Grain Boundary Passivation: Since degradation often starts at grain boundaries, passivating these regions can enhance stability.
Quantitative Data on Passivation Strategies
The following tables summarize the impact of various passivation strategies on the performance of this compound-based perovskite solar cells.
| Passivation Strategy | Additive/Treatment | Control PCE (%) | Passivated PCE (%) | Key Improvements | Reference |
| Lewis Base Treatment | Pyridine | 13.1 | 16.5 | Enhanced PL and reduced recombination | [13] |
| Organic Ammonium Halide | Phenethylammonium Iodide (PEAI) | 20.37 | 22.18 | Reduced hysteresis, improved stability | [7] |
| Organic Ammonium Halide | Methoxy-substituted PEAI | 20.86 | 23.08 | Reduced hysteresis, improved stability | [12] |
| Zwitterionic Additive | 3-(1-pyridinio)-1-propanesulfonate (PPS) | 14.26 | 16.37 | Improved morphology and reduced non-radiative recombination | [9] |
| Ionic Compound Additive | Potassium Iodide (KI) | 17.3 | 19.5 | Improved crystallinity and grain size, suppressed recombination | [5] |
PCE: Power Conversion Efficiency
Experimental Protocols
Below are detailed methodologies for key defect passivation experiments.
Protocol 1: Post-Deposition Lewis Base Treatment with Pyridine
This protocol describes the surface passivation of a pre-deposited MAPbI₃ film using a dilute solution of pyridine.
Materials:
-
Pre-fabricated MAPbI₃ thin film on a substrate (e.g., FTO/c-TiO₂)
-
Pyridine (anhydrous)
-
Chlorobenzene (anhydrous)
-
Spinner for spin-coating
-
Hotplate
-
Nitrogen-filled glovebox
Procedure:
-
Prepare Pyridine Solution: Inside a nitrogen-filled glovebox, prepare a dilute solution of pyridine in chlorobenzene. A common concentration range is 1 mM to 100 mM.[16] For a 10 mM solution, add the appropriate amount of pyridine to anhydrous chlorobenzene.
-
Perovskite Film Preparation: Fabricate the MAPbI₃ film using your standard protocol (e.g., one-step anti-solvent method). For instance, dissolve 0.159 g of MAI and 0.461 g of PbI₂ in a 9:1 (v/v) mixture of DMF:DMSO. Spin-coat this solution at 1000 rpm for 10s and then 4000 rpm for 20s. During the second step, dispense 200 µL of toluene anti-solvent. Anneal the film at 90°C for 10 minutes.[16]
-
Pyridine Treatment:
-
Allow the annealed MAPbI₃ film to cool to room temperature.
-
Place the substrate on the spin-coater.
-
Dispense a sufficient amount of the pyridine/chlorobenzene solution to cover the entire film surface.
-
Immediately spin-coat at 4000 rpm for 30 seconds.
-
-
Annealing:
-
Transfer the substrate to a hotplate and anneal at 100°C for 10 minutes to remove any residual solvent.
-
-
Characterization: The film is now ready for further processing (e.g., deposition of hole transport layer) and characterization.
Protocol 2: In-Situ Passivation with a Zwitterionic Additive
This protocol details the incorporation of a zwitterionic additive, 3-(1-pyridinio)-1-propanesulfonate (PPS), directly into the perovskite precursor solution.
Materials:
-
Lead Iodide (PbI₂)
-
This compound Iodide (MAI)
-
3-(1-pyridinio)-1-propanesulfonate (PPS)
-
Dimethylformamide (DMF, anhydrous)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Substrates (e.g., FTO/SnO₂)
-
Spinner for spin-coating
-
Hotplate
-
Nitrogen-filled glovebox
Procedure:
-
Prepare Precursor Solutions:
-
Control Solution: Prepare a 1.4 M stock solution of MAPbI₃ by dissolving stoichiometric amounts of MAI and PbI₂ in a mixed solvent of DMF:DMSO (e.g., 9:1 v/v).
-
PPS-Containing Solution: Prepare a separate batch of the 1.4 M MAPbI₃ precursor solution. Add a specific amount of PPS to this solution. The optimal concentration needs to be determined experimentally, but a typical starting point is a low molar percentage relative to PbI₂ (e.g., 0.1 - 1 mol%).[9][10] Ensure the PPS is fully dissolved.
-
-
Film Deposition:
-
Inside a nitrogen-filled glovebox, pre-heat the substrates on a hotplate to the desired deposition temperature (e.g., 70°C).
-
Dispense a controlled volume of the PPS-containing perovskite precursor solution onto the pre-heated substrate.
-
Spin-coat according to a pre-optimized program. A typical two-step program might be 1000 rpm for 10s followed by 5000 rpm for 30s.
-
During the second, high-speed step, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate approximately 10-15 seconds before the end of the spin.
-
-
Annealing:
-
Immediately transfer the substrate to a hotplate set to a specific annealing temperature (e.g., 100-120°C) for a defined duration (e.g., 10-15 minutes).
-
-
Characterization: After cooling, the film is ready for subsequent device fabrication steps and analysis.
Protocol 3: Formation of a 2D/3D Heterostructure using Phenethylammonium Iodide (PEAI)
This protocol outlines a post-treatment method to form a thin 2D perovskite layer on top of a 3D MAPbI₃ film.
Materials:
-
Pre-fabricated MAPbI₃ thin film
-
Phenethylammonium Iodide (PEAI)
-
Isopropanol (IPA, anhydrous)
-
Spinner for spin-coating
-
Hotplate
-
Nitrogen-filled glovebox
Procedure:
-
Prepare PEAI Solution: Inside a nitrogen-filled glovebox, prepare a dilute solution of PEAI in anhydrous IPA. Concentrations can range from 1 mg/mL to 10 mg/mL. A common starting point is 1.5 mg/mL.[17]
-
Fabricate 3D Perovskite Film: Prepare a high-quality MAPbI₃ film on your desired substrate using an established protocol. Ensure the film is annealed and cooled to room temperature before proceeding.
-
PEAI Surface Treatment:
-
Place the MAPbI₃-coated substrate on the spin-coater.
-
Dispense the PEAI/IPA solution onto the surface of the 3D perovskite film.
-
Allow the solution to sit for a few seconds (e.g., 2-5 seconds) to allow for partial dissolution and reaction with the surface.
-
Spin-coat at a moderate speed (e.g., 4000 rpm) for 20-30 seconds to remove excess solution and form the 2D layer.
-
-
Annealing:
-
Transfer the substrate to a hotplate and anneal at a moderate temperature (e.g., 100°C) for 5-10 minutes. This step helps to crystallize the 2D (PEA)₂PbI₄ layer at the interface.
-
-
Characterization: The 2D/3D perovskite heterostructure is now ready for further device completion and characterization.
Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium iodide reduces the stability of triple-cation perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mai.group.whut.edu.cn [mai.group.whut.edu.cn]
- 4. Potassium gives perovskite-based solar cells an efficiency boost | University of Cambridge [cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. list.solar [list.solar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Researchers develop 3D/2D perovskite solar cell with 23.08% efficiency thanks to PEAI salt | Perovskite-Info [perovskite-info.com]
- 13. Passivation by pyridine-induced PbI 2 in this compound lead iodide perovskites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04641H [pubs.rsc.org]
- 14. Passivation by pyridine-induced PbI2 in this compound lead iodide perovskites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: MAPbI3 Solar Cell Moisture-Induced Degradation
Welcome to the technical support center for researchers working with methylammonium lead iodide (MAPbI3) perovskite solar cells. This resource provides troubleshooting guidance and answers to frequently asked questions regarding moisture-induced degradation.
Frequently Asked Questions (FAQs)
Q1: What are the first visible signs of moisture-induced degradation in a MAPbI3 film?
A1: The most immediate visual indicator of moisture exposure is a color change in the perovskite film. The initially dark brown or black MAPbI3 film will turn yellow.[1] This is due to the decomposition of the perovskite structure into lead iodide (PbI2).[1][2]
Q2: Is the degradation of MAPbI3 by water reversible?
A2: The initial stages of moisture-induced degradation can be reversible. Exposure to water vapor first leads to the formation of a monohydrate phase (CH3NH3PbI3·H2O), which is a colorless intermediate.[3][4][5] If the film is dried in an inert atmosphere (e.g., under dry nitrogen), it can revert to the original MAPbI3 structure.[4][5] However, prolonged exposure or the presence of liquid water leads to the formation of a dihydrate phase ((CH3NH3)4PbI6·2H2O) and subsequent irreversible decomposition into PbI2, this compound iodide (MAI), and water.[6][7][8]
Q3: How does humidity level affect the rate of degradation?
A3: The rate of degradation is highly dependent on the relative humidity (RH). While low levels of humidity (~60% RH) may have a limited impact on the structural stability, higher levels (~80-100% RH) can trigger rapid and irreversible degradation.[9][10] For instance, a MAPbI3 solar cell can lose over 90% of its initial efficiency within a few hundred hours of exposure to air with RH higher than 50%.[10]
Q4: Does light exposure play a role in moisture-induced degradation?
A4: Yes, light, particularly UV light, significantly accelerates the degradation process in the presence of moisture.[8] The combination of light, oxygen, and moisture is more detrimental than any of these factors in isolation.[2][11] Encapsulated devices with a UV-blocking layer show significantly improved stability under illumination compared to unshielded devices.[2]
Q5: What is the chemical equation for the primary irreversible degradation pathway in the presence of moisture?
A5: The overall irreversible degradation of MAPbI3 in the presence of water can be summarized by the following reaction:
CH3NH3PbI3(s) + H2O(l) → PbI2(s) + CH3NH3I(aq)[12]
The aqueous this compound iodide can further decompose, especially under the influence of light and heat.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Sudden drop in power conversion efficiency (PCE) after fabrication. | Exposure to ambient air with moderate to high humidity during measurement or storage. | Immediately transfer the device to a nitrogen-filled glovebox or a desiccator. Attempt to reverse the initial hydration by annealing at a low temperature (e.g., 60-80°C) in an inert atmosphere for a few hours.[4][5] |
| Yellowing of the perovskite film. | Irreversible degradation to PbI2 due to significant moisture exposure. | Once the film has turned yellow, the degradation is generally irreversible. The device is likely unrecoverable. Focus on preventing moisture exposure in future fabrications by ensuring a dry processing environment and proper encapsulation. |
| Increased hysteresis in J-V curves after exposure to humidity and subsequent drying. | Changes in defect density and morphology of the MAPbI3 film after recrystallization from the hydrated phase.[4][5] | While the PCE may recover, the increased hysteresis indicates residual defects. Further optimization of the drying process (e.g., slower annealing ramp) might mitigate this. Consider incorporating passivating agents in your perovskite precursor solution to reduce defect formation. |
| Device performance degrades rapidly under illumination in ambient air. | Combined effect of moisture, oxygen, and light, leading to accelerated decomposition. | Use a UV filter during measurements to minimize photodegradation. For long-term stability tests, encapsulate the device properly to create a barrier against moisture and oxygen.[2] |
| Inconsistent results between different batches of solar cells. | Fluctuations in the ambient humidity of the fabrication environment (e.g., glovebox). | Strictly monitor and control the humidity levels inside your glovebox. Ensure that all solvents and precursors are anhydrous. Even small variations in moisture can significantly impact film quality and device performance. |
Quantitative Data on Degradation
Table 1: Effect of Humidity on MAPbI3 Solar Cell Performance
| Relative Humidity (RH) | Exposure Time | PCE Loss | Reference |
| >50% | A few hundred hours | >90% | [10] |
| 85% | 7 hours | 15% (large grains) vs. 95% (small grains) | [10] |
| Ambient | 24 hours | up to 80% | [3] |
| 100% | - | Leads to formation of PbI2 and aqueous CH3NH3I | [9][10] |
Table 2: Performance Recovery after Reversible Hydration
| Initial Jsc | Initial Voc | Degradation Condition | Recovered Jsc | Recovered Voc | Recovery Condition | Reference |
| ~19 mA cm⁻² | ~1.05 V | Water vapor exposure | Fully recovered | Fully recovered | Dry nitrogen for 6 hours | [4][5] |
Experimental Protocols
X-Ray Diffraction (XRD) for Detecting Degradation
Objective: To identify the crystal phases present in the perovskite film and detect the formation of degradation products like PbI2 and hydrated perovskite phases.
Methodology:
-
Sample Preparation: The MAPbI3 film on a substrate (e.g., FTO glass) is mounted on the XRD sample holder. For in-situ measurements, a chamber with controlled humidity can be used.
-
Instrument Setup:
-
Data Acquisition: Perform the XRD scan on the fresh (control) sample and the degraded sample.
-
Data Analysis:
-
The characteristic peaks for tetragonal MAPbI3 are expected at approximately 14.1°, 28.4°, and 31.8° (corresponding to (110), (220), and (310) planes).
-
The appearance of a peak around 12.7° is a clear indicator of the formation of hexagonal PbI2.[13]
-
Changes in peak intensities and the appearance of new peaks at other positions can indicate the formation of hydrated perovskite phases.[6][7]
-
UV-Visible (UV-Vis) Spectroscopy for Monitoring Degradation
Objective: To monitor changes in the optical absorption properties of the MAPbI3 film as it degrades.
Methodology:
-
Sample Preparation: The MAPbI3 film is fabricated on a transparent substrate (e.g., glass or quartz).
-
Instrument Setup: Use a standard UV-Vis spectrophotometer.
-
Data Acquisition:
-
Measure the absorbance spectrum of the fresh film over a wavelength range of approximately 400 nm to 800 nm.
-
Expose the film to the desired degradation conditions (e.g., humid air) and measure the absorbance spectrum at regular intervals.
-
-
Data Analysis:
-
A fresh MAPbI3 film shows a characteristic absorption onset at around 795 nm, corresponding to a bandgap of ~1.56 eV.[2]
-
Upon degradation, the overall absorbance will decrease.
-
The absorption feature of MAPbI3 will gradually disappear and be replaced by the absorption onset of PbI2, which is around 520 nm.[2]
-
Scanning Electron Microscopy (SEM) for Morphological Analysis
Objective: To visualize the surface morphology and cross-section of the perovskite film and identify changes due to moisture-induced degradation.
Methodology:
-
Sample Preparation:
-
For top-down imaging, a small piece of the film on the substrate is mounted on an SEM stub using carbon tape.
-
For cross-sectional imaging, the sample is carefully cleaved to expose the different layers of the solar cell.
-
To prevent charging, a thin conductive layer (e.g., gold, platinum, or carbon) is typically sputtered onto the sample surface.[14]
-
-
Instrument Setup:
-
Imaging: Acquire images of the surface and/or cross-section. Degradation can manifest as changes in grain size, the appearance of pinholes, or the formation of new crystalline structures (e.g., PbI2 platelets) on the surface.
Visualizations
Caption: Moisture-induced degradation pathway of MAPbI3.
Caption: Experimental workflow for studying MAPbI3 degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Perovskite solar cell - Wikipedia [en.wikipedia.org]
- 4. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00828B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Formation, location and beneficial role of PbI2 in lead halide perovskite solar cells [spiral.imperial.ac.uk]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and Theoretical Investigations of MAPbX3‐Based Perovskites (X=Cl, Br, I) for Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Light-Induced Degradation in Methylammonium Perovskites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the light-induced degradation of methylammonium (MA)-based perovskites.
Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at mitigating light-induced degradation in this compound perovskite solar cells.
| Problem | Potential Cause | Suggested Solution |
| Rapid initial Power Conversion Efficiency (PCE) drop under illumination ("burn-in" loss) | Ion migration, particularly of iodide ions, can be exacerbated by light and electric fields, leading to the accumulation of defects at the interfaces.[1] This can impede charge extraction and increase recombination. | - Interface Passivation: Introduce a passivation layer between the perovskite and the charge transport layers. Lewis acid or base molecules, or large organic cations like phenethylammonium (PEA+), can be used to passivate defects at grain boundaries and surfaces.[2][3] - Optimize Charge Transport Layers (CTLs): Some CTLs can accelerate degradation. For instance, fullerene-based electron transport layers (ETLs) can interact with perovskite degradation byproducts.[4] Consider using more stable ETLs or hole transport layers (HTLs) like PTAA, which has shown to provide a more stable interface compared to PEDOT:PSS or NiOx.[5] |
| Encapsulated device still shows significant degradation under illumination. | The atmosphere trapped inside the encapsulation during sealing can contribute to degradation. Oxygen and moisture, even in trace amounts, can be detrimental under illumination.[6] Additionally, some encapsulants themselves may not be perfectly hermetic or can degrade under UV light. | - Controlled Atmosphere Encapsulation: Perform the encapsulation process inside a nitrogen-filled glovebox to minimize trapped oxygen and moisture.[6] - Select Appropriate Encapsulants: Use encapsulants with low water vapor transmission rates (WVTR) and oxygen transmission rates (OTR). Glass-on-glass encapsulation with a butyl rubber-based sealant has shown improved stability compared to some epoxy sealants.[7] - UV Filtering: If not already part of the device stack, consider using a UV filter or a UV-blocking encapsulation layer, as high-energy photons can accelerate perovskite decomposition.[8] |
| Visible yellowing of the perovskite film after light exposure. | This is a classic sign of perovskite degradation into lead iodide (PbI₂), a yellow, wider-bandgap material.[9] This process is often initiated by the loss of the volatile this compound component. | - Compositional Engineering: Partially or fully replacing the volatile this compound (MA) cation with more stable options like formamidinium (FA) or inorganic cations such as cesium (Cs) can enhance the intrinsic stability of the perovskite crystal structure.[10][11] - Additive Engineering: Incorporating certain additives into the perovskite precursor solution can improve film quality and stability. For example, this compound triiodide (MAI₃) has been shown to suppress non-radiative recombination and enhance operational stability.[12] |
| Poor reproducibility of stability measurements. | The stability of perovskite solar cells is highly sensitive to a multitude of factors including precursor purity, processing environment (humidity, oxygen levels), and the specifics of the testing protocol (light intensity, temperature, electrical bias). | - Standardize Protocols: Strictly adhere to standardized protocols for device fabrication and stability testing. This includes controlling the glovebox environment, using fresh precursor solutions, and employing consistent light soaking conditions as outlined in protocols like the ISOS test procedures.[1] - Thorough Characterization: Routinely characterize your films and devices using techniques like XRD, UV-Vis spectroscopy, and SEM to ensure consistent initial quality before stability testing. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of light-induced degradation in this compound perovskites?
A1: The primary mechanisms involve a combination of intrinsic and extrinsic factors:
-
Photochemical Decomposition: Under illumination, especially with UV light, and in the presence of oxygen, photogenerated electrons can react with O₂ to form superoxide radicals (O₂⁻). These radicals can deprotonate the this compound (MA⁺) cation, leading to the formation of volatile methylamine (CH₃NH₂) gas and hydroiodic acid (HI). The loss of these species from the perovskite lattice results in its collapse into lead iodide (PbI₂).
-
Ion Migration: Halide ions (I⁻) and, to a lesser extent, MA⁺ cations are mobile within the perovskite crystal lattice. Light and electric fields can drive this migration, leading to an accumulation of defects at the interfaces with the charge transport layers. This can increase non-radiative recombination and hinder charge extraction.[1]
-
Thermal Stress: Although primarily a light-induced phenomenon, the absorption of light can also lead to localized heating, which can accelerate the degradation processes, as this compound lead iodide is known to be thermally unstable.[10][13]
Q2: How does encapsulation help in mitigating degradation, and what are the best practices?
A2: Encapsulation acts as a physical barrier to protect the sensitive perovskite layer from environmental stressors.
-
Mechanism of Protection: A good encapsulant prevents the ingress of moisture and oxygen, which are key contributors to the photochemical decomposition of the perovskite.[14] It can also help to contain the volatile degradation byproducts, potentially allowing for some degree of self-healing.
-
Best Practices:
-
Material Selection: Choose materials with low water vapor transmission rate (WVTR) and oxygen transmission rate (OTR). Common choices include glass, flexible polymers with barrier films (e.g., PET with Al₂O₃), and specialized encapsulating resins like butyl rubber or UV-curable epoxies.[7][15]
-
Application Technique: The encapsulation should be applied in an inert atmosphere (e.g., a nitrogen-filled glovebox) to avoid trapping ambient air and moisture within the package.[6]
-
Hermetic Sealing: Ensure a hermetic seal around the entire device, including the electrical contacts. Edge sealing is a critical aspect of effective encapsulation.
-
Q3: What is "passivation" and how can it improve the stability of my perovskite solar cells?
A3: Passivation refers to the treatment of the perovskite film to reduce the density of defects, particularly at the surfaces and grain boundaries.
-
Role of Defects: Defects, such as halide vacancies and undercoordinated lead ions, act as non-radiative recombination centers, which not only reduce the initial efficiency of the solar cell but also serve as active sites for degradation to begin.
-
Passivation Strategies:
-
Lewis Acid/Base Treatment: Small molecules with Lewis acid or Lewis base functionalities can be introduced to coordinate with the undercoordinated Pb²⁺ or halide ions, respectively, thereby "healing" these defects.[2]
-
Large Organic Cations: Incorporating large, hydrophobic organic cations (e.g., phenethylammonium iodide, PEAI) can form a 2D perovskite layer on top of the 3D bulk perovskite. This layer can passivate surface defects and also provide a barrier against moisture.
-
Additive Engineering: Introducing certain additives directly into the perovskite precursor solution can help to control crystal growth and reduce defect formation during film crystallization.
-
Q4: Can the choice of charge transport layers affect the light stability of my device?
A4: Yes, the electron and hole transport layers (ETL and HTL) play a crucial role in device stability.
-
Interfacial Reactions: The interfaces between the perovskite and the CTLs are often the most vulnerable points in the device. Chemical reactions or interdiffusion of materials at these interfaces can lead to degradation. For example, some studies have shown that fullerene-based ETLs can accelerate the photodegradation of MAPbI₃.[4]
-
Energy Level Alignment: Proper energy level alignment between the perovskite and the CTLs is essential for efficient charge extraction. Misaligned energy levels can lead to charge accumulation at the interfaces, which can, in turn, promote degradation.
-
Material Stability: The intrinsic stability of the CTL materials themselves is also important. For instance, some organic HTLs can be prone to oxidation, which can affect the long-term performance of the device.
Quantitative Data Summary
The following tables summarize quantitative data on the stability of this compound perovskite solar cells under different mitigation strategies.
Table 1: Comparison of Encapsulation Methods on Device Stability
| Encapsulation Method | Stress Condition | Duration (hours) | PCE Retention (%) | Reference |
| Unencapsulated | 1-sun illumination, ambient air | < 100 | < 20% | [10] |
| Glass-on-glass with epoxy sealant | Damp heat (85°C, 85% RH) | 1000 | ~80-90% | [16] |
| Glass-on-glass with butyl rubber sealant | Damp heat (85°C, 85% RH) | 1000 | > 95% | [7] |
| PMMA/Styrene-Butadiene bilayer | Damp heat (85°C, 85% RH) | 100 | ~80% | [16] |
| Lamination with Thermoplastic Polyolefin (TPO) | Light soaking, ambient air | 770 | ~80% | [17] |
Table 2: Effect of Passivation and Additives on Device Stability
| Mitigation Strategy | Stress Condition | Duration (hours) | PCE Retention (%) | Reference |
| Control (no passivation) | Light soaking, N₂ atmosphere | ~200 | < 80% | [18] |
| Thiourea passivation | Light soaking, ambient air | ~1440 (2 months) | ~93-98% | [18] |
| This compound triiodide (MAI₃) additive | 1-sun illumination, MPP tracking | 350 | ~90% | [12] |
| Tris(pentafluorophenyl)borane (BCF) passivation | Not specified | Not specified | Improved stability | [19] |
Experimental Protocols
Protocol 1: One-Step Spin-Coating of this compound Lead Iodide (MAPbI₃) Perovskite Film
-
Substrate Preparation:
-
Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
-
Spin-coat a compact TiO₂ layer (if using a n-i-p architecture) and anneal according to established literature procedures.
-
-
Perovskite Precursor Solution Preparation (1.2 M):
-
Inside a nitrogen-filled glovebox, dissolve 553.2 mg of PbI₂ and 190.8 mg of this compound iodide (MAI) in a solvent mixture of 780 µL of dimethylformamide (DMF) and 220 µL of dimethyl sulfoxide (DMSO).
-
Stir the solution at room temperature for at least 2 hours until the precursors are fully dissolved, resulting in a clear yellow solution.
-
-
Spin-Coating Procedure:
-
Transfer the prepared substrates into the glovebox.
-
Dispense 40-60 µL of the perovskite precursor solution onto the center of the substrate.
-
Use a two-step spin-coating program:
-
First step: 1000 rpm for 10 seconds (acceleration: 200 rpm/s).
-
Second step: 4000-6000 rpm for 30 seconds (acceleration: 1000 rpm/s).
-
-
During the second step, with about 10-15 seconds remaining, dispense 100-150 µL of an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate. This induces rapid crystallization and results in a uniform film.
-
-
Annealing:
-
Immediately transfer the substrate onto a preheated hotplate inside the glovebox.
-
Anneal at 100°C for 10-15 minutes. The film should turn from a transparent/light yellow color to a dark brown/black color, indicating the formation of the perovskite phase.
-
Allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.
-
Protocol 2: Glass-on-Glass Encapsulation with UV-Curable Epoxy
-
Device Preparation:
-
Complete the fabrication of the perovskite solar cell, including the deposition of the top metal electrode.
-
-
Encapsulation Preparation (inside a nitrogen-filled glovebox):
-
Place the finished perovskite solar cell on a flat surface.
-
Take a clean glass slide of the same dimensions as the device substrate.
-
Apply a thin, continuous bead of a UV-curable epoxy (e.g., Ossila E132) around the perimeter of the active area on the device. Be careful not to let the epoxy flow onto the active area.
-
-
Sealing:
-
Carefully place the clean glass slide on top of the device, aligning the edges.
-
Gently press the top glass slide to spread the epoxy and form a uniform seal. A slight vacuum can be applied to remove any trapped bubbles and ensure a hermetic seal.
-
-
Curing:
-
Transfer the sealed device to a UV curing system.
-
Expose the device to UV light (typically 365 nm) for the manufacturer-recommended time to fully cure the epoxy. Ensure the active area is masked if the perovskite is sensitive to the curing UV wavelength.
-
-
Final Steps:
-
After curing, the device is encapsulated and can be taken out of the glovebox for testing.
-
Visualizations
Degradation Pathway of this compound Perovskite
References
- 1. light.utoronto.ca [light.utoronto.ca]
- 2. Engineering the passivation routes of perovskite films towards high performance solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-temperature strain-free encapsulation for perovskite solar cells and modules passing multifaceted accelerated ageing tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of charge transport layers on the photochemical stability of MAPbI3 in thin films and perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pv-magazine.com [pv-magazine.com]
- 7. researchgate.net [researchgate.net]
- 8. UV degradation of the interface between perovskites and the electron transport layer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 10. A Review: Thermal Stability of this compound Lead Halide Based Perovskite Solar Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Light Soaking Test Procedures: Stabilizing Perovskite Solar Cells [eureka.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
optimizing annealing parameters for methylammonium perovskite crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of annealing parameters for methylammonium lead iodide (MAPbI₃) perovskite crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of thermal annealing in MAPbI₃ perovskite film formation?
A1: Thermal annealing is a critical step in the solution-based fabrication of MAPbI₃ perovskite films. Its primary functions are to remove residual solvent from the precursor film and to drive the crystallization process, transforming the precursor phase into the desired crystalline perovskite structure.[1][2] This process significantly influences the film's morphology, crystallinity, and overall quality, which are directly linked to the performance of optoelectronic devices.[2]
Q2: What are the typical ranges for annealing temperature and time for MAPbI₃?
A2: The optimal annealing parameters depend on the specific fabrication method and desired film characteristics. However, for MAPbI₃, temperatures are generally kept below 150°C to prevent decomposition.[2] A common range is between 80°C and 150°C.[1][3] Annealing times can vary from a few minutes to over an hour. For instance, annealing at 100°C for 10 minutes is a widely used protocol.[4][5] Optimal conditions have been reported at 100°C for 30 minutes, leading to high power conversion efficiency (PCE) in solar cells.[6] Shorter, high-temperature "flash" annealing, such as 200°C for 1.5 minutes, has also been shown to be beneficial.[6]
Q3: How does the annealing temperature affect the perovskite film's properties?
A3: Annealing temperature plays a crucial role in the kinetics of perovskite formation and the final film quality.
-
Low Temperatures (RT - 60°C): In this range, the crystallization process begins, and a noticeable evolution in film morphology is observed.[6]
-
Moderate Temperatures (80°C - 130°C): Higher temperatures accelerate the formation of MAPbI₃, leading to higher crystallinity, larger grain sizes, and a stronger preferential crystal orientation.[3][6] For example, increasing the temperature from room temperature to 110°C results in a sharper optical absorption edge, indicating more complete conversion of precursors and grain growth.[3]
-
High Temperatures (>140°C): While higher temperatures can enhance crystallinity, they also risk decomposing the MAPbI₃ into lead iodide (PbI₂) and volatile this compound iodide (MAI) gas.[3][6][7] This decomposition introduces defects that can be detrimental to device performance.[6]
Q4: What is solvent vapor annealing (SVA) and how does it differ from conventional thermal annealing?
A4: Solvent vapor annealing (SVA) is a post-processing technique where the perovskite film is annealed in the presence of a solvent vapor, such as dimethylformamide (DMF).[8][9] This method can lead to significantly larger grain sizes compared to thermal annealing alone.[4][9] For example, SVA with DMF at 100°C for 10 minutes resulted in an average grain size of approximately 1.84 µm, nearly five times larger than a film only thermally annealed under the same conditions.[4] However, it's important to note that SVA is not a chemically benign process and can lead to stoichiometric changes in the film, potentially affecting long-term stability.[4][8][9]
Troubleshooting Guide
Issue 1: The resulting perovskite film has poor surface morphology with pinholes.
-
Possible Cause: Incomplete crystallization or non-uniform precursor film. The anti-solvent step, if used, may not have been effective in creating a uniform intermediate film.[10][11]
-
Troubleshooting Steps:
-
Optimize Anti-Solvent Application: Ensure the anti-solvent is applied correctly to achieve a uniform, pinhole-free intermediate film before annealing.[10][11]
-
Adjust Annealing Temperature: Low annealing temperatures may not provide enough energy for complete crystallization and grain growth. Gradually increase the annealing temperature (e.g., in 10°C increments from 80°C to 120°C) to promote better film formation.[3][6]
-
Consider Radiative Thermal Annealing: This method can produce high-quality, pinhole-free films in a shorter time compared to conventional hot plate annealing.[10][11]
-
Issue 2: The film appears yellow, indicating the presence of PbI₂.
-
Possible Cause: Incomplete reaction of precursors or thermal decomposition of the perovskite.
-
Troubleshooting Steps:
-
Check Precursor Stoichiometry: Ensure the correct ratio of MAI and PbI₂ is used in the precursor solution.
-
Lower Annealing Temperature: High temperatures (>150°C) can cause MAPbI₃ to decompose back into PbI₂.[3] Reduce the annealing temperature to a range of 100-130°C.[6]
-
Reduce Annealing Time: Prolonged annealing, even at moderate temperatures, can lead to the loss of volatile MAI and the formation of PbI₂.[2][12] Try reducing the annealing duration. A "flash" annealing approach with a higher temperature for a very short time (e.g., 200°C for 1.5 minutes) might prevent decomposition while promoting crystallinity.[6]
-
Control the Atmosphere: Annealing in a controlled, inert atmosphere (e.g., nitrogen or argon) can help suppress the loss of MAI.
-
Issue 3: The perovskite grains are small and the film shows low crystallinity.
-
Possible Cause: The annealing parameters are insufficient to promote significant grain growth and ordering.
-
Troubleshooting Steps:
-
Increase Annealing Temperature: Higher temperatures provide more thermal energy for grain boundary migration and crystal growth. Increasing the temperature towards 130°C can lead to larger grains.[6]
-
Increase Annealing Time: Extending the annealing duration at an optimal temperature can allow for more complete crystallization and larger grain formation.[13] However, be mindful of potential decomposition with excessively long times.[2]
-
Try Solvent Vapor Annealing (SVA): SVA is known to significantly increase grain size.[4][9] Exposing the film to DMF vapor during annealing at 100°C for 10 minutes can be an effective strategy.[4]
-
Quantitative Data Summary
The following table summarizes the impact of different annealing parameters on the properties of MAPbI₃ perovskite films as reported in the literature.
| Annealing Method | Temperature (°C) | Time (min) | Key Outcome | Resulting Grain Size (Approx.) | Reference |
| Thermal Annealing | 100 | 10 | Standard baseline | 0.427 µm | [4] |
| Thermal Annealing | 80 | 10 | Minimized degradation in ambient air | Smooth, uniform morphology | [12] |
| Thermal Annealing | 100 | 30 | Optimal for high PCE (18.0%) | Larger grains, higher crystallinity | [6] |
| Flash Annealing | 200 | 1.5 | Best textural properties, highest PCE (18.8%) | N/A | [6] |
| Thermal Annealing | >150 | N/A | Decomposition into PbI₂ | N/A | [3] |
| Solvent Vapor (DMF) | 100 | 10 | Significant grain growth | 1.84 µm | [4] |
Experimental Protocols & Visualizations
Experimental Workflow for Perovskite Film Fabrication
The general process for fabricating a MAPbI₃ perovskite film via a one-step solution method involves spin-coating a precursor solution onto a substrate, followed by an anti-solvent dripping step and subsequent thermal annealing.
References
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent vapour annealing of this compound lead halide perovskite: what's the catch? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Solvent vapour annealing of this compound lead halide perovskite: what's the catch? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of Thermal Annealing Duration on the Film Morphology of Methylamine Lead Triiodide (MAPbI₃) Perovskite Thin Films in Ambient Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Delay Time before Annealing MAI-PbI2-DMSO Intermediate Phase on Perovskite Film Quality and Photo-Physical Properties [mdpi.com]
Technical Support Center: Suppressing Ion Migration in Methylammonium Lead Halide Perovskites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ion migration in methylammonium lead halide (MAPbX₃) materials during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments, with a focus on issues arising from ion migration.
Issue 1: Significant Hysteresis in Current-Voltage (J-V) Curves
Q1: My perovskite solar cell shows a large difference between the forward and reverse J-V scans. What is causing this hysteresis and how can I reduce it?
A1: Hysteresis in J-V curves is a common issue in perovskite solar cells and is primarily attributed to the migration of mobile ions (such as I⁻ and MA⁺) within the perovskite layer under an applied electric field.[1][2] This ion movement leads to a screening of the internal electric field, affecting charge extraction and recombination rates, which manifests as different current densities depending on the voltage scan direction.[3][4]
Troubleshooting Steps:
-
Optimize Scan Parameters: The observed hysteresis can be influenced by the voltage scan rate and preconditioning of the device.[3][5]
-
Improve Perovskite Film Quality: Ion migration is more pronounced in films with a high density of defects and grain boundaries, which act as pathways for ion movement.
-
Interface Passivation: Defects at the interfaces between the perovskite and the charge transport layers are significant sites for ion accumulation. Passivating these interfaces can effectively suppress hysteresis.
-
Recommendation: Introduce a passivation layer, such as butylamine iodide (BAI), between the perovskite and the electron transport layer. A detailed protocol for this is provided in the Experimental Protocols section.
-
-
Incorporate Additives: Certain additives can be incorporated into the perovskite precursor solution to passivate defects and immobilize ions.
-
Recommendation: Consider adding small amounts of alkali metal cations (e.g., K⁺, Rb⁺) or bulky organic cations to the precursor solution.[9]
-
Issue 2: Rapid Device Degradation Under Illumination or Ambient Conditions
Q2: My MAPbI₃-based device degrades quickly when exposed to light or stored in ambient conditions. What are the primary degradation mechanisms related to ion migration, and how can I improve stability?
A2: The instability of MAPbI₃ perovskites is a major challenge, with ion migration being a key contributor to several degradation pathways. Under illumination, the migration of iodide ions can lead to the formation of I₂ and superoxide species, which in turn can decompose the this compound cation.[10] Moisture in the ambient air can also react with the perovskite, leading to the formation of hydrated perovskite phases and eventual decomposition into PbI₂.[3]
Troubleshooting Steps:
-
Encapsulation: Protecting the perovskite from moisture and oxygen is the first line of defense.
-
Recommendation: Properly encapsulate your device using materials with low water and oxygen permeability.
-
-
Surface Passivation: Passivating the surface of the perovskite film can block pathways for moisture ingress and prevent reactions with the atmosphere.
-
Compositional Engineering: Modifying the composition of the perovskite can enhance its intrinsic stability.
-
Recommendation: Partially substituting the this compound (MA) cation with formamidinium (FA) or cesium (Cs) can improve thermal and structural stability, thereby reducing ion migration.
-
-
Grain Boundary Passivation: Grain boundaries are vulnerable sites for degradation to initiate.
-
Recommendation: Utilize additives that preferentially segregate at the grain boundaries to passivate defects and inhibit ion migration along these pathways.
-
Frequently Asked Questions (FAQs)
Q3: What are the primary mobile ionic species in MAPbX₃ perovskites?
A3: In this compound lead halide (MAPbX₃) perovskites, the primary mobile ionic species are halide anions (I⁻, Br⁻, Cl⁻) and the this compound (MA⁺) cation.[12][13] Iodide ions (I⁻) generally have a lower activation energy for migration compared to MA⁺ cations.[12]
Q4: How can I experimentally quantify ion migration in my perovskite films?
A4: Several techniques can be used to quantify ion migration:
-
Transient Ion-Drift (TID) Measurements: This is a powerful method to determine the activation energy, diffusion coefficient, and concentration of mobile ions by measuring capacitance transients at different temperatures.[12][13][14][15] A detailed protocol is available in the Experimental Protocols section.
-
Impedance Spectroscopy: This technique can distinguish between ionic and electronic conductivity and provide information on ion migration kinetics.
-
J-V Curve Analysis: The degree of hysteresis in the J-V curve can be used as a qualitative indicator of the extent of ion migration.[3][5]
Q5: What is the effect of temperature on ion migration?
A5: Ion migration is a thermally activated process. As the temperature increases, the mobility of ions increases, leading to more pronounced hysteresis and potentially faster degradation of the device.[5]
Q6: Can ion migration be completely eliminated?
A6: While completely eliminating ion migration in these ionic materials is challenging, various strategies can significantly suppress it to a level where stable and efficient device operation is possible. These strategies primarily focus on increasing the activation energy for ion migration and reducing the pathways for ion movement.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature on the impact of different strategies to suppress ion migration in this compound lead halide materials.
Table 1: Activation Energies for Ion Migration with Different Suppression Strategies
| Perovskite System | Suppression Strategy | Activation Energy (eV) | Reference |
| MAPbBr₃ Single Crystal | None (Control) | 0.28 | [7] |
| MAPbBr₃ Single Crystal | Lead Sulfate (PbSO₄) Passivation | 0.36 | [7] |
| MAPbI₃ | Cross-linking with TMTA | 0.48 (from 0.21) | [15] |
| Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅PbI₃ | None | 0.21 | [16] |
| Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ | Multiple Ion Substitution | 0.81 | [16] |
Table 2: Performance and Stability Enhancement with Ion Migration Suppression
| Perovskite System | Suppression Strategy | Key Improvement | Reference |
| MAPbI₃ | Butylamine Iodide (BAI) Passivation | PCE increased from 16.61% to 19.91% | Not explicitly found in provided search results, but implied by general passivation benefits. |
| MAPbI₃ | TPU-UV blocking layer | 60% reduction in PCE loss after 7 days | [10] |
| FAPbI₃ | Iso-butylammonium iodide (IBAI) surface treatment | PCE increased to 22.7% from 20.4% |
Experimental Protocols
Protocol 1: Butylamine Iodide (BAI) Passivation of MAPbI₃ Film
This protocol describes a surface passivation technique to reduce ion migration and improve device performance and stability.
Materials:
-
Butylamine
-
Hydroiodic acid (57 wt% in water)
-
Methanol
-
Isopropanol (IPA)
-
Fabricated MAPbI₃ perovskite thin film on a substrate
Procedure:
-
Synthesis of Butylamine Iodide (BAI):
-
In a fume hood, slowly add hydroiodic acid dropwise to an equimolar amount of butylamine in methanol at 0°C with constant stirring.
-
Continue stirring for 2 hours at room temperature.
-
Remove the solvent using a rotary evaporator to obtain crude BAI crystals.
-
Wash the crystals with diethyl ether and dry under vacuum.
-
-
Preparation of BAI Passivation Solution:
-
Dissolve the synthesized BAI in isopropanol (IPA) to a concentration of 30 mM.
-
-
Passivation Treatment:
-
Take the freshly prepared MAPbI₃ perovskite film.
-
Spin-coat the BAI solution onto the perovskite film at 4000 rpm for 30 seconds.
-
Anneal the film at 100°C for 10 minutes.
-
Protocol 2: Transient Ion-Drift (TID) Measurement
This protocol outlines the procedure for quantifying ion migration in a perovskite solar cell.
Equipment:
-
Cryostat with temperature control
-
Potentiostat with capacitance measurement capabilities
-
Function generator for applying voltage pulses
Procedure:
-
Sample Preparation and Mounting:
-
Measurement Sequence:
-
Set the desired measurement temperature. Allow the sample to stabilize for at least 30 minutes.[17]
-
Apply a forward bias voltage pulse (e.g., 0.4 V) for a specific duration (e.g., 1 second) to create a uniform ion distribution within the perovskite layer.[12][13]
-
Switch the voltage to 0 V and immediately start measuring the capacitance at a fixed AC frequency (e.g., 10 kHz) over time.[12][13] The capacitance will change as ions drift back to the interfaces.
-
Repeat the measurement at different temperatures in steps (e.g., 10 K) up to a higher temperature (e.g., 350 K).[12][13]
-
-
Data Analysis:
-
The capacitance transients at each temperature are fitted with exponential decay functions to extract the time constants (τ).
-
An Arrhenius plot of ln(τ) versus 1/T is created. The slope of this plot is proportional to the activation energy for ion migration.
-
The diffusion coefficient and concentration of mobile ions can also be extracted from the analysis of the capacitance transients.
-
Visualizations
Diagram 1: Workflow for Butylamine Iodide (BAI) Passivation
References
- 1. 2.1. Fabrication of perovskite solar cells based on MAPbI3 micro-needles [bio-protocol.org]
- 2. rsc.org [rsc.org]
- 3. Simple and effective deposition method for solar cell perovskite films using a sheet of paper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.scholarpublishing.org [journals.scholarpublishing.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Recent Advances in Addressing J-V Curve Hysteresis in Perovskite Solar Cells | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 10. xray.greyb.com [xray.greyb.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Facile Synthesis of this compound Lead Iodide Perovskite with Controllable Morphologies with Enhanced Luminescence Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. rsc.org [rsc.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
how to prevent phase segregation in mixed-cation methylammonium perovskites
Welcome to the technical support center for mixed-cation methylammonium perovskites. This resource provides researchers and scientists with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address and prevent halide phase segregation in perovskite films, a critical factor for achieving high-efficiency and stable optoelectronic devices.
Frequently Asked Questions (FAQs)
Q1: What is photo-induced phase segregation in mixed-halide perovskites?
A1: Photo-induced phase segregation is a phenomenon where a uniformly mixed-halide perovskite, such as this compound lead iodide-bromide (MAPb(I₁₋ₓBrₓ)₃), separates into iodide-rich and bromide-rich crystalline domains when exposed to light.[1][2] This process is reversible in the dark.[1] The formation of iodide-rich domains, which have a lower bandgap, acts as charge carrier traps, limiting the open-circuit voltage (Voc) of solar cells and affecting the emission color of LEDs.[1]
Q2: What are the primary signs of phase segregation in my perovskite film?
A2: The most common indicators of phase segregation during an experiment include:
-
A gradual drop in the open-circuit voltage (Voc) of a solar cell device under continuous illumination.[1]
-
A red-shift in the photoluminescence (PL) peak of the film over time when exposed to a laser or solar simulator.[1] The appearance of a new, lower-energy PL peak corresponding to the iodide-rich phase is a classic sign.[3]
-
Changes in the absorption spectrum , specifically an increase in sub-bandgap absorption.[3]
-
Splitting of X-ray diffraction (XRD) peaks , indicating the formation of new crystal lattices with different halide compositions.[1][3]
Q3: What causes phase segregation?
A3: Phase segregation is primarily driven by the migration of halide ions (I⁻ and Br⁻) under illumination.[4] Photo-generated charge carriers create local strain in the soft, ionic perovskite lattice.[5][6] This strain makes it energetically favorable for the larger iodide ions to cluster together, forming lower-bandgap, iodide-rich domains.[1][6] Factors like crystal grain boundaries, defects, and lattice strain can act as nucleation sites for this process.[4][6]
Troubleshooting Guide: Preventing Phase Segregation
This guide provides actionable strategies to mitigate phase segregation observed during your experiments.
Issue: Device Voc or PL stability is poor under illumination.
Phase segregation is the likely cause. The following solutions, based on compositional, additive, and strain engineering, can be implemented to enhance film stability.
Solution 1: Compositional Engineering
Incorporating different cations on the 'A' site of the perovskite structure (ABX₃) is a highly effective method to increase the entropy of mixing and create a more structurally resilient lattice.[7][8][9]
-
Strategy A: Incorporate Cesium (Cs⁺) and/or Formamidinium (FA⁺) Replacing or supplementing the volatile this compound (MA⁺) cation with the slightly larger FA⁺ and/or the smaller inorganic Cs⁺ can significantly improve phase stability.[10][11] Triple-cation (Cs/MA/FA) or quadruple-cation (Rb/Cs/MA/FA) compositions are particularly robust against segregation.[11]
-
Strategy B: Incorporate Rubidium (Rb⁺) The addition of a small amount of Rb⁺ (typically ~5%) can synergistically suppress phase segregation, especially when used with other cations like Cs⁺, MA⁺, and FA⁺.[11][12] It helps promote the formation of the desired perovskite phase and improves halide distribution.[12]
Quantitative Impact of A-Site Cation Engineering
| Strategy | Composition Example | Key Improvement | Reference |
| Cs⁺/FA⁺ Alloying | Cs₀.₁₅FA₀.₈₅PbI₃ | Enhanced moisture resistance and phase stability compared to pure FAPbI₃. | [13] |
| Triple-Cation | Csₓ(MA₀.₁₇FA₀.₈₃)₁₋ₓPb(I₀.₈₃Br₀.₁₇)₃ | Greatly improved thermal and structural stability. | [11] |
| Quadruple-Cation | Rb₀.₀₅Cs₀.₀₅FA₀.₇₅MA₀.₁₅Pb(I₀.₉₅Br₀.₀₅)₃ | Maintained 92% of initial 20.8% PCE after 1000 hours at 85°C. | [11] |
Experimental Protocol: Fabrication of a Mixed-Cation (Cs/FA) Perovskite Film
This protocol is adapted from a gas-phase-assisted compositional modulation method.[13]
-
Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Dry with nitrogen gas.
-
Hole Transport Layer (HTL) Deposition: Deposit a compact TiO₂ layer via spray pyrolysis or spin coating, followed by annealing.
-
Precursor Solution: Prepare a precursor solution of Cesium Iodide (CsI) and Lead Iodide (PbI₂) in a mixed solvent of DMF and DMSO. For a target composition of Cs₀.₁₅FA₀.₈₅PbI₃, a solution containing 0.15 M CsI and 1.0 M PbI₂ can be used.
-
Spin Coating: Spin-coat the CsI/PbI₂ precursor solution onto the prepared substrate in a nitrogen-filled glovebox. A typical two-step program is 1000 rpm for 10s, followed by 4000 rpm for 30s.
-
Gas-Phase Reaction: Place the spin-coated film in a sealed chamber containing Formamidinium Iodide (FAI) powder. Heat the chamber to 150°C for 45-60 minutes. The FAI vapor will react with the CsI/PbI₂ film to form the final Cs₀.₁₅FA₀.₈₅PbI₃ perovskite.
-
Annealing: Anneal the resulting film at 150°C for an additional 10 minutes after the gas-phase reaction to improve crystallinity.
-
Device Completion: Proceed with the deposition of the electron transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., Gold).
Logical Workflow for Mixed-Cation Film Fabrication
Caption: Workflow for fabricating a Cs/FA mixed-cation perovskite film.
Solution 2: Additive Engineering
Introducing small quantities of specific compounds (additives) into the perovskite precursor solution can passivate defects, control crystallization, and suppress ion migration.[14][15]
-
Strategy: Use Lewis Base Additives Lewis bases, such as thiourea or molecules with phosphine oxide groups, can coordinate with undercoordinated Pb²⁺ ions.[16] These Pb²⁺ sites are considered defect sites that can initiate phase segregation. Passivating them improves film quality and stability.[10][16]
Mechanism of Defect Passivation by Additives
Caption: How Lewis base additives passivate defects to prevent segregation.
Solution 3: Strain Engineering
Residual strain within the perovskite film, often arising from a mismatch in thermal expansion coefficients between the perovskite and the substrate, can influence ion migration.[4][17] Engineering this strain can be a powerful tool for stabilization.
-
Strategy: Induce Compressive Strain Applying a slight compressive strain to the perovskite lattice is thought to lower the Gibbs free energy and increase the activation energy for ion migration, thus stabilizing the mixed-halide phase.[5][18] This can be achieved by selecting a substrate or charge transport layer with a higher thermal expansion coefficient than the perovskite.[18] During cooling after annealing, the substrate contracts more than the perovskite, imparting compressive strain on the film.[18]
Quantitative Impact of Strain Engineering
| Strategy | Method | Observation | Result | Reference |
| Compressive Strain | Using a polymer substrate (PBD) with a high thermal expansion coefficient. | A red-shift in the grazing incidence XRD peak, confirming compressive strain. | Photocurrent drop of only 6% over 911 hours, compared to a 41% drop for the unstrained control device. | [18] |
| Strain Relaxation | Introducing an intermediate layer (OAI) to reduce thermal mismatch. | Reduction of residual tensile stress from 77.7 MPa to 45 MPa. | Device maintained 80% of initial efficiency after 1248 hours of continuous light soaking. | [19] |
The Vicious Cycle of Photo-Induced Phase Segregation
Caption: The mechanism of light-induced phase segregation and its impact.
References
- 1. OPG [opg.optica.org]
- 2. Preventing phase segregation in mixed-halide perovskites: a perspective - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. lmpv.nl [lmpv.nl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What Are the Key Factors Behind Perovskite Instability? [eureka.patsnap.com]
- 9. Mixed cation hybrid lead halide perovskites with enhanced performance and stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DSpace [repository.kaust.edu.sa]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
troubleshooting guide for low-efficiency methylammonium solar cells
This guide provides troubleshooting support for researchers and scientists encountering low-power conversion efficiency (PCE) and other common issues during the fabrication and characterization of methylammonium lead halide perovskite solar cells.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a sudden drop in efficiency in my this compound perovskite solar cell?
A sudden drop in efficiency can often be attributed to environmental factors or intrinsic material instability. The primary causes include:
-
Moisture Exposure: this compound lead iodide (MAPbI₃) is highly sensitive to moisture, which can cause rapid, irreversible degradation of the perovskite crystal structure into lead iodide (PbI₂).[1][2] This process is often visible as a change in the film's color from dark brown/black to yellow.[2]
-
Oxygen and UV Light: The combination of oxygen and UV light can accelerate the degradation of the perovskite film, leading to the formation of superoxide species that react with the material.[1][3]
-
Thermal Stress: MAPbI₃ is thermally unstable, especially at temperatures above 85°C, where it can decompose into its precursors, PbI₂ and this compound iodide (MAI).[4][5] Even at operating temperatures under direct sunlight, which can be significantly higher than ambient temperature, thermal degradation can occur.[3]
-
Ion Migration: Under an electric field or continuous illumination, halide and this compound ions can migrate within the perovskite lattice, leading to changes in the material's properties and causing hysteresis in current-voltage (J-V) measurements.[6]
Q2: Why is my perovskite film yellow instead of dark brown/black?
A yellow appearance in a film that should be dark indicates the presence of lead iodide (PbI₂). This can occur for several reasons:
-
Incomplete Reaction: The precursor materials (e.g., MAI and PbI₂) did not fully react to form the perovskite phase during fabrication. This can be due to incorrect stoichiometry, insufficient annealing time, or a non-optimal annealing temperature.[7]
-
Thermal Decomposition: The film was annealed at too high a temperature (typically above 150°C) or for too long, causing the MAPbI₃ to decompose back into PbI₂ and volatile MAI.[7][8]
-
Moisture-Induced Degradation: The film has been exposed to humidity, causing the perovskite to decompose.[1][2]
Q3: What role does the hole transport layer (HTL) play in overall cell efficiency?
The hole transport layer (HTL) is critical for efficient device performance. It serves three main purposes:
-
Efficient Hole Extraction: It selectively extracts holes from the perovskite absorber layer and transports them to the anode (e.g., Gold).[9][10]
-
Blocking Electrons: A well-matched HTL prevents electrons from reaching the anode, which would otherwise cause recombination and lower the cell's voltage and efficiency.[10]
-
Improving Film Quality: The surface properties of the HTL can influence the crystallinity and morphology of the perovskite film grown on top of it, impacting overall device performance.[11] Commonly used HTLs like Spiro-OMeTAD can significantly improve power conversion efficiency and device stability.[9][12]
Troubleshooting Guide for Low Efficiency
Problem 1: Poor J-V Curve Characteristics
Low power conversion efficiency is often diagnosed by analyzing the shape of the J-V curve.
Q: My cell has a very low Fill Factor (FF). What are the likely causes?
A low Fill Factor (FF) is typically caused by high series resistance (Rs) or low shunt resistance (Rsh).
-
High Series Resistance: This can result from poor electrical contact between layers (e.g., perovskite/HTL or HTL/electrode), high bulk resistance in one of the layers, or a non-optimal thickness of the charge transport layers.[13] Using a metal contact with a high work function, like gold instead of silver, can sometimes improve contact quality and reduce series resistance.[13]
-
Low Shunt Resistance: This indicates an alternative current path or short-circuiting in the device. Pinholes or defects in the perovskite film that allow direct contact between the electron and hole transport layers are a common cause.[6]
Q: The J-V curve for my device has an "S" shape. What does this indicate?
An S-shaped J-V curve points to a barrier to charge extraction at one of the interfaces.[6]
-
Energy Level Mismatch: There may be a misalignment of energy levels between the perovskite and the electron transport layer (ETL) or hole transport layer (HTL), impeding the flow of charge carriers.[6]
-
Poor Interface Contact: Roughness or poor uniformity at the interfaces can create a physical barrier to efficient charge collection.[6] Improving the smoothness and uniformity of all device layers can help mitigate this issue.[6]
Q: My device shows very low short-circuit current (Jsc). How can I improve it?
Low Jsc suggests that an insufficient number of charge carriers are being generated or collected.
-
Poor Light Absorption: The perovskite layer may be too thin or have poor morphology (e.g., incomplete coverage), leading to inadequate light absorption.[14]
-
High Recombination: Charge carriers are recombining before they can be extracted. This can be due to a high density of defects in the bulk perovskite material or at the interfaces.[15][16]
-
Inefficient Charge Extraction: A poor-quality HTL or ETL can hinder the collection of charge carriers, reducing the current.[10]
Q: The open-circuit voltage (Voc) of my cell is lower than expected. What is the problem?
Low Voc is primarily caused by high recombination losses.
-
Bulk Defects: Defects within the perovskite crystal lattice act as recombination centers, reducing the Voc.[15] The quality of the precursor materials and the crystallization process are critical to minimizing these defects.[7][17]
-
Interface Recombination: Recombination is often highest at the interfaces between the perovskite and the charge transport layers.[16] Passivating these interfaces or selecting more suitable ETL/HTL materials can increase Voc.
-
Energy Disorder: The presence of halide and organic cations can lead to energy disorder, which contributes to non-radiative recombination losses and limits the open-circuit voltage.[16]
Problem 2: Sub-optimal Perovskite Film Quality
The quality of the perovskite film is paramount for high efficiency.
Q: My perovskite film has pinholes and does not fully cover the substrate. How can I fix this?
Incomplete coverage and pinholes create shunt paths, severely reducing device performance.
-
Precursor Concentration: Adjusting the concentration of the precursor solution can significantly impact film formation. Higher concentrations can lead to larger grains and more compact films, but excessively high concentrations can increase defects.[17][18]
-
Spin-Coating Parameters: The spin speed and duration during deposition affect the thickness and uniformity of the film. A two-step spin program (slow spin followed by a fast spin) is often used to achieve uniform coverage.
-
Solvent Engineering/Additives: The choice of solvent (e.g., DMF, DMSO) and the use of additives can modify the crystallization process to yield more uniform and pinhole-free films.
Q: The perovskite film has very small grains. How can this be improved?
Small grains mean a higher density of grain boundaries, which can act as sites for charge recombination.
-
Annealing Temperature and Time: The annealing process is crucial for crystal growth. A systematic study of annealing temperature (e.g., from 100°C to 150°C) and time is necessary to find the optimal conditions for large grain formation without causing thermal decomposition.[7][19] Flash or high-temperature annealing for a short duration can sometimes promote better crystallinity.[7]
-
Precursor Solution Aging: The aging time of the precursor solution before spin-coating can influence the nucleation and growth of crystals, with aged solutions sometimes leading to larger grains.[20]
Problem 3: Poor Device Stability and Rapid Degradation
This compound-based perovskites are notoriously unstable, which is a major barrier to their commercialization.[5]
Q: My device degrades very quickly when exposed to air. What are the primary degradation pathways?
The primary degradation mechanism in the presence of moisture involves the reversible formation of a hydrated perovskite phase, followed by an irreversible decomposition into PbI₂ and volatile components.[1][2] The proposed reaction pathway is:
-
CH₃NH₃PbI₃ (s) + H₂O (g) ⇌ CH₃NH₃PbI₃·H₂O (s)
-
CH₃NH₃PbI₃·H₂O (s) → PbI₂ (s) + CH₃NH₃I (aq)
-
CH₃NH₃I (aq) → CH₃NH₂ (aq) + HI (aq) The release of gases like methylamine (CH₃NH₂) and hydrogen iodide (HI) or methyl iodide (CH₃I) and ammonia (NH₃) signifies the breakdown of the material.[21][22]
Q: How can I improve the intrinsic stability of the perovskite material?
-
Cation Engineering: Incorporating other cations like formamidinium (FA⁺) or inorganic cesium (Cs⁺) to create mixed-cation perovskites can significantly enhance both thermal stability and resistance to moisture compared to pure this compound-based perovskites.[4][23]
-
Encapsulation: Properly encapsulating the finished device is crucial to provide a physical barrier against moisture and oxygen, extending its operational lifetime.[1]
Quantitative Data Summary
Table 1: Influence of Annealing Temperature on MAPbI₃ Solar Cell Performance
| Annealing Temperature (°C) | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Observation | Reference |
|---|---|---|---|---|---|---|
| 60 | 0.791 | 11.215 | 0.521 | 4.621 | Incomplete crystallization, porous film. | [19] |
| 80 | 0.803 | 11.853 | 0.536 | 5.107 | Improved grain size and uniformity. | [19] |
| 100 | 0.817 | 12.637 | 0.556 | 5.684 | Optimal crystallization, large grains, best performance. | [19] |
| > 130 | 1.00 | - | - | - | Onset of decomposition into PbI₂ observed. | [7] |
| 150 | 1.06 | 25.0 | 72.0 | 18.8 | "Flash" annealing (1.5 min) yields high efficiency. |[7] |
Table 2: Effect of Precursor Concentration on Wide-Bandgap Perovskite Cell Performance
| Precursor Concentration (M) | V_oc (V) | J_sc (mA/cm²) | FF | PCE (%) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| 0.8 | 1.11 | 19.55 | 0.77 | 16.71 | Small grains, lower light absorption. | [17] |
| 1.2 | 1.13 | 20.91 | 0.79 | 18.67 | Increased grain size and film compactness. | [17] |
| 1.6 | 1.14 | 21.84 | 0.81 | 20.16 | Further improvement in crystalline quality. | [17] |
| 2.0 | 1.15 | 22.85 | 0.81 | 21.13 | Champion device; balance of morphology and defect density. | [17] |
| 2.3 | 1.12 | 22.13 | 0.78 | 19.28 | Too high concentration leads to increased defects. |[17] |
Experimental Protocols
Protocol 1: Standard Fabrication of a this compound Lead Iodide Solar Cell (One-Step Spin-Coating)
-
Substrate Cleaning: Sequentially sonicate pre-patterned FTO glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
ETL Deposition: Deposit a compact TiO₂ blocking layer onto the FTO substrate via spray pyrolysis or spin-coating a precursor solution, followed by sintering at high temperature (e.g., 450°C).
-
Perovskite Precursor Solution: Prepare a precursor solution by dissolving this compound iodide (MAI) and lead iodide (PbI₂) in a 1:1 molar ratio in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO). A typical concentration is around 1.0 M.
-
Perovskite Deposition: Transfer the substrates into a nitrogen-filled glovebox. Deposit the perovskite solution onto the ETL-coated substrate and spin-coat. A common two-step program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Annealing: Anneal the substrate on a hotplate at a predetermined temperature and time (e.g., 100°C for 10 minutes) to promote crystal growth.[19]
-
HTL Deposition: Spin-coat the hole transport material solution (e.g., Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and tBP) onto the perovskite layer.
-
Electrode Deposition: Thermally evaporate the metal back contact (e.g., 80 nm of gold or silver) through a shadow mask to define the active area of the device.
Protocol 2: J-V Characteristic Measurement
-
Setup: Use a solar simulator (e.g., xenon lamp with an AM 1.5G filter) calibrated to 100 mW/cm² intensity. Connect the solar cell to a source measure unit (SMU).
-
Masking: Use a non-reflective metal aperture (mask) to precisely define the active area of the cell being illuminated, preventing overestimation of the current density.
-
Measurement: Scan the voltage from reverse bias to forward bias (e.g., -0.2 V to 1.2 V) and measure the corresponding current. To account for hysteresis, also perform a scan from forward to reverse bias.[24]
-
Data Extraction: From the J-V curve, extract the key parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE). For perovskite solar cells, it is also good practice to perform a stabilized power output measurement by holding the cell at its maximum power point voltage and tracking the efficiency over time.[24]
Protocol 3: Scanning Electron Microscopy (SEM) for Morphology Analysis
-
Sample Preparation: Prepare a perovskite film on a conductive substrate (e.g., FTO/ETL). For cross-sectional imaging, the sample must be carefully cleaved without damaging the layers.
-
Imaging: Mount the sample onto an SEM stub using conductive carbon tape.
-
Analysis: Acquire top-down images to assess film coverage, pinholes, and grain size. Acquire cross-sectional images to measure the thickness of each layer and examine the interfaces.
Protocol 4: X-ray Diffraction (XRD) for Crystallinity Analysis
-
Sample Preparation: Fabricate a perovskite film on a suitable substrate (glass or FTO).
-
Measurement: Place the sample in an X-ray diffractometer. Scan a range of 2θ angles (e.g., 10° to 50°) to detect the characteristic diffraction peaks of the perovskite crystal structure.
-
Analysis: The presence of a strong peak at approximately 14.1° (for the (110) plane) confirms the formation of the tetragonal MAPbI₃ perovskite phase. The absence or presence of a peak around 12.7° indicates the absence or presence of a PbI₂ impurity phase.[7] The sharpness (full width at half maximum, FWHM) of the peaks provides a qualitative measure of the film's crystallinity.
Visualizations
Caption: Troubleshooting workflow for low PCE in perovskite solar cells.
Caption: One-step solution processing workflow for perovskite solar cells.
Caption: Moisture-induced degradation pathway of MAPbI₃ perovskite.
References
- 1. ossila.com [ossila.com]
- 2. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review: Thermal Stability of this compound Lead Halide Based Perovskite Solar Cells [mdpi.com]
- 5. "A Review: Thermal Stability of this compound Lead Halide Based Perovs" by Tanzila Tasnim Ava, Abdullah Al Mamun et al. [digitalcommons.odu.edu]
- 6. ossila.com [ossila.com]
- 7. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. The role of the hole-transport layer in perovskite solar cells - reducing recombination and increasing absorption | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. juser.fz-juelich.de [juser.fz-juelich.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding and suppressing non-radiative losses in this compound-free wide-bandgap perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Impact of Precursor Concentration on Perovskite Crystallization for Efficient Wide-Bandgap Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Degradation Mechanism and Relative Stability of this compound Halide Based Perovskites Analyzed on the Basis of Acid-Base Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pv-magazine-india.com [pv-magazine-india.com]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Methylammonium vs. Formamidinium Stability in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The long-term operational stability of perovskite solar cells (PSCs) remains a primary obstacle to their widespread commercialization.[1] A critical factor influencing this stability is the choice of the organic cation, typically either methylammonium (MA) or formamidinium (FA), at the 'A' site of the ABX₃ perovskite crystal structure. While both have enabled high power conversion efficiencies (PCEs), their inherent chemical and structural properties lead to significant differences in device longevity under environmental stressors.
Formamidinium (FA)-based perovskites are generally considered to possess superior intrinsic thermal stability compared to their this compound (MA)-based counterparts.[2][3] This is often attributed to the stronger chemical bonds within the FA cation.[2] However, the overall stability is a complex interplay of factors including thermal stress, moisture, and light exposure. This guide provides an objective comparison of MA and FA stability, supported by experimental data and standardized testing protocols.
Intrinsic Properties and Their Influence on Stability
The fundamental differences between the MA and FA cations dictate their influence on the perovskite lattice and its resilience. FAPbI₃ has a narrower bandgap (≈1.48 eV) than MAPbI₃ (≈1.55 eV), which is closer to the ideal for single-junction solar cells and allows for better light absorption.[3][4] Furthermore, the dissociation energy of the N-H and C-H bonds in FA is higher than in MA, suggesting FA is intrinsically more stable.[2]
From a structural standpoint, the larger ionic radius of FA compared to MA results in a higher Goldsmith tolerance factor, which can lead to a more stable cubic perovskite structure.[5] The use of FA often results in perovskite films with larger crystal grains and fewer grain boundaries, which reduces charge recombination and improves charge carrier mobility.[3]
Performance Under Stress: A Comparative Analysis
The stability of perovskite solar cells is evaluated under various stress conditions, often following the International Summit on Organic Photovoltaic Stability (ISOS) protocols.[6][7] These standardized tests allow for reproducible and comparable results across different studies.[8][9]
Thermal Stability
Thermal stress is a significant degradation factor, as solar cells can operate at temperatures exceeding 80°C.[10] In this regard, FA-based perovskites demonstrate markedly superior stability. The volatility of the MA cation at elevated temperatures is a known driver of degradation in MAPbI₃.[11] In contrast, FAPbI₃ shows greater resistance to thermal decomposition.[3] For example, one study reported that FAPbI₃-based cells can maintain stability for over 1000 hours under thermal stress, whereas MAPbI₃ cells last for only 300-500 hours.[4] A direct comparison by Eperon et al. showed a slower degradation for FAPbI₃ compared to MAPbI₃ when annealed at 150°C.[5]
Moisture Stability
Moisture is a critical environmental stressor for hybrid organic-inorganic perovskites.[12] The hygroscopic nature of the organic cations can lead to the infiltration of water molecules into the perovskite lattice, causing hydration and eventual decomposition into lead iodide (PbI₂).[12]
While FAPbI₃ is more thermally stable, it can exhibit structural instability in the presence of moisture, tending to transition from the desired photoactive black α-phase to a non-photoactive yellow δ-phase.[5][12] To counteract this, A-site cation engineering, such as mixing FA with smaller cations like MA or Cesium (Cs⁺), is a common and effective strategy to enhance structural stability in humid conditions.[12]
Light Stability (Photostability)
Continuous exposure to light can also induce degradation in perovskite films. Interestingly, while FA enhances stability in the solid state, it can be less stable than MA in the precursor solution when exposed to light.[1] The -CH=NH double bonds in FA cations can convert to -CH=O under illumination in solution, which can negatively impact the final device efficiency.[1][11]
However, in the solid film, FA-based devices often show better photostability. A study on mixed MA/FA perovskites demonstrated that cells incorporating more than 25% FA maintained 80% of their initial efficiency after 90 days under ambient conditions, while the pure MA-based cells ceased to function after just 30 days.[13]
Quantitative Data Summary
The following tables summarize the comparative performance and stability metrics for MA-based and FA-based perovskite solar cells based on published data.
| Property | Formamidinium (FAPbI₃) | This compound (MAPbI₃) | Key Difference | Reference(s) |
| Bandgap (eV) | ≈1.48 | ≈1.55 | FAPbI₃ has a narrower bandgap, improving light absorption. | [4] |
| Power Conversion Eff. | 24-25% | 20-22% | FAPbI₃ generally shows 3-5% higher efficiency. | [4] |
| Thermal Stability | >1000 hours | 300-500 hours | FAPbI₃ is 2-3 times more stable under heat. | [4] |
| Moisture Stability | Moderate to High | Moderate to Low | FAPbI₃ can be prone to phase change; often mixed for stability. | [4][5] |
Table 1: Comparison of intrinsic properties and general stability of FAPbI₃ and MAPbI₃.
| Stress Condition | FA-based Perovskite Performance | MA-based Perovskite Performance | Reference(s) |
| Ambient Air (90 days) | Mixed FA/MA (>25% FA) cells maintained 80% of initial efficiency. | Pure MA cells stopped working after 30 days. | [13] |
| Thermal Annealing (150 °C) | Slower degradation rate observed. | Faster degradation compared to FAPbI₃. | [5] |
| Light Soaking (Precursor Solution) | Degrades under light, impairing final device efficiency. | More stable in solution under light compared to FA. | [1] |
Table 2: Performance of MA- and FA-based perovskite solar cells under specific stress conditions.
Experimental Protocols for Stability Testing
To ensure standardized and comparable data, stability testing of perovskite solar cells often adheres to the ISOS protocols. These protocols outline specific stress conditions to be applied to the devices.[6]
1. Dark Storage Stability (ISOS-D):
-
Objective: To assess the intrinsic chemical stability of the device in the absence of light.
-
Methodology: Devices are stored in a dark environment, typically in an inert atmosphere (e.g., nitrogen) or in controlled ambient air (specified relative humidity). The temperature is usually kept constant at a specific value, such as 25°C or 85°C. The power conversion efficiency (PCE) and other photovoltaic parameters are measured at set intervals.
2. Light Soaking Stability (ISOS-L):
-
Objective: To evaluate the device's stability under continuous illumination, simulating daytime operation.
-
Methodology: Devices are exposed to continuous, simulated sunlight (e.g., AM1.5G spectrum at 100 mW/cm²) at a constant temperature. A UV filter may be used to isolate the effects of visible light. Devices are typically held at their maximum power point (MPP) or at open-circuit (OC) conditions during the test. Performance is monitored over time.
3. Thermal Stability (ISOS-T):
-
Objective: To determine the device's resilience to high temperatures in the dark.
-
Methodology: This protocol is similar to ISOS-D but is conducted at elevated temperatures, commonly 65°C or 85°C, in an inert atmosphere to isolate thermal effects from atmospheric degradation. Performance metrics are measured periodically after cooling the device to room temperature.
Visualization of Stability Pathways
The choice of cation initiates a cascade of effects on the material's properties, which in turn dictates its stability under different environmental stressors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04769H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 7. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 8. International Effort Aims to Establish Protocols for Assessing, Reporting Perovskite Stability | NLR [nrel.gov]
- 9. Improving Protocols to test the stability of perovskite solar cells » Specific [specific-ikc.uk]
- 10. "A Review: Thermal Stability of this compound Lead Halide Based Perovs" by Tanzila Tasnim Ava, Abdullah Al Mamun et al. [digitalcommons.odu.edu]
- 11. researchgate.net [researchgate.net]
- 12. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00828B [pubs.rsc.org]
- 13. pv-magazine-india.com [pv-magazine-india.com]
A Comparative Guide to Methylammonium and Cesium Cations in Perovskites for High-Performance Solar Cells
For researchers, scientists, and drug development professionals, the choice of cation in perovskite solar cells is a critical determinant of device performance and stability. This guide provides an objective comparison of methylammonium (MA) and cesium (Cs) cations in lead halide perovskites, supported by experimental data, detailed protocols, and visual representations of key processes.
The organic cation this compound (MA) was central to the initial breakthroughs in perovskite photovoltaics, offering high power conversion efficiencies (PCEs). However, its inherent volatility and susceptibility to moisture and thermal degradation have driven the exploration of more robust alternatives. The inorganic cesium (Cs) cation has emerged as a leading contender, demonstrating significant improvements in stability. This guide will delve into a comparative analysis of these two pivotal cations.
Data Presentation: Performance Metrics
The following tables summarize the key performance parameters of perovskite solar cells based on this compound lead iodide (MAPbI₃) and cesium lead iodide (CsPbI₃). It is important to note that performance can vary based on the specific fabrication process and device architecture.
| Parameter | This compound (MA) Perovskites (MAPbI₃) | Cesium (Cs) Perovskites (CsPbI₃) | References |
| Power Conversion Efficiency (PCE) | Up to 20-22% in lab-scale devices. | Typically 14-18%, with some reports exceeding 20% through advanced engineering.[1] | [2][3] |
| Bandgap (Eg) | ~1.55 - 1.6 eV | ~1.73 eV | [3] |
| Thermal Stability | Prone to degradation at temperatures above 85 °C. | Significantly more stable at higher temperatures. | |
| Moisture Stability | Highly sensitive to humidity, leading to rapid degradation. | More resistant to moisture compared to MAPbI₃. | |
| Phase Stability | Can undergo phase transitions that are detrimental to performance. | The desired photoactive black phase can be unstable at room temperature, often requiring stabilization strategies. |
Optoelectronic Properties
| Property | This compound (MA) Perovskites | Cesium (Cs) Perovskites | References |
| Crystal Structure | Typically tetragonal at room temperature. | Orthorhombic (non-perovskite, yellow phase) or cubic (perovskite, black phase). | |
| Charge Carrier Lifetime | Generally long, contributing to high efficiency. | Can be shorter than in MA-based perovskites, but can be improved with optimized fabrication. | |
| Defect Tolerance | High, a key reason for its initial success. | Also exhibits good defect tolerance. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the fabrication of MAPbI₃ and CsPbI₃ perovskite solar cells.
Fabrication of this compound Lead Iodide (MAPbI₃) Solar Cells
A common method for MAPbI₃ fabrication is the one-step solution processing technique.
-
Substrate Preparation : Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition : A compact layer of TiO₂ is often deposited on the FTO substrate by spin coating a precursor solution (e.g., titanium diisopropoxide in isopropanol) followed by annealing at high temperatures (e.g., 500 °C). Subsequently, a mesoporous TiO₂ layer is deposited by spin coating a TiO₂ nanoparticle paste and sintering.
-
Perovskite Layer Deposition :
-
A precursor solution of MAPbI₃ is prepared by dissolving this compound iodide (MAI) and lead iodide (PbI₂) in a 1:1 molar ratio in a solvent like N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO).[4]
-
The precursor solution is spin-coated onto the TiO₂ layer.
-
During the spin coating, an anti-solvent (e.g., chlorobenzene or toluene) is often dripped onto the substrate to induce rapid crystallization and form a uniform film.
-
The film is then annealed at a moderate temperature (e.g., 100-150 °C).[5][6]
-
-
Hole Transport Layer (HTL) Deposition : A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
Electrode Deposition : Finally, a metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation to complete the device.
Fabrication of Cesium Lead Iodide (CsPbI₃) Solar Cells
Fabricating high-quality, stable black-phase CsPbI₃ can be more challenging. Various methods have been developed to overcome this.
-
Substrate and ETL Preparation : Similar to the MAPbI₃ protocol.
-
Perovskite Layer Deposition :
-
High-Temperature Annealing : A precursor solution of CsI and PbI₂ in a solvent like DMF or DMSO is spin-coated onto the substrate. This is followed by high-temperature annealing (often >300 °C) to induce the formation of the black perovskite phase.
-
Additive Engineering : Additives such as hydroiodic acid (HI) or organic cations in small amounts can help stabilize the black phase at lower temperatures.
-
Cation Exchange : A this compound lead iodide (MAPbI₃) film is first deposited and then converted to CsPbI₃ by exposing it to a cesium-containing precursor, often through a solution-based or vapor-phase process.[1]
-
-
HTL and Electrode Deposition : Similar to the MAPbI₃ protocol.
Mandatory Visualization
Crystal Structures
Experimental Workflow
Degradation Pathways
Discussion and Conclusion
The choice between this compound and cesium cations in perovskite solar cells involves a trade-off between efficiency and stability. While MAPbI₃ has historically demonstrated higher power conversion efficiencies in champion cells, its poor stability under ambient conditions remains a significant barrier to commercialization. The volatile nature of the organic this compound cation makes it susceptible to degradation from moisture and heat.[7][8][9][10]
In contrast, inorganic CsPbI₃ offers substantially improved thermal and intrinsic stability. However, the challenge with CsPbI₃ lies in stabilizing its photoactive black perovskite phase at room temperature, as it tends to convert to a non-photoactive yellow phase.[11][12][13][14] Significant research efforts are focused on strategies like additive engineering, dimensional engineering, and the use of mixed-cation systems (incorporating both Cs and organic cations) to harness the stability of cesium without compromising on efficiency.
Ultimately, the ideal cation or combination of cations will depend on the specific application and the desired balance between performance and longevity. For applications requiring high stability and durability, cesium-based or cesium-containing mixed-cation perovskites are the more promising avenue for future research and development.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Behavior of this compound Lead Iodide (CH3NH3PbI3) Perovskite Film in Ambient Atmosphere and Device: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Degradation of this compound Lead Iodide Perovskite Structures through Light and Electron Beam Driven Ion Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Chemical durability and degradation mechanisms of CsPbI3 as a potential host phase for cesium and iodine sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical durability and degradation mechanisms of CsPbI3 as a potential host phase for cesium and iodine sequestration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Perovskite solar cell - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating Power Conversion Efficiency in Methylammonium-Based Perovskite Solar Cells
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a formidable contender in the photovoltaic landscape. Methylammonium (MA) lead iodide (MAPbI₃) has been a cornerstone material, driving initial breakthroughs in power conversion efficiency (PCE).[1] However, the scientific community is increasingly exploring alternatives, such as formamidinium (FA) and mixed-cation perovskites, to overcome the inherent stability limitations of MA-based cells and push performance boundaries.[2][3]
This guide provides an objective comparison of MA-based PSCs against these emerging alternatives, focusing on the critical methodologies required for accurate and reproducible PCE validation.
Performance and Stability: A Comparative Analysis
While MAPbI₃ is lauded for its excellent optoelectronic properties, it exhibits vulnerabilities to heat and moisture, which can lead to degradation and compromise long-term performance.[3] Formamidinium (FAPbI₃), with its larger cation size and more ideal bandgap, offers a pathway to both higher efficiency and improved thermal stability.[4][5] Mixed-cation formulations, often combining MA, FA, and inorganic cations like Cesium (Cs), are a popular strategy to capture the benefits of different components, leading to enhanced stability and performance.[3]
However, it is noteworthy that while FA-based perovskites show greater thermal stability in the solid state, the FA ion can be less stable than the MA ion in the precursor solution, particularly when exposed to light.[6][7] This highlights the importance of controlled fabrication environments.
Table 1: Comparative Performance of MA-Based vs. Alternative Perovskite Solar Cells
| Perovskite Type | Composition Example | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) (%) | Key Characteristics |
| This compound (MA)-Based | CH₃NH₃PbI₃ | 20-22%[4] | ~0.9-1.1 V[8] | ~12-22 mA/cm²[8] | ~48-70%[8][9] | Foundational material, good performance, moderate stability. |
| Formamidinium (FA)-Based | HC(NH₂)₂PbI₃ | 24-25%[4] | ~0.8-1.03 V[9][10] | ~24-27 mA/cm²[9][10] | ~70-75%[9][10] | Higher thermal stability and more optimal bandgap than MA-based cells.[4][5] |
| Mixed-Cation (MA/FA) | (MA)₀.₅(FA)₀.₅PbI₃ | ~19.4% | N/A | N/A | N/A | Improved crystallinity and reduced defects compared to pure MAPbI₃.[11] |
| Mixed-Cation (FA/Cs) | FA₀.₉Cs₀.₁PbI₃ | ~18.2%[10] | 1.00 V[10] | 24.4 mA/cm²[10] | 74.3%[10] | MA-free composition with enhanced stability.[10] |
Note: The values presented are representative and can vary significantly based on the specific device architecture, fabrication methods, and measurement conditions.
Experimental Protocols for PCE Validation
Accurate and transparent reporting of experimental methods is paramount for the reliable comparison of PSC performance. The following protocols outline key steps for device fabrication and characterization.
A common method for fabricating n-i-p architecture PSCs involves a solution-based, two-step sequential deposition process.[12]
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of titanium dioxide (c-TiO₂) is deposited onto the FTO substrate, for instance, by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 510 °C).[13]
-
Perovskite Absorber Layer Deposition:
-
A lead iodide (PbI₂) solution is spin-coated onto the ETL.[12]
-
The substrate is then immersed in or spin-coated with a solution containing the organic cation (e.g., this compound iodide - MAI).
-
The film is annealed at a moderate temperature (e.g., 100 °C) to facilitate the conversion to the perovskite crystal structure.[8]
-
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
Electrode Deposition: A conductive metal contact (e.g., gold or silver) is deposited via thermal evaporation to complete the device.
Validating the PCE of perovskite solar cells is complicated by a phenomenon known as current density-voltage (J-V) hysteresis, where the measured efficiency depends on the voltage scan direction and speed.[14][15] Therefore, a multi-faceted approach is required for accurate assessment, in line with consensus-based guidelines like the ISOS protocols.[16][17]
-
Current Density-Voltage (J-V) Measurement:
-
Light Source: A calibrated solar simulator providing an irradiance of 100 mW/cm² with an AM1.5G spectrum is used.[15]
-
Device Masking: An aperture mask with an area smaller than the device's active area (e.g., 0.098 cm²) should be used to prevent overestimation of the current density.[14]
-
Scan Parameters: The J-V curve should be measured by sweeping the voltage. It is crucial to report the scan direction (from forward bias to short-circuit, i.e., "reverse scan," or vice-versa, i.e., "forward scan"), scan rate (e.g., 200 mV/s), and any preconditioning steps (e.g., holding the device at a certain voltage under illumination before the scan).[14] Both reverse and forward scans should be reported to show the extent of hysteresis.
-
-
Stabilized Power Output (SPO) Measurement: This is arguably the most critical measurement for determining a device's practical performance.[14]
-
From the initial J-V scan, the voltage at the maximum power point (VMP) is identified.
-
The solar cell is then held at this constant VMP under continuous illumination, and the photocurrent is recorded over time (typically for at least 60-120 seconds).[14][16]
-
The PCE is calculated from the stabilized photocurrent. A stable device will maintain a consistent efficiency, whereas an unstable one will show a decline over the measurement period.[16] This stabilized efficiency is considered a more accurate representation of the device's performance than values derived from a fast J-V scan.[14]
-
-
Incident Photon-to-Current Efficiency (IPCE): Also known as External Quantum Efficiency (EQE), this measurement determines the ratio of collected charge carriers to incident photons at each wavelength. The short-circuit current density (JSC) can be calculated by integrating the IPCE spectrum with the AM1.5G solar spectrum. This integrated JSC value should be compared with the JSC obtained from the J-V curve to validate the current measurement.[14]
Visualizing Workflows and Comparisons
The following diagram illustrates the standardized workflow for fabricating a perovskite solar cell and validating its power conversion efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Perovskite Solar Cells: Beyond this compound Lead Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04769H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. Fabrication and characterization of this compound lead iodide-based perovskite solar cells under ambient conditions | Reddy | Indonesian Journal of Electrical Engineering and Computer Science [ijeecs.iaescore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of this compound Lead Iodide Perovskite Solar C...: Ingenta Connect [ingentaconnect.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 16. ossila.com [ossila.com]
- 17. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
The Formamidinium Advantage: A Comparative Guide to Enhanced Methylammonium Perovskites
The incorporation of formamidinium (FA) into methylammonium (MA) lead iodide perovskites has emerged as a pivotal strategy in the quest for highly efficient and stable perovskite solar cells (PSCs). This guide provides a comprehensive comparison of the structural, optical, and performance characteristics of pristine this compound lead iodide (MAPbI₃) and its formamidinium-incorporated counterpart (FAₓMA₁₋ₓPbI₃), supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Performance Metrics: A Quantitative Leap
The introduction of formamidinium into the this compound lead iodide crystal lattice brings about significant improvements in key photovoltaic parameters. The larger ionic radius of the FA⁺ cation helps to stabilize the perovskite's crystal structure, leading to enhanced power conversion efficiency (PCE) and greater operational stability.
| Parameter | MAPbI₃ | FAₓMA₁₋ₓPbI₃ / FAPbI₃ | Key Improvements with Formamidinium |
| Power Conversion Efficiency (PCE) | 18.59% - 22%[1][2] | Up to 25%[2] | Increased efficiency due to broader light absorption and improved charge carrier dynamics. |
| Open-Circuit Voltage (Voc) | ~1.1 V[1] | >1.1 V, up to 1.24 V[1] | Higher Voc correlates with a slightly larger and more optimal bandgap. |
| Short-Circuit Current Density (Jsc) | ~21.77 mA·cm⁻²[1] | >22.57 mA·cm⁻²[1] | Enhanced photocurrent generation from an extended absorption spectrum into the red. |
| Bandgap | ~1.55 eV[2][3][4] | ~1.48 eV[2][3][4] | A narrower bandgap allows for the absorption of a broader range of the solar spectrum. |
| Thermal Stability | Degrades after 300-500 hours of continuous illumination and heat.[2] | Maintains performance for over 1000 hours under continuous operation.[2] | The more symmetric FA⁺ cation enhances the structural integrity of the perovskite lattice at elevated temperatures. |
| Phase Stability | Prone to degradation in the presence of moisture. | More resistant to moisture-induced degradation.[5] | FA⁺ incorporation helps to maintain the photoactive α-phase and suppress the formation of the undesirable yellow δ-phase.[6][7] |
Structural and Optoelectronic Effects of Formamidinium Incorporation
The inclusion of formamidinium cations induces a significant structural transition in the perovskite lattice. Pure MAPbI₃ often exhibits a tetragonal crystal structure at room temperature, which can be less stable. The larger formamidinium cation, when alloyed with this compound, pushes the Goldschmidt tolerance factor closer to unity, favoring the formation of a more stable, symmetric cubic or "quasi-cubic" perovskite phase.[1] This structural stabilization is a primary reason for the enhanced performance and longevity of FA-containing perovskites.
Optoelectronically, the narrower bandgap of FAPbI₃ and mixed FAₓMA₁₋ₓPbI₃ perovskites allows for the harvesting of a larger portion of the solar spectrum, particularly in the near-infrared region.[2][3][4] This extended light absorption directly contributes to a higher short-circuit current density.[1] Furthermore, the improved crystallinity and reduced energetic disorder associated with FA incorporation lead to longer charge carrier lifetimes and diffusion lengths, which in turn reduces non-radiative recombination and boosts the open-circuit voltage.[1][8]
Experimental Protocols
Synthesis of Mixed-Cation Perovskite Precursor Solution (FAₓMA₁₋ₓPbI₃)
This protocol describes a common solution-based method for preparing a mixed-cation perovskite precursor solution.
-
Precursor Preparation : In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve formamidinium iodide (FAI) and this compound chloride (MACl) in a mixture of anhydrous N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). A common molar concentration is 1.2 M.[9]
-
Lead Source Addition : Add lead iodide (PbI₂) to the FAI and MACl solution. The molar ratio of the components should be carefully controlled to achieve the desired stoichiometry of FAₓMA₁₋ₓPbI₃.
-
Mixing : Stir the solution at an elevated temperature (e.g., 60-70 °C) for several hours until all components are fully dissolved and a clear, yellow solution is obtained.
-
Filtering : Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any undissolved particles.
Perovskite Solar Cell Fabrication Workflow
The following outlines a typical workflow for the fabrication of a perovskite solar cell using the prepared precursor solution.
Characterization Methodologies
To evaluate the effects of formamidinium incorporation, a suite of characterization techniques is employed:
-
X-Ray Diffraction (XRD) : To determine the crystal structure and phase purity of the perovskite films. The shift in diffraction peaks indicates the successful incorporation of FA⁺ into the lattice.[1]
-
UV-Vis Spectroscopy : To measure the light absorption properties and determine the bandgap of the perovskite material.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy : To assess the electronic quality of the perovskite film. A reduction in PL peak broadening and longer carrier lifetimes upon FA⁺ incorporation suggest lower energetic disorder and reduced non-radiative recombination.[1]
-
Scanning Electron Microscopy (SEM) : To visualize the morphology and grain size of the perovskite film. FA⁺ incorporation often leads to larger, more uniform grains, which is beneficial for device performance.
-
Current Density-Voltage (J-V) Measurements : To determine the key photovoltaic performance parameters (PCE, Voc, Jsc, and fill factor) of the fabricated solar cells under simulated sunlight.
-
Incident Photon-to-Current Conversion Efficiency (IPCE) : To measure the external quantum efficiency across the solar spectrum, providing insights into the spectral response of the device.[1]
-
Solid-State Nuclear Magnetic Resonance (NMR) : Can be used to quantify the cation ratio in the solid perovskite material and provide information on cation dynamics.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced α-phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Structural Analysis of Methylammonium and Other Organic Cations in Perovskite Frameworks
A deep dive into the structural nuances of organic cations is crucial for the rational design of stable and efficient perovskite-based materials for applications ranging from photovoltaics to optoelectronics. This guide provides a comparative structural analysis of methylammonium (MA), the archetypal organic cation, against other common organic cations such as formamidinium (FA) and guanidinium (GA). The analysis is supported by a summary of key structural parameters, detailed experimental protocols for their determination, and a visualization of the hierarchical relationship in perovskite structure analysis.
The stability and optoelectronic properties of hybrid organic-inorganic perovskites are intricately linked to the nature of the organic "A" site cation within the ABX₃ crystal structure.[1] The size, shape, and hydrogen bonding capability of this cation directly influence the tolerance factor, octahedral tilting, and overall structural integrity of the perovskite lattice.[2][3] this compound (CH₃NH₃⁺) has been a cornerstone in the development of perovskite solar cells; however, its volatility and thermal instability have driven the exploration of alternative organic cations.[4][5]
Comparative Structural Data
The following table summarizes key structural and physical parameters for this compound, formamidinium, and guanidinium cations, which are critical in determining their suitability and impact on the perovskite structure.
| Parameter | This compound (MA) | Formamidinium (FA) | Guanidinium (GA) | Reference |
| Chemical Formula | CH₃NH₃⁺ | CH(NH₂)₂⁺ | C(NH₂)₃⁺ | [4][6] |
| Ionic Radius (Å) | ~2.17 | ~2.53 | ~2.78 | [1][5] |
| Symmetry | C₃ᵥ | C₂ᵥ | D₃ₕ | [7] |
| Hydrogen Bonds | 3 | 4 | 6 | [8][9] |
| Goldschmidt Tolerance Factor (t) in MAPbI₃ vs. FAPbI₃ | ~0.91 (for MAPbI₃) | ~1.0 (for FAPbI₃) | >1.0 (generally too large for pure 3D lead-halide perovskites) | [1][5] |
| Phase Transition Temperature (MAPbI₃) | Tetragonal to Cubic: ~327 K | - | - | |
| Phase Transition Temperatures (MAPbBr₃) | Cubic to Tetragonal: ~237 K, Tetragonal to Orthorhombic: ~149 K, Orthorhombic I to Orthorhombic II: ~144.5 K | - | - | [10] |
| Pb-I-Pb Bond Angle (in MAPbI₃ at 100K) | 150.75(12)° and 161.94(16)° | - | - | [11] |
| Pb-I-Pb Bond Angle (in MAPbI₃ at 180K) | 157.92(15)° and 180° | - | - | [11] |
| Pb-I-Pb Bond Angle (in MAPbI₃ at 352K) | 180° | - | - | [11] |
Experimental Protocols
The structural characterization of these organic cations within perovskite lattices relies on a suite of sophisticated experimental techniques.
X-ray Diffraction (XRD) and Neutron Diffraction
X-ray diffraction is the primary tool for determining the crystal structure, lattice parameters, and phase purity of perovskite materials.[5] Neutron diffraction provides complementary information, particularly in locating light atoms like hydrogen, which is crucial for understanding hydrogen bonding interactions between the organic cation and the inorganic framework.[11]
Typical Experimental Workflow:
-
Sample Preparation: Single crystals or thin films of the perovskite material are synthesized. For powder XRD, a small amount of the material is ground into a fine powder.
-
Data Collection: The sample is mounted on a diffractometer. A monochromatic X-ray or neutron beam is directed at the sample, and the diffraction pattern is recorded as a function of the scattering angle (2θ). For temperature-dependent studies, the sample is placed in a cryostat or furnace to control the temperature.[10]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined using software packages that employ Rietveld refinement, a least-squares method used to match the experimental diffraction pattern to a calculated one based on a structural model.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful technique for probing the local environment and dynamics of the organic cations within the perovskite lattice.[6] Techniques like ¹H, ¹³C, and ¹⁴N NMR can provide information on cation orientation, reorientation dynamics, and interactions with the surrounding inorganic cage.[13][14]
Typical Experimental Workflow:
-
Sample Preparation: A powdered sample of the perovskite material is packed into an NMR rotor.
-
Data Acquisition: The rotor is spun at a specific magic angle (Magic Angle Spinning - MAS) to average out anisotropic interactions and obtain high-resolution spectra. A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay - FID) is recorded.
-
Spectral Analysis: The FID is Fourier transformed to obtain the NMR spectrum. Chemical shifts, line widths, and relaxation times are analyzed to extract information about the structure and dynamics of the organic cations.[6][13]
Logical Workflow for Perovskite Structural Analysis
The following diagram illustrates the logical workflow from material synthesis to detailed structural characterization and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. A study on the effects of mixed organic cations on the structure and properties in lead halide perovskites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. Guanidinium Cation Substitution Effects on Perovskite Solar Cells [e-asct.org]
- 6. Local Structure and Dynamics in this compound, Formamidinium, and Cesium Tin(II) Mixed-Halide Perovskites from 119Sn Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stabilization of Organic Cations in Lead Halide Perovskite Solar Cells Using Phosphine Oxides Derivatives. | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Complete structure and cation orientation in the perovskite photovoltaic this compound lead iodide between 100 and 352 K - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09944C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural Investigations of MA1–xDMAxPbI3 Mixed-Cation Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Influence of Cation Size on the Stability of Lead Halide Perovskites: A Comparative Guide
The long-term stability of lead halide perovskites is a critical bottleneck for their commercialization in photovoltaic and optoelectronic devices. A key factor governing this stability is the size of the A-site cation within the ABX₃ crystal structure. This guide provides a comparative analysis of how different A-site cations influence the structural and operational stability of lead halide perovskites, supported by experimental data and detailed methodologies.
Cation Size and the Goldschmidt Tolerance Factor: A Predictor of Stability
The structural stability of the perovskite crystal lattice can be predicted by the Goldschmidt tolerance factor (t), calculated using the ionic radii of the constituent ions. A tolerance factor between 0.9 and 1.0 is indicative of a stable cubic perovskite structure, while values outside this range often lead to the formation of non-perovskite phases or distorted structures that are less stable and possess inferior optoelectronic properties.[1][2][3] The size of the A-site cation plays a crucial role in determining the tolerance factor and, consequently, the overall stability of the perovskite material.[4][5]
The most commonly studied A-site cations in lead halide perovskites are methylammonium (MA⁺), formamidinium (FA⁺), and cesium (Cs⁺). Mixing these cations has emerged as a powerful strategy to fine-tune the tolerance factor and enhance stability.[6] For instance, the larger FA⁺ cation can expand the perovskite lattice, which can be beneficial for tuning the bandgap, but in pure FAPbI₃, it can lead to phase instability at room temperature.[6][7] By incorporating smaller cations like MA⁺ or Cs⁺, the effective tolerance factor can be brought into the ideal range, stabilizing the desired photoactive black phase.[1][7]
Below is a diagram illustrating the relationship between cation size, the Goldschmidt tolerance factor, and the resulting perovskite structure stability.
Comparative Stability of Perovskites with Different A-Site Cations
The choice of the A-site cation significantly impacts the perovskite's tolerance to environmental stressors such as humidity, heat, and light. Cation engineering, often involving the use of mixed cations, has been shown to be an effective strategy to improve the intrinsic stability of the perovskite lattice.[8][9]
| Cation Composition | Ionic Radius (Å) | Tolerance Factor (t) for Iodide Perovskite | Observed Stability Characteristics |
| This compound (MA⁺) | 2.17 | ~0.91 for MAPbI₃ | Prone to moisture-induced degradation and thermal decomposition due to the volatile nature of the organic cation. |
| Formamidinium (FA⁺) | 2.53 | ~1.00 for FAPbI₃ | Higher thermal stability than MA-based perovskites. However, the pure FAPbI₃ α-phase (black, photoactive) is unstable at room temperature and can convert to the δ-phase (yellow, non-photoactive).[7][10] |
| Cesium (Cs⁺) | 1.81 | ~0.81 for CsPbI₃ | Excellent thermal stability due to its inorganic nature. Similar to FAPbI₃, the photoactive α-phase of CsPbI₃ is unstable at room temperature and tends to transform into the yellow δ-phase.[7] |
| Mixed Cations (e.g., FA/MA, FA/Cs) | - | Tunable (typically 0.9 - 1.0) | Enhanced phase stability by suppressing the formation of the undesirable yellow phase.[7] Improved moisture and thermal resistance compared to single-cation perovskites. |
Experimental Protocols for Stability Assessment
To ensure reproducible and comparable results across different studies, standardized testing protocols are essential. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for evaluating the stability of perovskite solar cells under various stress conditions.[11][12][13]
A typical experimental workflow for assessing the stability of lead halide perovskites is outlined below.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. On the application of the tolerance factor to inorganic and hybrid halide perovskites: a revised system - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04845A [pubs.rsc.org]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Understanding the interplay of stability and efficiency in A-site engineered lead halide perovskites [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Mixed cation hybrid lead halide perovskites with enhanced performance and stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cation doping engineering of metal halide perovskites for high-energy X-ray exploration - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00236B [pubs.rsc.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 12. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 13. Improving Protocols to test the stability of perovskite solar cells » Specific [specific-ikc.uk]
A Comparative Guide to the Degradation of Methylammonium Perovskites: A Cross-Validation of Experimental Findings
The long-term stability of methylammonium (MA) lead halide perovskites, particularly this compound lead iodide (MAPbI₃), remains a critical bottleneck for the commercialization of perovskite-based solar cells and optoelectronic devices. Understanding the degradation mechanisms is paramount for developing strategies to enhance their operational lifetime. This guide provides a cross-validation of key experimental results on the degradation of MAPbI₃, summarizing quantitative data, detailing experimental protocols, and visualizing the primary degradation pathways.
Quantitative Data on MAPbI₃ Degradation
The degradation of MAPbI₃ is influenced by several external stressors, primarily temperature, moisture, and light. The following tables summarize quantitative findings from various studies on the impact of these factors.
Table 1: Thermal Degradation of MAPbI₃
| Stressor | Temperature (°C) | Duration | Environment | Key Findings & Quantitative Data | Analytical Techniques | Reference |
| Thermal | 40-70 | 75 hours | Un-encapsulated, illuminated | >40% decrease in power conversion efficiency (PCE). | Current-Voltage (I-V) characteristics, Impedance Spectroscopy (IS), Scanning Electron Microscopy (SEM) | [1] |
| Thermal | 85 | 24 hours | Ambient | Formation of PbI₂ detected. | X-ray Diffraction (XRD) | [2] |
| Thermal | 100 | 20 minutes | Ultra-high vacuum | Significant reduction in I/Pb and N/Pb atomic ratios, indicating conversion to PbI₂. | High-Resolution X-ray Photoelectron Spectroscopy (HX-PES) | [2] |
| Thermal | 150 | - | - | FAPbI₃ exhibits slower degradation compared to MAPbI₃. | - | [2] |
| Thermal | >160 | - | - | Rapid decrease in the terahertz absorption peak at 0.968 THz, indicating disruption of the I-Pb-I bond angles. | Terahertz Time-Domain Spectroscopy (THz-TDS) | [3] |
| Thermal | 200-230 | 70 hours | Inert | Unambiguous detection of both methylamine (CH₃NH₂) and methyl iodide (CH₃I) as gaseous degradation products. | Microwave (Rotational) Spectroscopy | [4][5] |
Table 2: Moisture- and Light-Induced Degradation of MAPbI₃
| Stressor | Conditions | Key Findings & Quantitative Data | Analytical Techniques | Reference |
| Moisture | Exposure to water with varying pH | Decomposition of perovskite into PbI₂, hydroiodic acid, and methylamine. The amount of Pb loss was quantified. | Gravimetric analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | [6][7] |
| Light | 35 (±3) mW/cm² | Decrease in N-H vibrational bands, indicating deprotonation of the ammonium group. | Fourier Transform Infrared (FT-IR) Spectroscopy | [8] |
| Light & Oxygen | - | Both are essential for the degradation mechanism. In the presence of both, MAPbI₃ degrades into methylamine, I₂, and PbI₂. | UV-Vis Absorption Spectroscopy | [9][10][11] |
| Light (UV) & TiO₂ | - | UV light can induce photocatalytic activity at the TiO₂-MAPbI₃ interface, leading to local structural changes and degradation. | - | [8] |
| Electron Beam | 86 pA, 10 kV | Induces significant degradation and alters optical properties through ion migration. | Simultaneous Photoluminescence and Electron Microscopy | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental results. Below are summaries of key experimental protocols cited in the literature.
Thermal Stability Analysis under Ultra-High Vacuum
-
Sample Preparation: MAPbI₃ films were prepared in an oxygen- and water-free environment to isolate intrinsic thermal degradation.
-
Heating Protocol: Samples were heated in an analysis chamber under ultra-high vacuum at various temperatures, for instance, 100°C for 20 minutes.
-
Quantitative Analysis: High-resolution X-ray Photoelectron Spectroscopy (HX-PES) was used to quantitatively analyze the elemental composition. The reduction in the I/Pb and N/Pb atomic ratios was monitored to track the conversion of perovskite to PbI₂.[2]
Moisture-Induced Degradation Analysis
-
Exposure: MAPbI₃ films were exposed to water of varying pH values to simulate the effect of rain.
-
Quantification of Lead Loss: The amount of lead (Pb) leached from the film was determined using two methods:
Light-Induced Degradation Analysis in a Controlled Environment
-
Environment Control: Samples were placed in an environment with controlled humidity (<2 ppm) using desiccants or in a nitrogen-filled glove box with low oxygen (<10 ppm) and humidity (<0.1 ppm) levels.
-
Illumination: A metal halide lamp (e.g., 400 W with an intensity of 35 ± 3 mW/cm²) or a mercury lamp was used to simulate solar radiation.
-
Analysis:
-
X-ray Diffraction (XRD): To identify structural changes and the formation of degradation products like PbI₂.
-
UV-Vis Absorption Spectroscopy: To monitor changes in the optical properties and the decrease in the perovskite absorption edge.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: To probe changes in the vibrational modes of the organic cation, specifically the N-H and C-H bonds, to understand the chemical degradation pathway.[8]
-
Identification of Gaseous Degradation Products
-
Heating and Gas Collection: MAPbI₃ samples were heated in an inert atmosphere (e.g., at 200-230°C), and the evolved gases were collected.
-
Detection: Microwave (rotational) spectroscopy was employed for the unambiguous identification of gaseous species like methylamine (CH₃NH₂) and methyl iodide (CH₃I).[4][5] This technique provides high-resolution spectra that act as a "fingerprint" for specific molecules.
Degradation Pathways and Experimental Workflows
The degradation of this compound perovskite is a complex process involving multiple pathways that can be triggered by various environmental factors. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Real-time detection of aging status of this compound lead iodide perovskite thin films by using terahertz time-domain spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 6. Rain on this compound Lead Iodide Based Perovskites: Possible Environmental Effects of Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 10. Study on the long time aging behavior of MAPbI3: from experiment to first-principles simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Degradation of this compound Lead Iodide Perovskite Structures through Light and Electron Beam Driven Ion Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of this compound Lead Iodide Perovskite Structures through Light and Electron Beam Driven Ion Migration - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking methylammonium perovskite devices against silicon photovoltaics
A Comparative Guide to Methylammonium Perovskite and Silicon Photovoltaics
In the rapidly evolving field of solar energy, this compound lead-halide perovskite solar cells (PSCs) have emerged as a promising alternative to traditional silicon photovoltaics. Their rapid increase in power conversion efficiency and potential for low-cost manufacturing have positioned them as a technology with significant future potential. This guide provides an objective comparison of the performance of this compound perovskite devices against conventional silicon solar cells, supported by experimental data and detailed methodologies.
Performance Metrics: A Head-to-Head Comparison
The performance of a photovoltaic device is characterized by several key metrics. The following table summarizes the typical and record performance parameters for both this compound lead-halide perovskite and monocrystalline silicon solar cells under Standard Test Conditions (STC).
| Performance Metric | This compound Lead-Halide Perovskite | Monocrystalline Silicon |
| Power Conversion Efficiency (PCE) | Laboratory Record: >25%[1][2] | Commercially Available: 20-22%[3] |
| Typical Lab Scale: 15-22%[4][5] | Laboratory Record: ~27%[3] | |
| Open-Circuit Voltage (Voc) | ~1.1 - 1.45 V[4][6] | ~0.6 - 0.7 V[7] |
| Short-Circuit Current Density (Jsc) | ~20 - 25 mA/cm² | ~35 - 42 mA/cm² |
| Fill Factor (FF) | >80% | >80% |
Stability: The Forefront of Perovskite Research
While perovskite solar cells demonstrate impressive efficiencies, their long-term stability remains a critical challenge for commercial viability. Silicon solar panels, in contrast, have a proven track record of durability, with lifespans often exceeding 25 years.[3] The stability of solar cells is commonly evaluated by the T80 lifetime, which is the time it takes for the device's efficiency to decrease to 80% of its initial value.
| Stability Metric | This compound Lead-Halide Perovskite | Monocrystalline Silicon |
| T80 Lifetime (Accelerated Aging) | Varies significantly with encapsulation and testing conditions. Recent research shows promising results, with some devices exceeding 1,400 hours under simulated sunlight at 65°C.[8] | Typically >25 years under real-world operating conditions.[3] |
| Degradation Factors | Highly sensitive to moisture, oxygen, UV light, and heat.[9] | Generally stable, with slow degradation primarily due to potential-induced degradation and light-induced degradation. |
Experimental Protocols
Standardized testing protocols are crucial for the accurate and reproducible assessment of solar cell performance and stability.
Power Conversion Efficiency (PCE) Measurement
The PCE of a solar cell is determined from its current-voltage (J-V) curve under simulated sunlight.
Methodology:
-
Light Source: A solar simulator calibrated to the AM1.5G spectrum with an irradiance of 1000 W/m² is used.[7][10]
-
Temperature Control: The temperature of the solar cell is maintained at 25°C.[7][10]
-
J-V Curve Measurement: The voltage across the solar cell is swept while measuring the corresponding current. For perovskite solar cells, it is important to note the scan direction (forward or reverse) as they can exhibit hysteresis.[11]
-
Parameter Extraction: The key parameters—Voc, Jsc, and the maximum power point (Pmax)—are extracted from the J-V curve.[12]
-
PCE Calculation: The PCE is calculated using the following formula:[12] PCE (%) = (P_max / P_in) * 100 = (V_oc * J_sc * FF) / P_in * 100 where Pin is the incident power density (1000 W/m²).[12]
Stability Testing: ISOS Protocols
The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols to standardize the stability testing of perovskite solar cells.[13][14] These protocols involve subjecting the devices to various stress factors to simulate real-world operating conditions.
Key ISOS Protocols:
-
ISOS-D (Dark Stability): The device is stored in the dark at a specific temperature and humidity to assess its intrinsic stability.[15]
-
ISOS-L (Light Soaking): The device is continuously illuminated under controlled conditions (e.g., 1 sun, specific temperature) to evaluate its operational stability.[15]
-
ISOS-T (Thermal Cycling): The device is subjected to repeated temperature cycles to assess its resilience to thermal stress.[15]
-
ISOS-O (Outdoor Testing): The device is exposed to real-world outdoor conditions to evaluate its long-term performance and durability.[9][15]
Device Architecture and Benchmarking Workflow
The fundamental structures of this compound perovskite and silicon solar cells differ significantly, which influences their fabrication processes and performance characteristics.
A systematic workflow is essential for the comprehensive benchmarking of these two photovoltaic technologies.
References
- 1. Perovskite solar cell - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Why Silicon Remains the Top Choice for Solar Panels - Environment+Energy Leader [environmentenergyleader.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijltemas.in [ijltemas.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solar-cell efficiency - Wikipedia [en.wikipedia.org]
- 8. miragenews.com [miragenews.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pveducation.org [pveducation.org]
- 11. ossila.com [ossila.com]
- 12. ossila.com [ossila.com]
- 13. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 14. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 15. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
Safety Operating Guide
A Guide to the Safe Disposal of Methylammonium Compounds in a Laboratory Setting
The proper disposal of methylammonium and its associated salts is critical for ensuring laboratory safety and environmental protection. As a key component in perovskite solar cell research and various other applications, its handling and disposal require strict adherence to established protocols. This guide provides detailed procedures for the safe disposal of this compound compounds, including this compound chloride, bromide, and iodide, as well as waste from this compound lead halide perovskite materials.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4][5] Appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[2][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][5]
-
Respiratory Protection: For operations that may generate dust or aerosols, a full-face particle respirator (e.g., N99 or P2) or a supplied-air respirator should be used.[2]
-
Protective Clothing: A lab coat or chemical-resistant apron.
Disposal Procedures for this compound Salts (Chloride, Bromide, Iodide)
The primary and most recommended method for disposing of this compound salts is through a licensed hazardous waste disposal company.[1][3] These compounds should not be disposed of down the drain or in regular trash.[2][3][6]
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Keep waste this compound salts in their original containers whenever possible.[1]
-
If transferring to a new container, ensure it is suitable, clearly labeled with the chemical name and hazard symbols, and tightly closed.[3][5]
-
Do not mix this compound waste with other chemical waste streams.[1][7]
-
Store the sealed waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
-
-
Arranging for Professional Disposal:
-
Alternative Disposal Method (Expert Use Only):
-
In some cases, and only if permitted by local regulations and conducted by trained personnel with appropriate facilities, chemical incineration is an option.[1][2][3] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3] This method is not recommended for standard laboratory settings and should only be performed by specialized waste management services.
-
Handling Spills:
-
Evacuate the immediate area and ensure proper ventilation.[2][3][6]
-
Wearing appropriate PPE, sweep up the solid material, taking care to avoid generating dust.[3][4][10]
-
Collect the spilled material and place it into a suitable, sealed container for disposal.[3][10]
-
Clean the spill area thoroughly.
-
Dispose of the collected material and any contaminated cleaning supplies as hazardous waste.[10]
Disposal and Recycling of this compound Lead Halide Perovskite Waste
Waste from perovskite solar cells contains toxic lead and requires special handling to prevent environmental contamination.[11] Recycling is the preferred method for managing this waste stream.
Experimental Protocol for Perovskite Solar Cell Recycling:
A published method for recycling this compound lead iodide (MAPbI₃) perovskite solar cells involves a stepwise dissolution of the cell layers:[11][12]
-
Gold Electrode Removal: The gold contact can be physically removed using adhesive tape.[11][12]
-
Hole-Transporting Layer (HTL) Removal: The Spiro-OMeTAD based HTL is selectively removed by immersing the device in chlorobenzene.[11][12]
-
Perovskite Layer Separation:
-
Lead Iodide (PbI₂) Removal: The remaining PbI₂ can be removed from the substrate by dissolving it in dimethylformamide (DMF).[11][12]
The recovered materials, particularly the lead iodide and the FTO/glass substrate, can then be purified and reused to fabricate new solar cells, significantly reducing waste and cost.[11][13] If recycling is not feasible, the entire device must be treated as lead-containing hazardous waste and disposed of through a licensed contractor.
Quantitative Data Summary
While specific quantitative disposal limits are determined by local, state, and national regulations, the following table summarizes key physical properties of common this compound salts relevant to handling and storage.
| Property | This compound Bromide | This compound Iodide | This compound Chloride |
| CAS Number | 6876-37-5 | 14965-49-2 | 593-51-1 |
| Molecular Formula | CH₆BrN | CH₆IN | CH₄N·HCl |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |
| Melting Point (°C) | 255 - 260 | ~273 | ~231 |
| Hygroscopic | Yes | Yes | Yes |
| Primary Disposal Route | Licensed Disposal Co. | Licensed Disposal Co. | Licensed Disposal Co. |
Diagrams
Caption: Decision workflow for the proper disposal of this compound waste.
This guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical waste.[1][7][14]
References
- 1. This compound bromide - Safety Data Sheet [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. gte.sg [gte.sg]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pv-magazine.com [pv-magazine.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling Methylammonium
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the use of methylammonium and its common salt derivatives, ensuring operational safety and proper disposal. By adhering to these protocols, laboratories can mitigate risks and maintain a secure research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound compounds. The following table summarizes the required PPE, compiled from safety data sheets for this compound iodide, chloride, and acetate.[1][2][3][4][5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield may be necessary for splash hazards.[1][7][8] | Protects against dust particles, splashes, and vapors that can cause serious eye irritation or damage.[2][4][5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[1][3][4][7] | Prevents skin contact, as this compound salts can cause skin irritation.[2][4] |
| Body Protection | A lab coat or a complete chemical-resistant suit. Flame-retardant and anti-static clothing is recommended when handling the flammable methylamine precursor.[1][4][7][8] | Protects against skin contact from spills and splashes. |
| Respiratory Protection | To be used in poorly ventilated areas or when dust/vapors are generated. Options range from a particle respirator (P95 or P1) to a full-face respirator with appropriate cartridges.[4][7][8] | This compound salts can cause respiratory irritation.[2][3][4] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and ensure the integrity of the chemical.
Engineering Controls:
-
Always handle this compound and its salts in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) for the specific this compound salt being used.
-
Dispensing: Avoid the formation and inhalation of dust or vapors.[1][4] Use non-sparking tools, especially when handling the flammable methylamine precursor.
-
During Use: Keep the container tightly closed when not in use.[2][3][5] Avoid contact with skin, eyes, and clothing.[1][2][5] Do not eat, drink, or smoke in the handling area.[2][3][9]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3][9] Remove and properly store or dispose of contaminated clothing.[1][8][9]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Keep containers tightly sealed to protect from moisture, as this compound salts can be hygroscopic.[2][4]
-
Store away from heat, sparks, and open flames.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a suitable, labeled container for disposal.[6][10] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5][8][9]
Disposal Plan
Proper disposal of this compound waste is essential to protect the environment and comply with regulations.
Waste Collection:
-
All this compound waste, including contaminated materials, should be collected in a designated, properly labeled, and tightly sealed hazardous waste container.[9]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Method:
-
Dispose of this compound waste through a licensed professional waste disposal service.[7]
-
The preferred method of disposal is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Never dispose of this compound or its solutions down the drain.[1][3][7][9]
Workflow for Safe Handling of this compound
Caption: Workflow for safe handling and emergency response for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. This compound chloride(593-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. americanelements.com [americanelements.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
